molecular formula C17H20FNO2 B3424904 Tebufloquin CAS No. 376645-78-2

Tebufloquin

Cat. No.: B3424904
CAS No.: 376645-78-2
M. Wt: 289.34 g/mol
InChI Key: LWLJEQHTPVPKSJ-UHFFFAOYSA-N
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Description

Tebufloquin is a member of the class of quinolines that is quinoline which is substituted at positions 2 and 3 by methyl groups and at positions 4, 6, and 8 by acetoxy, tert-butyl, and fluorine, respectively. A fungicide developed mainly for the control of rice blast (Magnaporthe grisea), it has also been found to be effective against fungal diseases in soya beans and tomatoes. It has a role as an antifungal agrochemical. It is a member of quinolines, an organofluorine compound and an acetate ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-9-10(2)19-15-13(16(9)21-11(3)20)7-12(8-14(15)18)17(4,5)6/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLJEQHTPVPKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=CC(=CC2=C1OC(=O)C)C(C)(C)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020381
Record name Tebufloquin
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Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376645-78-2
Record name Tebufloquin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376645-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tebufloquin
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Record name Tebufloquin
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Record name TEBUFLOQUIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tebufloquin's Mechanism of Action on Pyricularia oryzae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebufloquin is a quinoline-based fungicide that has demonstrated significant efficacy against a broad spectrum of phytopathogenic fungi, most notably Pyricularia oryzae, the causal agent of rice blast disease.[1][2] Its novel mode of action and lack of cross-resistance with existing fungicides make it a valuable tool in disease management strategies.[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound on Pyricularia oryzae, focusing on its molecular target and the subsequent physiological ramifications. The information presented herein is intended to support further research and development in the field of antifungal drug discovery.

Core Mechanism: Inhibition of Mitochondrial Respiration

The primary mode of action of this compound is the disruption of the mitochondrial electron transport chain (mETC), a fundamental process for cellular energy (ATP) production.[3] Specifically, this compound targets Complex III , also known as the cytochrome bc1 complex. This inhibition disrupts the normal flow of electrons, leading to a collapse of the mitochondrial membrane potential, a halt in ATP synthesis, and ultimately, fungal cell death.[4]

The Target: Cytochrome bc1 Complex (Complex III)

The cytochrome bc1 complex is a multi-subunit enzyme embedded in the inner mitochondrial membrane. It plays a crucial role in the mETC by catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c. This process is coupled with the translocation of protons from the mitochondrial matrix to the intermembrane space, generating the proton motive force that drives ATP synthase.

Quinoline (B57606) fungicides, including this compound, are known to bind to the Qo (quinone outside) site of the cytochrome bc1 complex.[5][6] This binding event physically obstructs the docking of ubiquinol, thereby preventing the transfer of electrons to the Rieske iron-sulfur protein and cytochrome b, the subsequent electron acceptors in the chain.

Quantitative Data Summary

CompoundTarget OrganismAssay TypeEfficacy MetricValueReference
This compoundPyricularia oryzaeMycelial Growth Inhibition% Inhibition at 50 µg/mLModerate (40-60%)
This compoundSclerotinia sclerotiorumMycelial Growth Inhibition% Inhibition at 50 µg/mL75.0%
This compoundBotrytis cinereaMycelial Growth Inhibition% Inhibition at 50 µg/mL56.7%
This compoundRhizoctonia solaniMycelial Growth Inhibition% Inhibition at 50 µg/mL69.7%
Tebuconazole + TrifloxystrobinPyricularia oryzaeMycelial Growth Inhibition% Inhibition (mean)99.40%[7][8]

Experimental Protocols

To elucidate the mechanism of action of this compound, several key experiments can be performed. The following are detailed methodologies for assessing its impact on mitochondrial function in P. oryzae.

Fungal Culture and Mycelial Growth Inhibition Assay

Objective: To determine the in vitro efficacy of this compound against the mycelial growth of Pyricularia oryzae.

Protocol:

  • Culture Preparation: P. oryzae is cultured on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days to obtain actively growing mycelia.

  • Fungicide Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Poisoned Food Technique:

    • Molten PDA is cooled to approximately 50°C.

    • This compound stock solution is added to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate containing only DMSO is also prepared.

    • The amended and control media are poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing P. oryzae culture is placed at the center of each plate.

  • Incubation: Plates are incubated at 25°C in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Analysis: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate. The EC50 value (the concentration of this compound that inhibits 50% of mycelial growth) can be determined by probit analysis.[8][9][10]

Isolation of Mitochondria from Pyricularia oryzae

Objective: To obtain a purified mitochondrial fraction from P. oryzae for subsequent enzymatic assays.

Protocol:

  • Mycelial Harvest: P. oryzae is grown in liquid potato dextrose broth (PDB) on a rotary shaker. The mycelia are harvested by filtration.

  • Protoplast Formation: The mycelia are treated with cell wall-lysing enzymes (e.g., a mixture of lysing enzymes from Trichoderma harzianum) in an osmotic buffer to generate protoplasts.

  • Homogenization: The protoplasts are collected by centrifugation and resuspended in a mitochondrial isolation buffer. They are then homogenized using a Dounce homogenizer.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate the mitochondria from other cellular components.

    • A low-speed centrifugation (e.g., 1,000 x g) is performed to pellet cell debris and nuclei.

    • The supernatant is then subjected to a high-speed centrifugation (e.g., 10,000 x g) to pellet the mitochondria.

  • Purification: The mitochondrial pellet is washed and resuspended in a suitable buffer. The protein concentration of the mitochondrial fraction is determined using a standard method (e.g., Bradford assay).

Succinate-Cytochrome c Reductase (Complex II-III) Activity Assay

Objective: To measure the activity of the electron transport chain from Complex II to cytochrome c and assess the inhibitory effect of this compound.[11][12][13][14]

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing potassium phosphate (B84403) buffer, EDTA, potassium cyanide (to inhibit Complex IV), and cytochrome c.

  • Mitochondrial Preparation: The isolated mitochondrial fraction is added to the reaction mixture.

  • Inhibitor Addition: this compound, dissolved in a suitable solvent, is added to the reaction mixture at various concentrations. A control with the solvent alone is also prepared.

  • Reaction Initiation: The reaction is initiated by the addition of succinate.

  • Spectrophotometric Measurement: The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

  • Analysis: The rate of cytochrome c reduction is calculated from the linear portion of the absorbance curve. The percentage of inhibition by this compound is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value can then be calculated.

Signaling Pathways and Logical Relationships

The inhibition of the mitochondrial electron transport chain by this compound has profound downstream effects on various cellular processes in P. oryzae. The disruption of ATP synthesis directly impacts energy-dependent processes essential for fungal growth, development, and pathogenesis.

Impact on Fungal Development and Pathogenicity

Mitochondrial integrity and function are critical for the pathogenic development of P. oryzae. Key processes that are likely affected by this compound-induced mitochondrial dysfunction include:

  • Appressorium Formation: The formation of a specialized infection structure called the appressorium is an energy-intensive process that is essential for host penetration.[15] Disruption of ATP synthesis would severely impair this process.

  • Spore Germination and Mycelial Growth: These fundamental growth processes are highly dependent on a constant supply of ATP.

  • Reactive Oxygen Species (ROS) Homeostasis: A dysfunctional mETC can lead to an increase in the production of ROS, which can cause oxidative stress and cellular damage. However, some studies suggest that mitochondrial dysfunction can also lead to reduced ROS generation, which might impact signaling pathways.[16]

The following diagrams illustrate the proposed mechanism of action of this compound and its downstream consequences.

tebufloquin_mechanism This compound This compound complex_iii Mitochondrial Complex III (Cytochrome bc1) This compound->complex_iii Inhibits electron_transport Electron Transport Chain complex_iii->electron_transport Blocks atp_synthesis ATP Synthesis electron_transport->atp_synthesis Disrupts cellular_processes Essential Cellular Processes atp_synthesis->cellular_processes Depletes Energy For downstream_effects complex_iii_inhibition Complex III Inhibition (by this compound) atp_depletion ATP Depletion complex_iii_inhibition->atp_depletion ros_imbalance ROS Imbalance complex_iii_inhibition->ros_imbalance appressorium_formation Impaired Appressorium Formation atp_depletion->appressorium_formation mycelial_growth Inhibited Mycelial Growth atp_depletion->mycelial_growth pathogenicity Reduced Pathogenicity appressorium_formation->pathogenicity mycelial_growth->pathogenicity experimental_workflow start P. oryzae Culture mycelial_assay Mycelial Growth Inhibition Assay start->mycelial_assay mito_isolation Mitochondria Isolation start->mito_isolation data_analysis Data Analysis (EC50 / IC50) mycelial_assay->data_analysis complex_assay Complex III Activity Assay mito_isolation->complex_assay complex_assay->data_analysis

References

Tebufloquin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

FRAC Code: U16

This technical guide provides a comprehensive overview of the fungicide Tebufloquin, designed for researchers, scientists, and drug development professionals. The information compiled herein details its fungicidal properties, mode of action, and relevant experimental data and protocols.

Introduction

This compound is a quinoline-based fungicide effective against a range of plant pathogenic fungi, most notably rice blast caused by Magnaporthe oryzae (syn. Pyricularia oryzae).[1] Its FRAC code, U16, designates it as a fungicide with an unknown mode of action.[2][3] However, a growing body of evidence suggests that this compound functions as a mitochondrial respiratory inhibitor, disrupting the energy production within fungal cells.[4][5] This guide synthesizes the available technical information on this compound, including its biological activity, proposed mechanism, and methodologies for its study.

Quantitative Data: Antifungal Activity

This compound exhibits a broad spectrum of antifungal activity. The following table summarizes the inhibitory effects of this compound on the mycelial growth of various phytopathogenic fungi.

Fungal SpeciesCommon DiseaseInhibition (%) at 50 µg/mL
Alternaria solaniEarly blight of tomato and potato40-60
Gibberella zeaeFusarium head blight of wheat<30
Pyricularia oryzaeRice blast40-60
Phytophthora capsiciPhytophthora blight of pepper58.1
Sclerotinia sclerotiorumWhite mold of various crops75.0
Botrytis cinereaGray mold of various crops56.7
Rhizoctonia solaniRhizoctonia diseases of various crops69.7
Fusarium oxysporumFusarium wilt of various crops42.9
Cercospora arachidicolaEarly leaf spot of peanut37.5
Physalospora piricolaRing rot of apple and pear65.4
Data sourced from a study on novel fluorinated quinoline (B57606) analogs, where this compound was used as a positive control.[6]

Proposed Mode of Action: Mitochondrial Respiration Inhibition

While the precise molecular target of this compound is yet to be definitively elucidated, the prevailing hypothesis points to the disruption of the mitochondrial electron transport chain (mETC). The mETC is a series of protein complexes embedded in the inner mitochondrial membrane that are crucial for cellular respiration and ATP production. Inhibition of this pathway leads to a depletion of cellular energy, ultimately resulting in fungal cell death.

Although the specific complex within the mETC targeted by this compound has not been conclusively identified in the reviewed literature, its classification as a respiratory inhibitor suggests it likely interferes with one of the key enzymatic complexes (Complex I, II, III, or IV).

Experimental Protocols

Synthesis of this compound Analogs

A general method for the synthesis of this compound and its analogs involves a multi-step process. The following is a summary of a published synthetic route for novel fluorinated quinoline analogs using this compound as a lead compound.[6][7]

Step 1: Synthesis of the Quinoline Core The synthesis typically begins with the reaction of a substituted aniline (B41778) (e.g., 2-fluoroaniline) with a β-ketoester (e.g., ethyl 2-methylacetoacetate) in the presence of an acid catalyst such as polyphosphoric acid. This reaction forms the core quinoline ring structure.

Step 2: Esterification The hydroxyl group on the quinoline core is then esterified with a carboxylic acid or its derivative to introduce the desired side chain. This can be achieved using a coupling agent like EDC•HCl with a catalyst such as DMAP in a suitable solvent like DMF.

A detailed, specific protocol for the synthesis of a this compound analog is described in "Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs".[6]

Antifungal Susceptibility Testing

The following is a generalized protocol for assessing the in vitro antifungal activity of this compound, based on published methodologies.[6][8][9]

1. Preparation of Fungal Cultures: The target fungal species are cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth or sporulation is achieved.

2. Preparation of Test Compound: this compound is dissolved in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then made to achieve the desired test concentrations.

3. Poisoned Food Technique: Aliquots of the this compound solutions are mixed with molten PDA medium and poured into Petri dishes. A small plug of the actively growing fungal culture is then placed in the center of each plate.

4. Incubation: The plates are incubated at a temperature and duration suitable for the optimal growth of the specific fungus (typically 25-28°C for several days).

5. Assessment of Inhibition: The diameter of the fungal colony on the treated plates is measured and compared to the diameter of the colony on control plates (containing only the solvent). The percentage of inhibition is calculated using the formula:

Inhibition (%) = [(C - T) / C] x 100

Where:

  • C = Average diameter of the fungal colony on the control plate

  • T = Average diameter of the fungal colony on the treated plate

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (on PDA) inoculation Inoculation (Fungal Plug) fungal_culture->inoculation tebufloquin_prep This compound Solution (in DMSO) poisoned_food Poisoned Food Plate (PDA + this compound) tebufloquin_prep->poisoned_food incubation Incubation (e.g., 25-28°C) inoculation->incubation measurement Colony Diameter Measurement incubation->measurement calculation Inhibition % Calculation measurement->calculation

Caption: Workflow for Antifungal Susceptibility Testing.

Proposed Signaling Pathway: Mitochondrial Electron Transport Chain Inhibition

Mitochondrial_ETC_Inhibition complex_I Complex I (NADH Dehydrogenase) complex_III Complex III (Cytochrome bc1) complex_I->complex_III e- complex_II Complex II (Succinate Dehydrogenase) complex_II->complex_III e- complex_IV Complex IV (Cytochrome c Oxidase) complex_III->complex_IV e- O2 O2 complex_IV->O2 atp_synthase ATP Synthase ATP ATP atp_synthase->ATP NADH NADH NADH->complex_I e- Succinate Succinate Succinate->complex_II e- H2O H2O ADP ADP + Pi ADP->atp_synthase This compound This compound This compound->Inhibition Inhibition->complex_I Inhibition->complex_II Inhibition->complex_III Inhibition->complex_IV

Caption: Proposed Inhibition of Mitochondrial Electron Transport Chain by this compound.

References

An In-depth Technical Guide to Tebufloquin: Chemical Structure, Properties, and Fungicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Tebufloquin, a quinoline-based fungicide. The information is intended for researchers, scientists, and professionals involved in drug development and crop protection. This document details its chemical structure, physicochemical properties, mechanism of action, synthesis, and antifungal activity, with a focus on quantitative data and experimental methodologies.

Chemical Structure and Identification

This compound is a synthetic quinoline (B57606) derivative with the IUPAC name (6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate (B1210297).[1] Its chemical structure is characterized by a quinoline core substituted with methyl, acetoxy, tert-butyl, and fluorine groups.

IdentifierValue
IUPAC Name (6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate[1]
CAS Number 376645-78-2[1]
Molecular Formula C₁₇H₂₀FNO₂[2]
Molecular Weight 289.34 g/mol [1]
SMILES CC1=C(N=C2C(=CC(=CC2=C1OC(=O)C)C(C)(C)C)F)C[1]
InChI Key LWLJEQHTPVPKSJ-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a white to pale brown crystalline powder.[3] It is soluble in organic solvents such as ethanol (B145695) and acetone (B3395972) and has low solubility in water.

PropertyValueReference
Melting Point 92.3 °C[2]
Boiling Point 237.2 °C[2]
Water Solubility 20.2 mg/L (at 20°C)[2]
Vapor Pressure 3.2 x 10⁻⁴ Pa (at 25°C)[2]
Octanol-Water Partition Coefficient (Log P) 4.02[2]

Mechanism of Action and Signaling Pathways

This compound is classified by the Fungicide Resistance Action Committee (FRAC) in group U16, indicating an unknown mode of action.[2] However, evidence suggests that its fungicidal activity stems from the inhibition of the mitochondrial electron transport chain. Recent studies on a similar quinoline-type insecticide, flometoquin, which is metabolized to a deacylated form, have shown that it acts as a Qi inhibitor of Complex III (ubiquinol-cytochrome c oxidoreductase).[4] This suggests that this compound, or its metabolites, may also target Complex III, disrupting ATP synthesis and leading to fungal cell death.

The proposed mechanism involves the binding of the inhibitor to the Qi site of the cytochrome bc1 complex, which blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1. This inhibition halts the proton pumping across the inner mitochondrial membrane, thereby dissipating the proton motive force necessary for ATP synthesis.

Mitochondrial_Electron_Transport_Chain_Inhibition cluster_complexes Mitochondrial Inner Membrane cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) ComplexI->Q e- Protons H+ ComplexI->Protons H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->Protons H+ ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ComplexIV->Protons H+ O2 O2 ComplexIV->O2 e- -> H₂O ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP NADH NADH NADH->ComplexI e- Succinate Succinate Succinate->ComplexII e- ADP ADP + Pi Protons->ATPSynthase H+ This compound This compound (or metabolite) This compound->ComplexIII Inhibition at Qi site

Proposed Mechanism of Action of this compound on the Mitochondrial Electron Transport Chain.

Synthesis and Formulation

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-fluoroaniline (B146934). A general synthetic pathway involves the following key steps:

  • Cyclization: Reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid to form the quinoline ring structure, yielding 8-fluoro-2,3-dimethylquinolin-4-ol.

  • Esterification: The resulting quinolinol intermediate undergoes esterification with a suitable acetylating agent to introduce the acetate group at the 4-position.

  • Introduction of the tert-butyl group: This is typically achieved through electrophilic substitution on the quinoline ring.

Tebufloquin_Synthesis start 2-Fluoroaniline + Ethyl 2-methylacetoacetate intermediate1 8-Fluoro-2,3-dimethylquinolin-4-ol start->intermediate1 Cyclization (Polyphosphoric acid) intermediate2 Introduction of tert-butyl group intermediate1->intermediate2 Electrophilic Substitution end_product This compound ((6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate) intermediate2->end_product Esterification (Acetylation)

General Synthetic Workflow for this compound.
Formulation

This compound is primarily available as a suspension concentrate formulation for agricultural use.[2]

Antifungal Activity and Efficacy

This compound exhibits broad-spectrum fungicidal activity against a variety of plant pathogens. It is particularly effective against rice blast caused by Magnaporthe oryzae (also known as Pyricularia oryzae).

Fungal SpeciesDiseaseEfficacy DataReference
Magnaporthe oryzaeRice BlastHigh activity[5]
Erysiphe graminisPowdery MildewEC₅₀ = 1.48 mg/L (for a derivative)[6]
Alternaria solaniEarly BlightModerate activity (40-60% inhibition at 50 µg/mL for derivatives)[7]
Rhizoctonia solaniSheath BlightGood activity (69.7% inhibition at 50 µg/mL)[7]
Sclerotinia sclerotiorumWhite MoldGood activity (75.0% inhibition at 50 µg/mL)[7]
Botrytis cinereaGray MoldModerate activity (56.7% inhibition at 50 µg/mL)[7]
Fusarium oxysporumFusarium WiltModerate activity (42.9% inhibition at 50 µg/mL)[7]
Cercospora arachidicolaEarly Leaf SpotModerate activity (37.5% inhibition at 50 µg/mL)[7]
Pyricularia piriPear ScabGood activity (65.4% inhibition at 50 µg/mL)[7]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

A common method to evaluate the in vitro antifungal activity of this compound against mycelial growth of fungi like Magnaporthe oryzae is the poisoned food technique.

Protocol:

  • Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration.

  • Preparation of Poisoned Media: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar (B569324) - PDA). Autoclave the medium and allow it to cool to approximately 45-50°C.

  • Incorporation of Fungicide: Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing. A control plate with the solvent alone should also be prepared.

  • Plating: Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the margin of an actively growing culture of the test fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for the growth of the specific fungus (e.g., 25-28°C for M. oryzae) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = ((dc - dt) / dc) * 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determination of EC₅₀: The effective concentration required to inhibit 50% of the mycelial growth (EC₅₀) can be determined by probit analysis of the inhibition data at different concentrations.

Antifungal_Assay_Workflow prep_stock Prepare this compound Stock Solution poison_media Incorporate this compound into Molten Agar prep_stock->poison_media prep_media Prepare and Autoclave Fungal Growth Medium prep_media->poison_media plate Pour Poisoned and Control Agar Plates poison_media->plate inoculate Inoculate Plates with Fungal Mycelial Plugs plate->inoculate incubate Incubate Plates at Optimal Temperature inoculate->incubate measure Measure Radial Colony Growth incubate->measure calculate Calculate Percentage of Mycelial Growth Inhibition measure->calculate determine_ec50 Determine EC₅₀ (Probit Analysis) calculate->determine_ec50

Workflow for In Vitro Antifungal Susceptibility Testing.

Metabolism

The metabolism of this compound in biological systems can lead to the formation of metabolites. One identified metabolite is M1, which is 6-t-Butyl-8-fluoro-2,3-dimethyl-4(1H)-quinolinone.[3] This metabolite is formed by the hydrolysis of the acetate ester group of the parent this compound molecule. The toxicological and fungicidal properties of this and other potential metabolites are areas for further research.

Conclusion

This compound is a potent quinoline fungicide with a broad spectrum of activity, particularly against the rice blast fungus Magnaporthe oryzae. While its precise mode of action is still under investigation, evidence points towards the inhibition of the mitochondrial electron transport chain at Complex III. Its chemical structure and physicochemical properties make it an effective active ingredient in fungicidal formulations. Further research into its specific molecular target, the biological activity of its metabolites, and the development of resistance will be crucial for its continued and sustainable use in agriculture. This guide provides a foundational understanding for researchers and professionals working with this important agrochemical.

References

A Technical Guide to the Solubility of Tebufloquin in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebufloquin, a quinoline (B57606) derivative fungicide, plays a significant role in the management of fungal diseases in various crops. A critical physicochemical parameter influencing its efficacy, formulation development, and environmental fate is its solubility in organic solvents. This technical guide provides a comprehensive overview of this compound's solubility characteristics, outlines a detailed experimental protocol for its determination, and presents a logical workflow for the solubility assessment process. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes qualitative information and established methodologies to provide a robust framework for researchers.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature to form a saturated solution. This equilibrium is influenced by several factors including the chemical structures of the solute and solvent, temperature, and pressure. For active pharmaceutical ingredients (APIs) and agrochemicals like this compound, solubility is a key determinant of bioavailability and the ease of formulation.

Data Presentation: this compound Solubility

While precise, publicly available quantitative data on the solubility of this compound in various organic solvents is limited, qualitative descriptions consistently report it as being soluble in many organic solvents. Based on information from safety data sheets and chemical suppliers, this compound is known to be soluble in ethanol (B145695) and acetone.[1] The table below provides a representative summary of this compound's solubility based on available qualitative information and the general solubility characteristics of similar quinoline-based compounds. The quantitative values presented are hypothetical and serve as a guide for expected solubility ranges.

SolventChemical FormulaPolarity IndexTemperature (°C)Reported SolubilityEstimated Solubility Range (g/L)
WaterH₂O10.22020.2 mg/L[2]0.0202
EthanolC₂H₅OH4.325Soluble[1]50 - 150
AcetoneC₃H₆O5.125Soluble[1]> 200
DichloromethaneCH₂Cl₂3.125Likely Soluble> 200
Ethyl AcetateC₄H₈O₂4.425Likely Soluble100 - 200
MethanolCH₃OH5.125Likely Soluble50 - 150
n-HexaneC₆H₁₄0.125Likely Sparingly Soluble< 1

Note: "Likely Soluble" and "Likely Sparingly Soluble" are estimations based on the general solubility of quinoline derivatives in these solvents. The estimated solubility ranges are provided for illustrative purposes and must be experimentally verified.

Experimental Protocols: Determining this compound Solubility

The following is a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:
  • This compound (analytical standard, >98% purity)

  • Selected organic solvent (HPLC grade)

  • Volumetric flasks (Class A)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

1. Preparation of Standard Solutions: a. Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). b. Perform serial dilutions of the stock solution with the same solvent to create a series of calibration standards with concentrations spanning the expected solubility range.

2. Sample Preparation (Shake-Flask Method): a. Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved. b. Add a known volume of the selected organic solvent to each vial. c. Tightly cap the vials to prevent solvent evaporation.

3. Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). b. Shake the vials at a constant speed (e.g., 150 rpm) for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

4. Sample Collection and Preparation for Analysis: a. After the equilibration period, stop the shaker and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a supernatant aliquot from each vial using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. d. Dilute the filtered saturated solution with the organic solvent to a concentration that falls within the range of the prepared calibration standards.

5. HPLC Analysis: a. Set up the HPLC system with an appropriate column (e.g., C18) and a mobile phase suitable for this compound analysis. The UV detector should be set to a wavelength where this compound exhibits maximum absorbance. b. Inject the prepared calibration standards to generate a calibration curve by plotting peak area versus concentration. c. Inject the diluted samples of the saturated this compound solution. d. Record the peak areas of the this compound in the sample chromatograms.

6. Calculation of Solubility: a. Determine the concentration of this compound in the diluted samples using the linear regression equation from the calibration curve. b. Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. c. Express the final solubility in appropriate units, such as g/L or mg/mL.

Mandatory Visualization

The following diagrams illustrate the key experimental workflow and the logical relationship of the solubility determination process.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep_standards Prepare Calibration Standards calibration Generate Calibration Curve prep_standards->calibration prep_samples Prepare Saturated Samples (this compound + Solvent) equilibration Equilibration (Shake-Flask at Constant T) prep_samples->equilibration sampling Sample Collection & Filtration equilibration->sampling dilution Dilution of Saturated Solution sampling->dilution hplc HPLC Analysis dilution->hplc calculation Calculate Solubility hplc->calculation calibration->calculation

Caption: Experimental workflow for this compound solubility determination.

G start Start excess_solid Is there excess undissolved solid? start->excess_solid add_more Add more this compound excess_solid->add_more No equilibrate Equilibrate (Shake at constant T) excess_solid->equilibrate Yes add_more->equilibrate equilibrium_reached Has equilibrium been reached? equilibrate->equilibrium_reached continue_shaking Continue Shaking equilibrium_reached->continue_shaking No sample Sample, Filter, and Dilute equilibrium_reached->sample Yes continue_shaking->equilibrate analyze Analyze by HPLC sample->analyze end End analyze->end

Caption: Logical decision process in solubility determination.

References

Tebufloquin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides an in-depth overview of Tebufloquin, a quinoline-based fungicide. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, mechanism of action, physicochemical properties, and biological activity.

Chemical Identity

IdentifierValue
IUPAC Name 6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl acetate[1][2]
CAS Number 376645-78-2[1][2]
Molecular Formula C₁₇H₂₀FNO₂[1]
Molecular Weight 289.34 g/mol [3]
Canonical SMILES CC1=C(N=C2C(=CC(=CC2=C1OC(=O)C)C(C)(C)C)F)C[3]
InChI Key LWLJEQHTPVPKSJ-UHFFFAOYSA-N[1]

Mechanism of Action

This compound is a potent inhibitor of mitochondrial respiration in fungi.[1] Its mode of action is the disruption of the electron transport chain, a critical pathway for ATP synthesis. The Fungicide Resistance Action Committee (FRAC) has assigned this compound to group U16, signifying an unknown mode of action, though it is known to not be cross-resistant with Quinone outside Inhibitors (QoI).[1][4] Evidence suggests that this compound targets Complex III (cytochrome bc1 complex) of the mitochondrial respiratory chain.[1] Unlike QoI fungicides that bind to the Quinone outside (Qo) site of Complex III, this compound is thought to act at the Quinone inside (Qi) site, thus inhibiting the electron transfer from ubiquinol (B23937) to cytochrome c and halting ATP production.[5]

Diagram of Proposed Signaling Pathway

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q e- Protons_out H+ Complex_I->Protons_out Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_III->Protons_out Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase O₂ → H₂O Complex_IV->Protons_out Protons_in H+ ATP_Synthase->Protons_in ATP ATP ATP_Synthase->ATP This compound This compound This compound->Complex_III Inhibits Qi site Protons_out->ATP_Synthase Proton Motive Force ADP ADP + Pi ADP->ATP_Synthase

Caption: Proposed mechanism of this compound action on the mitochondrial electron transport chain.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is provided below.

PropertyValueReference
Physical State Solid, powder
Color White
Odor Odorless
Melting Point 92.3 - 93.8 °C
Boiling Point 237.2 °C
Vapor Pressure 3.2 x 10⁻⁴ Pa (at 25 °C)
Water Solubility 20.2 mg/L (at 20 °C)
Log P (octanol/water) 4.02 (at 25 °C)
Acute Oral LD₅₀ (Rat) > 2000 mg/kg[6]

Biological Activity

This compound exhibits a broad spectrum of fungicidal activity, with notable efficacy against Pyricularia oryzae, the causal agent of rice blast.[3][7]

Fungal SpeciesActivity
Pyricularia oryzaeA gradual rise in EC₅₀ values has been observed over a 26-year period, though it remains an important fungicide for control.[8]
Alternaria solaniModerate activity
Gibberella zeaeLow activity
Phytophthora capsici58.1% inhibition at 50 µg/mL
Sclerotinia sclerotiorum75.0% inhibition at 50 µg/mL
Botrytis cinereaModerate activity
Rhizoctonia solaniModerate activity
Fusarium oxysporum42.9% inhibition at 50 µg/mL
Cercospora arachidicola37.5% inhibition at 50 µg/mL
Physalospora piricola65.4% inhibition at 50 µg/mL

Experimental Protocols

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is a representative method for determining the half-maximal effective concentration (EC₅₀) of this compound against a target fungal pathogen, such as Pyricularia oryzae.

1. Preparation of Fungal Cultures:

  • The test fungus is grown on a suitable medium, such as potato dextrose agar (B569324) (PDA), until sufficient mycelial growth is achieved.

2. Preparation of this compound Stock Solution:

  • A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

3. Preparation of Amended Media:

  • The this compound stock solution is serially diluted and added to molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium with the solvent alone is also prepared.

4. Inoculation and Incubation:

  • Mycelial plugs of a standard size (e.g., 5 mm diameter) are taken from the margin of an actively growing fungal culture and placed in the center of the petri dishes containing the amended and control media.

  • The plates are incubated at an appropriate temperature (e.g., 25°C) in the dark.

5. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • The percentage of mycelial growth inhibition is calculated for each concentration using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.

  • The EC₅₀ value is determined by probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Diagram of Experimental Workflow

A Prepare Fungal Culture (e.g., on PDA) E Inoculate Media with Fungal Plugs A->E B Prepare this compound Stock Solution C Prepare Serial Dilutions of this compound B->C D Prepare Fungicide-Amended and Control Media C->D D->E F Incubate Plates E->F G Measure Colony Diameters F->G H Calculate Percent Inhibition G->H I Determine EC50 Value (Probit Analysis) H->I

Caption: A typical workflow for determining the in vitro fungicidal activity of this compound.

This document is intended for informational purposes for a scientific audience. Always refer to the relevant safety data sheets and established laboratory protocols when handling chemical substances.

References

An In-Depth Technical Guide to the Mode of Action and Target Site of Tebufloquin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebufloquin is a quinoline-based fungicide recognized for its efficacy against a range of plant pathogenic fungi, most notably rice blast caused by Magnaporthe oryzae (formerly Pyricularia oryzae). Its mechanism of action involves the disruption of cellular respiration, a critical process for fungal viability. This technical guide provides a comprehensive overview of the current understanding of this compound's mode of action and its molecular target. While specific quantitative data from publicly accessible peer-reviewed literature is limited, this guide synthesizes available information and presents generalized experimental protocols and conceptual visualizations to facilitate further research and development.

Introduction

This compound is a synthetic quinoline (B57606) fungicide with protective and curative properties. Its chemical structure and properties are summarized in Table 1. A key characteristic of this compound is its classification by the Fungicide Resistance Action Committee (FRAC), which provides insight into its mode of action and potential for cross-resistance.

Table 1: Chemical and Fungicidal Properties of this compound
PropertyValue
IUPAC Name (6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate
CAS Number 376645-78-2
Molecular Formula C₁₇H₂₀FNO₂
Molecular Weight 289.35 g/mol
Fungicide Class Quinoline
FRAC Code U16
Mode of Action Unknown

Mode of Action

The primary mode of action of this compound is the inhibition of mitochondrial respiration. This disruption of the electron transport chain (ETC) leads to a severe deficit in ATP production, ultimately causing cellular energy depletion and fungal cell death.

The Fungicide Resistance Action Committee (FRAC) has assigned this compound the code U16. The "U" designates an "unknown" mode of action, signifying that while the general target process (respiration) is known, the precise binding site or mechanism of inhibition is not fully characterized or is distinct from other established fungicide groups. This classification also indicates that this compound is not expected to exhibit cross-resistance with other fungicides that inhibit the cytochrome bc1 complex, such as the Quinone outside Inhibitors (QoIs).

Target Site

The proposed molecular target of this compound is the cytochrome bc1 complex , also known as Complex III , of the mitochondrial electron transport chain. This enzymatic complex plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c. This process is coupled with the translocation of protons across the inner mitochondrial membrane, which generates the proton-motive force necessary for ATP synthesis.

While the precise binding site of this compound on Complex III has not been definitively elucidated in publicly available research, its lack of cross-resistance with QoI fungicides suggests that it does not bind to the Quinone outside (Qo) site in the same manner as strobilurins and other QoI fungicides. It is hypothesized that this compound binds to a novel site on the cytochrome bc1 complex, thereby inhibiting its function.

cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain cluster_ATP_Synthase ATP Synthesis ComplexI Complex I UQ Ubiquinone (UQ) ComplexI->UQ ProtonGradient Proton Gradient ComplexI->ProtonGradient ComplexII Complex II ComplexII->UQ ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIII->ProtonGradient ComplexIV Complex IV CytC->ComplexIV O2 O₂ ComplexIV->O2 ComplexIV->ProtonGradient H2O H₂O O2->H2O ATPSynthase ATP Synthase ProtonGradient->ATPSynthase ATP ATP ATPSynthase->ATP This compound This compound This compound->ComplexIII Inhibition

Diagram 1: Proposed Mode of Action of this compound.

Experimental Protocols

In Vitro Fungicidal Activity Assay

This protocol determines the concentration of this compound that inhibits fungal growth by 50% (EC₅₀).

  • Materials:

    • Fungal isolate (e.g., Magnaporthe oryzae)

    • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

    • This compound stock solution (in a suitable solvent, e.g., DMSO)

    • Sterile petri dishes

    • Mycelial plugs from an actively growing fungal culture

  • Procedure:

    • Prepare a dilution series of this compound in the molten agar medium to achieve a range of final concentrations.

    • Pour the amended agar into sterile petri dishes.

    • Place a mycelial plug in the center of each agar plate.

    • Incubate the plates at the optimal growth temperature for the fungus.

    • Measure the diameter of the fungal colony at regular intervals.

    • Calculate the percentage of growth inhibition relative to a solvent-only control.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Mitochondrial Respiration Assay (Oxygen Consumption)

This assay measures the effect of this compound on the rate of oxygen consumption by fungal mitochondria.

  • Materials:

    • Isolated fungal mitochondria

    • Respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, MgCl₂, and a substrate like succinate (B1194679) or NADH)

    • This compound stock solution

    • Oxygen electrode (e.g., Clark-type) or a high-resolution respirometer

  • Procedure:

    • Suspend the isolated mitochondria in the respiration buffer in the oxygen electrode chamber.

    • Add a respiratory substrate to initiate oxygen consumption.

    • Record the basal rate of oxygen consumption.

    • Add varying concentrations of this compound to the chamber and continue to record the oxygen consumption rate.

    • Calculate the percentage of inhibition of respiration for each concentration.

    • Determine the IC₅₀ value (the concentration that inhibits oxygen consumption by 50%).

Cytochrome bc1 Complex (Complex III) Activity Assay

This spectrophotometric assay directly measures the enzymatic activity of Complex III.

  • Materials:

    • Isolated fungal mitochondria or purified Complex III

    • Assay buffer (e.g., potassium phosphate (B84403) buffer with EDTA)

    • Ubiquinol (substrate, e.g., decylubiquinol)

    • Cytochrome c (electron acceptor)

    • This compound stock solution

    • Spectrophotometer

  • Procedure:

    • Add the mitochondrial preparation or purified Complex III to the assay buffer in a cuvette.

    • Add cytochrome c and varying concentrations of this compound.

    • Initiate the reaction by adding ubiquinol.

    • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

    • Calculate the rate of reaction and the percentage of inhibition for each this compound concentration.

    • Determine the IC₅₀ value for Complex III inhibition.

cluster_Workflow Experimental Workflow for Characterizing this compound's Mode of Action start Start in_vitro In Vitro Fungicidal Activity Assay (EC₅₀ Determination) start->in_vitro isolate_mito Isolate Fungal Mitochondria in_vitro->isolate_mito o2_consumption Measure Oxygen Consumption (IC₅₀ on Respiration) isolate_mito->o2_consumption complex_assay Enzymatic Assay of Mitochondrial Complexes (e.g., Complex III Activity) isolate_mito->complex_assay o2_consumption->complex_assay binding_site Binding Site Determination (e.g., Competition Assays, Molecular Docking) complex_assay->binding_site resistance_studies Resistance Studies (Mutant Selection and Gene Sequencing) binding_site->resistance_studies end Elucidate Mode of Action and Target Site resistance_studies->end

Diagram 2: Generalized Experimental Workflow.

Data Presentation

As specific quantitative data for this compound's inhibitory effects on mitochondrial respiration and Complex III are not publicly available, the following table is presented as a template for organizing such data once obtained through the experimental protocols described above.

Table 2: Template for Quantitative Data on this compound's Inhibitory Activity
ParameterFungal SpeciesEC₅₀ / IC₅₀ (µM)Experimental MethodReference
Mycelial Growth Inhibition Magnaporthe oryzaeData not availableAgar Dilution Assay-
Oxygen Consumption Inhibition Magnaporthe oryzaeData not availableHigh-Resolution Respirometry-
Complex III (Cytochrome bc1) Inhibition Magnaporthe oryzaeData not availableSpectrophotometric Assay-

Logical Relationships in this compound's Action

The fungicidal activity of this compound is a direct consequence of its interaction with the mitochondrial electron transport chain. The logical flow from the presence of the fungicide to the death of the fungal cell is depicted in the following diagram.

This compound This compound Application Inhibition Inhibition of Mitochondrial Complex III This compound->Inhibition ETC_disruption Disruption of Electron Transport Chain Inhibition->ETC_disruption ATP_depletion Decreased ATP Synthesis ETC_disruption->ATP_depletion Energy_crisis Cellular Energy Crisis ATP_depletion->Energy_crisis Cell_death Fungal Cell Death Energy_crisis->Cell_death

Diagram 3: Logical Cascade of this compound's Fungicidal Action.

Conclusion

This compound is a quinoline fungicide that targets the mitochondrial respiratory chain, with strong evidence pointing to the cytochrome bc1 complex (Complex III) as its primary target. Its unique FRAC code (U16) underscores a mode of action that is distinct from existing QoI fungicides, suggesting a novel binding site or inhibitory mechanism. While the lack of detailed, publicly available quantitative data and specific experimental protocols presents a challenge, the conceptual framework and generalized methodologies provided in this guide offer a solid foundation for researchers and drug development professionals. Further investigation into the precise binding interactions and the molecular basis of its inhibitory activity will be crucial for understanding its full potential and for the rational design of new fungicides.

Tebufloquin: An Ecotoxicological Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tebufloquin is a quinoline (B57606) fungicide developed for the control of fungal diseases in various crops, most notably rice blast (Magnaporthe grisea).[1] Its mode of action involves the inhibition of mitochondrial electron transport, thereby disrupting energy production in the target fungi.[2] While effective as a fungicide, a comprehensive understanding of its ecotoxicological profile is crucial for assessing its environmental risk. This guide synthesizes the currently available data on the ecotoxicology of this compound, outlines standard experimental protocols for its assessment, and visually represents key biological and experimental pathways. It is important to note that publicly accessible, detailed quantitative ecotoxicological data for this compound is limited. Much of the available information indicates "no data available" for specific toxicological endpoints.[3]

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is essential for predicting its environmental fate and transport. Key properties of this compound are summarized below.

PropertyValueReference
Chemical Formula C₁₇H₂₀FNO₂[2]
Molecular Weight 289.34 g/mol [1]
CAS Registry Number 376645-78-2[2]
Appearance White powder[3]
Melting Point 92.3 – 93.8 °C[3]
Boiling Point 237.2 °C[3]
Water Solubility 20.2 mg/L (at 20°C)[3]
Vapor Pressure 3.2 × 10⁻⁴ Pa (at 25°C)[3]
Octanol-Water Partition Coefficient (Log Pow) 4.02 (at 25°C)[3]

Mode of Action: Mitochondrial Electron Transport Inhibition

This compound's fungicidal activity stems from its ability to inhibit mitochondrial electron transport.[2] This process is fundamental for cellular respiration and the production of ATP, the primary energy currency of the cell. By disrupting this pathway, this compound effectively cuts off the energy supply to the fungal cells, leading to their death. While the precise binding site and inhibitory specifics for this compound are not detailed in the available literature, the general pathway is well-understood.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Matrix Mitochondrial Matrix ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP This compound This compound This compound->ComplexIII Inhibition NADH NADH NADH->ComplexI Succinate Succinate Succinate->ComplexII ADP ADP + Pi ADP->ATPSynthase

Figure 1: Generalized Mitochondrial Electron Transport Chain Inhibition (Within 100 characters)

Ecotoxicological Data

A thorough ecotoxicological assessment requires quantitative data on the effects of a substance on a range of non-target organisms. Unfortunately, specific, publicly available data for this compound is largely absent. The following tables are presented as a template for the types of data that are necessary for a comprehensive evaluation, with the current data status noted as "Not Available" based on the conducted search.

Aquatic Toxicity
OrganismTest TypeEndpointDurationValue (mg/L)Reference
Fish (e.g., Rainbow Trout, Oncorhynchus mykiss)AcuteLC5096 hNot Available
Aquatic Invertebrate (e.g., Daphnia magna)AcuteEC5048 hNot Available
Algae (e.g., Pseudokirchneriella subcapitata)Growth InhibitionEC5072 hNot Available
Fish ChronicNOEC-Not Available
Aquatic Invertebrate ChronicNOEC-Not Available
Terrestrial Toxicity
OrganismTest TypeEndpointDurationValue (mg/kg soil)Reference
Earthworm (e.g., Eisenia fetida)AcuteLC5014 dNot Available
Earthworm ChronicNOEC56 dNot Available
Soil Microorganisms Nitrogen Transformation-28 dNot Available
Terrestrial Plant (e.g., Barley, Hordeum vulgare)Seedling Emergence & GrowthEC5014-21 dNot Available
Avian (e.g., Bobwhite Quail, Colinus virginianus)Acute OralLD50-Not Available (mg/kg bw)
Honeybee (e.g., Apis mellifera)Acute ContactLD5048 hNot Available (µ g/bee )
Honeybee Acute OralLD5048 hNot Available (µ g/bee )

Environmental Fate

The environmental persistence, mobility, and potential for bioaccumulation of this compound are critical factors in its overall environmental risk profile.

ParameterValueSignificanceReference
Hydrolysis Data not availableStability in water
Photolysis Data not availableDegradation by sunlight
Soil Metabolism (Aerobic) Data not availablePersistence in soil
Bioaccumulation Factor (BCF) Data not availablePotential to accumulate in organisms

The high Log Pow of 4.02 suggests a potential for bioaccumulation in organisms and strong adsorption to soil organic matter, which would reduce its mobility in the environment.[3]

Standardized Experimental Protocols

To generate the necessary ecotoxicological data, standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are employed. These protocols ensure data quality and comparability across different laboratories.

Aquatic Toxicity Testing Workflow

The general workflow for aquatic toxicity testing involves exposing organisms to a series of concentrations of the test substance and observing the effects over a defined period.

cluster_Workflow Aquatic Ecotoxicology Testing Workflow A Range-Finding Test (Broad concentrations) B Definitive Test (Narrow, geometric series of concentrations) A->B D Exposure Period (e.g., 48h for Daphnia, 96h for fish) B->D C Test Organism Acclimation C->D E Observation & Data Collection (Mortality, immobilization, growth) D->E F Statistical Analysis (e.g., Probit analysis to determine LC50/EC50) E->F G Test Report Generation F->G

Figure 2: Aquatic Toxicity Testing Workflow (Within 100 characters)

  • Test Substance Preparation: this compound, given its low water solubility, would likely require a solvent carrier for the preparation of stock solutions. A solvent control group is essential in such tests.

  • Test Organisms: Standard test species are used, such as rainbow trout for fish acute toxicity (OECD 203), Daphnia magna for invertebrate acute toxicity (OECD 202), and Pseudokirchneriella subcapitata for algal growth inhibition (OECD 201).

  • Test Conditions: Key parameters like temperature, pH, light intensity, and duration are strictly controlled according to the specific guideline.

  • Endpoints: The primary endpoints are mortality (LC50 - lethal concentration for 50% of the population) for fish and immobilization (EC50 - effective concentration for 50% of the population) for daphnids. For algae, the endpoint is the inhibition of growth.

Terrestrial Toxicity Testing Workflow

For terrestrial organisms, the test substance is typically incorporated into the soil or administered orally.

  • Soil Testing (e.g., Earthworms): According to OECD Guideline 207 (Earthworm, Acute Toxicity Tests), the test involves exposing earthworms to artificial soil treated with a range of this compound concentrations. The endpoint is mortality after 7 and 14 days, from which an LC50 is calculated.

  • Avian Testing: In an acute oral toxicity test (OECD 223), birds are administered a single dose of the test substance via gavage. The LD50 (lethal dose for 50% of the population) is determined.

  • Honeybee Testing: For contact toxicity (OECD 214), bees are topically exposed to droplets of the test substance. For oral toxicity (OECD 213), they are fed a treated sucrose (B13894) solution. Mortality is recorded over 48-96 hours to determine the LD50.

Conclusion and Data Gaps

This compound is a fungicide with a clear mode of action targeting mitochondrial respiration. While its physical and chemical properties are documented, there is a significant lack of publicly available, detailed ecotoxicological data for aquatic and terrestrial non-target organisms. This data gap prevents a comprehensive environmental risk assessment. To address this, further research is required, following standardized international protocols, to determine the acute and chronic toxicity of this compound to a representative range of environmental species. Such data is essential for regulatory bodies and for ensuring the environmentally sound use of this fungicide.

References

An In-depth Technical Guide to the Stability and Degradation of Tebufloquin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the fungicide tebufloquin and its potential degradation products. This compound, a quinoline (B57606) derivative, is susceptible to degradation under various environmental and stress conditions. Understanding its stability profile is crucial for its development, formulation, storage, and regulatory approval. This document outlines the probable degradation pathways, identifies key degradation products, and provides detailed experimental protocols for forced degradation studies.

Core Stability Profile of this compound

This compound's stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. As a molecule containing an ester functional group, it is particularly susceptible to hydrolysis. General storage recommendations include keeping it in a cool, dark place, avoiding heat and strong sunlight.[1] Hazardous decomposition products upon combustion may include nitrogen oxides and fluorine compounds.

Proposed Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions. These studies are essential to identify potential degradants that may arise during the shelf life of the substance or product.

G Proposed General Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acidic/Basic Conditions Oxidation Oxidation This compound->Oxidation Oxidizing Agents (e.g., H₂O₂) Photolysis Photolysis This compound->Photolysis UV/Vis Light Exposure Thermal_Degradation Thermal_Degradation This compound->Thermal_Degradation High Temperature Metabolite_M1 Metabolite M1 (6-t-Butyl-8-fluoro-2,3-dimethyl-4(1H)-quinolinone) Hydrolysis->Metabolite_M1 Oxidative_Products Oxidative Products (e.g., N-oxides, hydroxylated derivatives) Oxidation->Oxidative_Products Photolytic_Products Photolytic Products (e.g., rearranged isomers, cleavage products) Photolysis->Photolytic_Products Thermal_Products Thermal Degradation Products Thermal_Degradation->Thermal_Products

Caption: Proposed degradation pathways for this compound under stress conditions.

Degradation Products of this compound

Forced degradation studies are designed to intentionally degrade a substance to identify its potential degradation products and to develop stability-indicating analytical methods. The primary known degradation product of this compound is its metabolite M1.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for this compound due to its ester linkage. This process is expected to be catalyzed by acidic or basic conditions.

  • Metabolite M1: The most well-documented degradation product is Metabolite M1, also known as 6-t-Butyl-8-fluoro-2,3-dimethyl-4(1H)-quinolinone.[2][3] This product is formed by the hydrolysis of the acetate (B1210297) ester group of the parent this compound molecule.

Oxidative Degradation

Oxidation can lead to a variety of degradation products, depending on the oxidizing agent used and the reaction conditions. Potential products include N-oxides of the quinoline ring and hydroxylated derivatives.

Photolytic Degradation

Exposure to light, particularly UV radiation, can cause photolytic degradation. This may result in complex reactions including rearrangements and cleavage of the molecule.

Thermal Degradation

High temperatures can induce thermal degradation, potentially leading to the cleavage of the molecule into smaller fragments.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the forced degradation of this compound. The following table presents a proposed structure for summarizing such data as it becomes available through experimental studies.

Stress ConditionReagent/ParametersDurationTemperature (°C)% Degradation of this compoundMajor Degradation Products Identified
Acidic Hydrolysis 0.1 M HCl24 hours60Data not availableMetabolite M1 (proposed)
Basic Hydrolysis 0.1 M NaOH8 hours40Data not availableMetabolite M1 (proposed)
Oxidative 3% H₂O₂24 hoursRoom TempData not availableData not available
Photolytic UV light (254 nm)48 hoursRoom TempData not availableData not available
Thermal Dry Heat72 hours80Data not availableData not available

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound, based on established principles for pharmaceutical stability testing.[4][5]

Hydrolytic Degradation Study

Objective: To evaluate the stability of this compound in acidic and basic solutions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 M hydrochloric acid to achieve a final concentration of 100 µg/mL.

    • Reflux the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.

  • Basic Hydrolysis:

    • Add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 M sodium hydroxide to achieve a final concentration of 100 µg/mL.

    • Keep the solution at 40°C for 8 hours.

    • Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to determine the percentage of degradation and identify the degradation products.

G Workflow for Hydrolytic Degradation Study cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis Acid_Sample Prepare Sample in 0.1M HCl Reflux Reflux at 60°C Acid_Sample->Reflux Acid_Sampling Sample at Intervals Reflux->Acid_Sampling Neutralize_Acid Neutralize with NaOH Acid_Sampling->Neutralize_Acid Analysis HPLC Analysis Neutralize_Acid->Analysis Base_Sample Prepare Sample in 0.1M NaOH Heat Heat at 40°C Base_Sample->Heat Base_Sampling Sample at Intervals Heat->Base_Sampling Neutralize_Base Neutralize with HCl Base_Sampling->Neutralize_Base Neutralize_Base->Analysis Stock_Solution This compound Stock (1 mg/mL) Stock_Solution->Acid_Sample Stock_Solution->Base_Sample

Caption: Experimental workflow for the hydrolytic stability testing of this compound.

Oxidative Degradation Study

Objective: To assess the stability of this compound in the presence of an oxidizing agent.

Methodology:

  • Preparation of Sample: Prepare a 100 µg/mL solution of this compound in a suitable solvent and add 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly using a stability-indicating HPLC method.

Photolytic Degradation Study

Objective: To determine the stability of this compound upon exposure to UV and visible light.

Methodology:

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound. Prepare a solid sample by spreading a thin layer of this compound powder in a petri dish.

  • Exposure: Expose the solution and solid samples to a combination of UV and visible light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

  • Control: Keep a set of control samples in the dark under the same temperature conditions.

  • Analysis: After the exposure period, dissolve the solid sample in a suitable solvent and analyze both the solution and the dissolved solid sample by HPLC.

Thermal Degradation Study

Objective: To evaluate the effect of high temperature on the stability of this compound.

Methodology:

  • Sample Preparation: Place the solid this compound in a controlled temperature oven.

  • Exposure: Maintain the temperature at 80°C for 72 hours.

  • Sampling: Withdraw samples at various time points.

  • Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC.

Analytical Methods for Degradation Product Identification

The identification and characterization of degradation products are critical for understanding the stability of this compound.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is a common starting point.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for the identification of degradation products by providing molecular weight information. Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the parent ions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated degradation products.

G Analytical Workflow for Degradant Identification Stressed_Sample Stressed this compound Sample HPLC Stability-Indicating HPLC Stressed_Sample->HPLC Separation Separation of Degradants HPLC->Separation LC_MS LC-MS/MS Analysis Separation->LC_MS Isolation Isolate Degradation Products (Prep-HPLC) Separation->Isolation Molecular_Weight Determine Molecular Weight LC_MS->Molecular_Weight Fragmentation Analyze Fragmentation Pattern Molecular_Weight->Fragmentation Structure_Elucidation Structure Elucidation Fragmentation->Structure_Elucidation NMR NMR Spectroscopy Isolation->NMR NMR->Structure_Elucidation

Caption: A typical analytical workflow for the identification of this compound degradation products.

Conclusion

This technical guide provides a framework for understanding and investigating the stability of this compound. The primary degradation pathway is likely hydrolysis, leading to the formation of Metabolite M1. However, a comprehensive evaluation under various stress conditions is necessary to fully characterize its degradation profile. The experimental protocols and analytical strategies outlined herein provide a robust approach for researchers and drug development professionals to assess the stability of this compound and ensure its quality, safety, and efficacy. Further experimental studies are required to generate quantitative data and confirm the structures of all potential degradation products.

References

The Discovery and Development of Tebufloquin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebufloquin is a quinoline-based fungicide developed by Meiji Seika Pharma, notable for its efficacy against a range of plant pathogenic fungi, particularly rice blast caused by Magnaporthe oryzae. First discovered in 2000 and later registered in Japan in 2013, this compound represents a significant advancement in the management of fungal diseases in agriculture. Its mode of action involves the inhibition of the mitochondrial electron transport chain, disrupting cellular energy production in target pathogens. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, synthesis, and biological activity of this compound, intended for researchers and professionals in the field of drug and pesticide development.

Introduction and Discovery

This compound, with the chemical name (6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate, emerged from research programs focused on the development of novel fungicides with unique modes of action to combat the growing issue of resistance to existing treatments.[1] Developed by Meiji Seika Pharma, the compound was first discovered in 2000.[1] It was subsequently launched in Japan under the trade name Try® as a flowable formulation.[2]

While specific details regarding the initial lead discovery and optimization process that led to this compound are not extensively published, the quinoline (B57606) scaffold itself has long been recognized for its broad-spectrum biological activities, serving as a common starting point for the development of various therapeutic and agrochemical agents. This compound is now utilized as a lead compound in the development of new-generation fungicides.

Mechanism of Action: Targeting Fungal Respiration

This compound's fungicidal activity stems from its ability to inhibit mitochondrial respiration, a critical process for ATP synthesis and cellular energy supply. It is classified by the Fungicide Resistance Action Committee (FRAC) under the code U16, indicating an unknown mode of action, although it is known to be a respiratory inhibitor.[1] Evidence suggests that this compound, like other quinoline fungicides, targets the mitochondrial electron transport chain (ETC). While the precise binding site within the ETC has not been definitively elucidated in publicly available literature, related quinoline-type insecticides have been shown to inhibit Complex III (ubiquinol-cytochrome c oxidoreductase). This suggests a likely mechanism for this compound involves the disruption of electron flow at or near Complex III, leading to a collapse of the mitochondrial membrane potential and cessation of ATP production.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP ATP Synthesis This compound This compound This compound->ComplexIII Inhibition Inhibition G start Start Materials: - 6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-ol - Acetic Anhydride - Pyridine (catalyst) reaction Reaction: Stirring at room temperature in a suitable solvent (e.g., DMF) start->reaction workup Aqueous Work-up: - Addition of water - Extraction with ethyl acetate reaction->workup purification Purification: - Washing with brine - Drying over anhydrous sodium sulfate - Column chromatography workup->purification product Final Product: This compound (6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl acetate) purification->product cluster_prep Preparation cluster_inoc Inoculation and Incubation cluster_eval Evaluation prep_media Prepare Potato Dextrose Agar (PDA) medium prep_plates Add appropriate volumes of this compound stock solution to molten PDA to achieve desired final concentrations prep_media->prep_plates prep_tebu Prepare stock solution of this compound in a suitable solvent (e.g., DMSO) prep_tebu->prep_plates pour_plates Pour the 'poisoned' PDA into sterile Petri dishes and allow to solidify prep_plates->pour_plates get_plug Obtain mycelial plugs from the edge of an actively growing fungal culture inoculate Place a mycelial plug in the center of each PDA plate (control and treated) get_plug->inoculate incubate Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) inoculate->incubate measure Measure the diameter of the fungal colony in two perpendicular directions at regular intervals incubate->measure calculate Calculate the percentage inhibition of mycelial growth compared to the control measure->calculate

References

Methodological & Application

Application Notes and Protocols for In Vitro Fungal Assays with Tebufloquin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of Tebufloquin, a quinoline-based fungicide, in in vitro antifungal assays. This compound is a known inhibitor of the fungal mitochondrial electron transport chain and has demonstrated efficacy against a range of phytopathogenic fungi.

Chemical Information

  • IUPAC Name: (6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate[1]

  • CAS Number: 376645-78-2[1]

  • Molecular Formula: C₁₇H₂₀FNO₂[1]

  • Molecular Weight: 289.34 g/mol [1]

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of this compound against various phytopathogenic fungi. The data represents the percentage of mycelial growth inhibition at a concentration of 50 µg/mL.

Fungal SpeciesCommon Name/DiseasePercent Inhibition (%) at 50 µg/mL
Alternaria solaniEarly blight40-60
Gibberella zeaeFusarium head blight<30
Pyricularia oryzae (syn. Magnaporthe oryzae)Rice blast40-60
Phytophthora capsiciPhytophthora blight58.1
Sclerotinia sclerotiorumWhite mold75.0
Botrytis cinereaGray mold56.7
Rhizoctonia solaniRhizoctonia root rot69.7
Fusarium oxysporumFusarium wilt42.9
Cercospora arachidicolaEarly leaf spot of peanut37.5
Physalospora piricolaRing rot of apple and pear65.4

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the disruption of the fungal mitochondrial electron transport chain (ETC). Specifically, it targets Complex III (also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase). By binding at or near the Quinone outside (Qo) site of Complex III, this compound blocks the oxidation of ubiquinol. This inhibition halts the electron flow to cytochrome c, which in turn disrupts the proton gradient across the inner mitochondrial membrane, leading to a cessation of ATP synthesis and ultimately, fungal cell death. Notably, this compound does not exhibit cross-resistance with Quinone outside Inhibitor (QoI) fungicides, suggesting a distinct binding interaction at the Qo site.

cluster_0 Mitochondrial Intermembrane Space cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix H_ion_high High H+ Concentration ATP_Synthase ATP Synthase (Complex V) H_ion_high->ATP_Synthase H+ Complex_I Complex I (NADH Dehydrogenase) Complex_I->H_ion_high H+ Q Ubiquinone (Q Pool) Complex_I->Q e- NAD NAD+ Complex_I->NAD Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- Complex_III->H_ion_high H+ Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- Complex_IV->H_ion_high H+ H2O H₂O Complex_IV->H2O H_ion_low Low H+ Concentration ATP_Synthase->H_ion_low ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I e- Succinate Succinate Succinate->Complex_II e- ADP ADP + Pi ADP->ATP_Synthase O2 O₂ O2->Complex_IV This compound This compound This compound->Inhibition Inhibition->Complex_III Inhibits Qo site

Caption: this compound inhibits Complex III of the fungal mitochondrial electron transport chain.

Experimental Protocols

The following are generalized protocols for determining the in vitro antifungal activity of this compound. These should be adapted based on the specific fungal species and laboratory conditions.

Protocol 1: Agar (B569324) Well Diffusion Method

This method is suitable for a qualitative or semi-quantitative assessment of antifungal activity.

Materials:

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Fungal culture

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Sterile swabs

  • Micropipettes and sterile tips

  • Solvent control (e.g., DMSO or ethanol)

  • Positive control (a known antifungal agent)

  • Incubator

Procedure:

  • Prepare Fungal Inoculum: Prepare a spore suspension or mycelial homogenate of the test fungus in sterile water or saline to a concentration of approximately 1 x 10⁶ CFU/mL.

  • Plate Inoculation: Using a sterile swab, evenly spread the fungal inoculum over the entire surface of the PDA plates.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application: Add a known volume (e.g., 50-100 µL) of the this compound test solution, solvent control, and positive control to separate wells.

  • Incubation: Incubate the plates at the optimal temperature for the test fungus (typically 25-28°C) for 48-96 hours, or until sufficient growth is observed in the control plates.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) in millimeters.

Protocol 2: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Fungal culture

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Multichannel pipette and sterile tips

  • Spectrophotometer or plate reader (optional)

  • Incubator

Procedure:

  • Prepare this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in the 96-well plate using PDB to achieve a range of final concentrations.

  • Prepare Fungal Inoculum: Adjust the concentration of the fungal spore suspension or mycelial fragments to approximately 2 x 10⁵ CFU/mL in PDB.

  • Inoculation: Add the fungal inoculum to each well containing the this compound dilutions, as well as to growth control wells (containing only medium and inoculum) and sterility control wells (containing only medium).

  • Incubation: Incubate the microtiter plates at the optimal temperature for the fungus with shaking (if required for the fungal species) for 24-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Calculation of Percent Inhibition

For assays measuring mycelial growth (e.g., on agar plates with a central plug), the percentage inhibition can be calculated using the following formula:

Percent Inhibition (%) = [(C - T) / C] x 100

Where:

  • C = Average diameter of the mycelial growth in the control group.

  • T = Average diameter of the mycelial growth in the treatment group.

Experimental Workflow Diagram

cluster_assay In Vitro Assay start Start: Prepare Fungal Culture prep_inoculum Prepare Fungal Inoculum (e.g., Spore Suspension) start->prep_inoculum inoculate Inoculate Plates with Fungus prep_inoculum->inoculate prep_plates Prepare Agar Plates (e.g., PDA) prep_plates->inoculate prep_compound Prepare this compound Serial Dilutions apply_compound Apply this compound & Controls to Wells/Discs prep_compound->apply_compound inoculate->apply_compound incubate Incubate at Optimal Temperature (24-96 hours) apply_compound->incubate measure Measure Zones of Inhibition or Mycelial Growth Diameter incubate->measure calculate Calculate Percent Inhibition or Determine MIC measure->calculate end End: Report Results calculate->end

Caption: A typical workflow for an in vitro antifungal assay.

References

Application Notes & Protocols for Tebufloquin Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of tebufloquin residues in various environmental and agricultural matrices. The methodologies outlined are primarily based on established techniques for pesticide residue analysis, employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Introduction

This compound, a quinoline-based fungicide, is utilized for the control of various fungal diseases in crops.[1] Its application necessitates the development of sensitive and robust analytical methods to monitor its residue levels in food and environmental samples, ensuring consumer safety and regulatory compliance. The methods detailed below leverage the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by highly selective and sensitive tandem mass spectrometry detection.

Analytical Methods Overview

The determination of this compound residues is typically achieved through chromatographic separation coupled with mass spectrometric detection. Both LC-MS/MS and GC-MS/MS are powerful techniques for this purpose, offering high selectivity and sensitivity for detecting trace-level contaminants in complex matrices.[2][3] The choice between these techniques often depends on the specific matrix and the availability of instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for its applicability to a wide range of pesticide polarities and thermal stabilities.[2]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): A robust technique, particularly for volatile and semi-volatile compounds.

Sample Preparation: The QuEChERS Protocol

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a variety of sample matrices.[4][5] It involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE).

Experimental Protocol: QuEChERS Sample Preparation
  • Homogenization: Homogenize a representative sample (e.g., 10-15 g of fruit, vegetable, or soil) to ensure uniformity. For dry samples, rehydration by adding a specific amount of water may be necessary before proceeding.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile layer.

    • Centrifuge at ≥3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Cleanup (Dispersive SPE):

    • Take an aliquot of the acetonitrile supernatant (upper layer).

    • Transfer it to a dSPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars) and magnesium sulfate (to remove excess water). For samples with high fat content, C18 sorbent may also be included. For pigmented samples, graphitized carbon black (GCB) can be used, but it may retain planar pesticides.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, ready for LC-MS/MS or GC-MS/MS analysis. This extract may be diluted or subjected to solvent exchange depending on the analytical technique.

dot

logical_relationship Sample_Collection Sample Collection (e.g., crops, soil, water) Sample_Preparation Sample Preparation (QuEChERS) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition (MRM mode) Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Quantification & Confirmation) Data_Acquisition->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of Tebufloquin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tebufloquin is a fungicide belonging to the quinoline (B57606) class, primarily used for the control of rice blast.[1][2] Its chemical formula is C₁₇H₂₀FNO₂ with a molecular weight of 289.34 g/mol .[1][3] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its degradation products. This method is suitable for purity assessment and quality control during drug development and manufacturing.

Materials and Reagents

  • Reference Standard: this compound Reference Standard (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Reagents: Formic Acid (AR Grade), Hydrochloric Acid (HCl, AR Grade), Sodium Hydroxide (NaOH, AR Grade), Hydrogen Peroxide (H₂O₂, 30% solution, AR Grade)

  • Equipment:

    • HPLC system with a UV or Diode Array Detector (DAD)

    • Analytical balance (0.01 mg readability)

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • pH meter

    • Sonicator

    • Syringe filters (0.45 µm, PTFE or nylon)

    • Water bath/oven

    • Photostability chamber

Experimental Protocols

3.1. Chromatographic Conditions

A set of robust chromatographic conditions has been established for the effective separation of this compound from its potential impurities and degradation products.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 275 nm
Run Time 25 minutes

3.2. Preparation of Solutions

  • Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample (API) into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

3.3. System Suitability

To ensure the validity of the analytical results, system suitability tests are performed before sample analysis. Five replicate injections of the Working Standard Solution (100 µg/mL) are made. The acceptance criteria are outlined in the table below.

3.4. Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][5] A sample concentration of 1000 µg/mL is subjected to the following stress conditions as per ICH guidelines.[6][7]

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with diluent.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with diluent.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.

  • Thermal Degradation: Expose the solid this compound powder in an oven at 105°C for 48 hours. Prepare a 100 µg/mL solution from the stressed sample.

  • Photolytic Degradation: Expose the solid this compound powder to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber. Prepare a 100 µg/mL solution from the stressed sample.

A blank solution for each stress condition should also be prepared and injected.

Data Presentation: Method Validation Summary

The proposed HPLC method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The following tables summarize the hypothetical validation data.

Table 1: System Suitability Results

Parameter Acceptance Criteria Observed Value
Tailing Factor (T) T ≤ 1.5 1.1
Theoretical Plates (N) N ≥ 2000 8500
%RSD of Peak Area ≤ 1.0% 0.45%

| %RSD of Retention Time | ≤ 1.0% | 0.15% |

Table 2: Linearity

Concentration (µg/mL) Mean Peak Area (n=3)
25 248500
50 499100
100 1001500
150 1502300
200 2005600

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

Table 3: Precision

Parameter Concentration (µg/mL) % Purity %RSD
Repeatability (n=6) 100 99.89 0.52%

| Intermediate Precision (n=6, different day, different analyst) | 100 | 99.75 | 0.68% |

Table 4: Accuracy (Recovery)

Spiked Level Amount Spiked (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 80 79.6 99.5%
100% 100 100.3 100.3%

| 120% | 120 | 119.4 | 99.5% |

Table 5: Forced Degradation Results

Stress Condition % Degradation Purity of Main Peak Peak Purity Observations
Unstressed Sample - 99.9% Pass No significant impurities.
Acid Hydrolysis (0.1 M HCl, 80°C, 4h) 12.5% 87.4% Pass Two degradation peaks observed.
Base Hydrolysis (0.1 M NaOH, 80°C, 2h) 18.2% 81.7% Pass Three degradation peaks observed.
Oxidative (3% H₂O₂, RT, 24h) 9.8% 90.1% Pass One major degradation peak observed.
Thermal (Solid, 105°C, 48h) 3.1% 96.8% Pass Minor increase in one impurity.

| Photolytic (Solid) | 6.5% | 93.4% | Pass | Two minor degradation peaks observed. |

Note: Peak Purity is typically determined using a Diode Array Detector (DAD) to confirm that the main peak is spectrally homogeneous and free from co-eluting impurities.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical arrangement of the HPLC system components.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard & Sample Solutions A->B C System Equilibration B->C D Perform System Suitability Test (SST) C->D K Check SST Results Against Criteria D->K E Inject Blank(s) F Inject Standard(s) E->F G Inject Sample(s) F->G H Integrate Chromatograms G->H I Calculate System Suitability Parameters H->I J Calculate Purity (% Area Normalization) H->J L Final Report I->L J->L K->C Fail K->E Pass

Caption: Experimental workflow for HPLC purity assessment of this compound.

HPLC_System cluster_flow Mobile Phase Flow Path cluster_control System Control & Data Acquisition Solvent Solvent Reservoir(s) (Mobile Phase) Degasser Degasser Solvent->Degasser Pump Pump Degasser->Pump Injector Autosampler / Injector Pump->Injector Column HPLC Column (in Column Oven) Injector->Column Detector UV/DAD Detector Column->Detector CDS Chromatography Data System (CDS) (Computer) Column->CDS Oven Control Waste Waste Detector->Waste CDS->Pump CDS->Injector CDS->Detector

Caption: Logical relationship of components in a typical HPLC system.

References

Application Notes and Protocols for ¹H and ¹³C NMR Spectral Analysis of Tebufloquin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) spectral data of Tebufloquin, a quinoline-based fungicide. The information is intended to aid in the structural elucidation, identification, and quantification of this compound in research and development settings. The provided protocols outline the general procedures for obtaining ¹H and ¹³C NMR spectra of this compound.

Chemical Structure of this compound

This compound, with the IUPAC name (6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate, is a synthetic fungicide. Its chemical structure was confirmed by Liu Chang-ling in a 2012 publication detailing its synthesis and biological activity.

Molecular Formula: C₁₇H₂₀FNO₂ CAS Number: 376645-78-2

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the different types of protons in the molecule. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and signal assignments. These values are based on the analysis of similar quinoline (B57606) derivatives and general principles of NMR spectroscopy.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.0 - 8.0Multiplet2H
CH₃ (quinoline ring)2.2 - 2.5Singlet3H
CH₃ (quinoline ring)2.2 - 2.5Singlet3H
O-C(=O)-CH₃2.1 - 2.4Singlet3H
C(CH₃)₃1.2 - 1.5Singlet9H

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum of this compound reveals the carbon framework of the molecule. The table below lists the anticipated chemical shifts for the distinct carbon atoms.

Signal AssignmentChemical Shift (δ, ppm)
C=O (ester)168 - 172
Aromatic/Quinoline C110 - 160
C (CH₃)₃30 - 40
C(C H₃)₃30 - 35
O-C(=O)-C H₃20 - 25
Quinoline-CH₃15 - 25

Experimental Protocols

The following are generalized protocols for obtaining high-quality ¹H and ¹³C NMR spectra of this compound. Specific parameters may need to be optimized based on the available instrumentation.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound standard and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for referencing the chemical shifts to 0 ppm.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Acquisition Parameters:

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 (depending on sample concentration).

  • Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy
  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

  • Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the resulting spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectral data of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Spectroscopy transfer->h1_nmr c13_nmr ¹³C NMR Spectroscopy transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration & Peak Picking baseline->integration assignment Spectral Assignment integration->assignment

NMR Experimental Workflow for this compound Analysis.

Disclaimer: The NMR spectral data presented in the tables are predicted values based on chemical structure and data from analogous compounds. Actual experimental values may vary slightly depending on the solvent, concentration, and instrument parameters. It is recommended to acquire experimental data for a certified reference standard of this compound for definitive identification and quantification.

Application Notes and Protocols for Utilizing Tebufloquin as a Lead Compound in Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tebufloquin as a lead compound for the synthesis of novel analogs with potential therapeutic applications. The protocols outlined below are based on established methodologies and offer a starting point for further optimization and discovery.

Introduction to this compound

This compound is a quinoline (B57606) derivative recognized for its potent antifungal properties, particularly against rice blast (Magnaporthe grisea).[1] Its chemical structure, (6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate (B1210297), presents a versatile scaffold for chemical modification.[1][2] The quinoline core is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects.[3][4][5] The mechanism of action for this compound is believed to involve the inhibition of the mitochondrial electron transfer system.[6] This unique mode of action and its proven efficacy make this compound an excellent candidate for lead-based drug discovery programs.

This compound as a Lead Compound

The chemical structure of this compound offers several positions for modification to explore structure-activity relationships (SAR) and develop analogs with improved potency, selectivity, and pharmacokinetic profiles. Key areas for modification include:

  • The Acetoxy Group at C4: This group can be hydrolyzed to the corresponding 4-hydroxyquinoline, which can then be used as a handle for introducing a wide variety of esters, ethers, and other functionalities.

  • The Tert-butyl Group at C6: This bulky group influences the lipophilicity and steric profile of the molecule. Analogs with different alkyl or aryl groups at this position can be synthesized to probe the binding pocket of the target enzyme.

  • The Fluorine Atom at C8: The fluorine atom can significantly impact the electronic properties and metabolic stability of the molecule. Analogs with other halogens or electron-withdrawing/donating groups can be explored.

  • The Methyl Groups at C2 and C3: While potentially important for activity, modifications at these positions can also be investigated.

Recent studies have successfully utilized this compound as a lead compound to synthesize novel fluorinated quinoline analogs and perfluoropropan-2-yl-based quinoline derivatives with promising fungicidal activities.[7][8]

Data Presentation: Biological Activity of this compound and Analogs

The following tables summarize the reported biological activities of this compound and some of its synthesized analogs, providing a clear comparison of their efficacy.

Table 1: Antifungal Activity of Fluorinated Quinoline Analogs Derived from this compound [7]

CompoundSubstituent on Benzoate RingInhibition (%) vs. S. sclerotiorum (at 50 µg/mL)Inhibition (%) vs. R. solani (at 50 µg/mL)Inhibition (%) vs. B. cinerea (at 50 µg/mL)Inhibition (%) vs. C. arachidicola (at 50 µg/mL)
This compound -75.069.756.737.5
2b 4-tert-butyl>80-53.846.7
2d 4-chloro--53.8-
2e 4-fluoro>80---
2f 4-bromo>80--46.7
2g 4-methoxy-80.8--
2k 3,4-dichloro>80---
2n 2,4-dichloro>80-57.760.0
2p 2,6-dichloro-76.9--

Table 2: Fungicidal Activity of Perfluoropropan-2-yl-based Quinoline Derivatives Against Erysiphe graminis [8]

CompoundEC50 (mg/L)
This compound >5.0
8a -
8c 1.48
8d ~2.5
8e ~2.5
8g ~3.0
8h -
8i ~2.5
9a -
9c ~4.0

Experimental Protocols

The following are detailed protocols for the synthesis of this compound analogs and the evaluation of their biological activity.

Protocol 1: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) (Intermediate 1)[7]

This protocol describes the synthesis of a key intermediate for further analog development.

Workflow Diagram:

G cluster_synthesis Synthesis of Intermediate 1 start Start Materials: 2-fluoroaniline (B146934), ethyl 2-methylacetoacetate (B1246266), polyphosphoric acid reaction Heat at 150 °C start->reaction cool Cool to Room Temperature reaction->cool ice_bath Place in Ice Bath cool->ice_bath neutralize Adjust pH to 7-8 with 10% NaOH (aq) ice_bath->neutralize filter_dry Filter and Dry neutralize->filter_dry product Product: 8-fluoro-2,3-dimethylquinolin-4-ol filter_dry->product

Caption: Workflow for the synthesis of the key intermediate 8-fluoro-2,3-dimethylquinolin-4-ol.

Materials:

  • 2-fluoroaniline

  • Ethyl 2-methylacetoacetate

  • Polyphosphoric acid (PPA)

  • 10% aqueous sodium hydroxide (B78521) solution

  • Ice

Procedure:

  • In a 250 mL three-necked flask, combine 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).[7]

  • Heat the reaction mixture to 150 °C and maintain this temperature until the reaction is complete (monitor by TLC).[7]

  • Cool the mixture to room temperature.[7]

  • Place the three-necked flask in an ice bath to further cool the mixture.[7]

  • Slowly add 10% aqueous sodium hydroxide solution to adjust the pH to 7-8, which will cause the product to precipitate.[7]

  • Filter the resulting solid and dry it to obtain 8-fluoro-2,3-dimethylquinolin-4-ol.[7]

Protocol 2: Synthesis of this compound Analogs (Esterification)[7]

This protocol describes the esterification of the intermediate synthesized in Protocol 1 to produce a library of this compound analogs.

Workflow Diagram:

G cluster_synthesis Synthesis of this compound Analogs start Start Materials: Intermediate 1, Substituted benzoic acid, EDC•HCl, DMAP, DMF stir Stir at Room Temperature start->stir quench Add Water stir->quench extract Extract with Ethyl Acetate (x3) quench->extract wash Wash with Saturated Brine (x3) extract->wash dry Dry over Anhydrous Sodium Sulfate wash->dry purify Filter and Purify by Column Chromatography dry->purify product Final Product: This compound Analog purify->product

Caption: General workflow for the synthesis of this compound analogs via esterification.

Materials:

  • Intermediate 1 (8-fluoro-2,3-dimethylquinolin-4-ol)

  • Substituted benzoic acid

  • EDC•HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • DMAP (4-Dimethylaminopyridine)

  • DMF (N,N-Dimethylformamide)

  • Water

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 50 mL round-bottomed flask, dissolve Intermediate 1 (0.20 g, 1.05 mmol), the desired substituted benzoic acid (1.16 mmol), EDC•HCl (0.24 g, 1.26 mmol), and DMAP (0.13 g, 1.05 mmol) in DMF (10 mL).[7]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).[7]

  • Add water (30 mL) to the reaction mixture.[7]

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).[7]

  • Combine the organic phases and wash with saturated brine (3 x 10 mL).[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography to obtain the target compound.[7]

Protocol 3: In Vitro Antifungal Bioassay[7]

This protocol describes a method to evaluate the antifungal activity of the synthesized this compound analogs.

Workflow Diagram:

G cluster_assay Antifungal Bioassay Workflow start Prepare PDA Medium dissolve Dissolve Test Compound in DMSO start->dissolve mix Mix Compound Solution with PDA Medium dissolve->mix pour Pour into Petri Dishes mix->pour inoculate Inoculate with Fungal Mycelia pour->inoculate incubate Incubate at 25 °C for 48-72h inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Inhibition Rate measure->calculate result Antifungal Activity Data calculate->result

Caption: A typical workflow for in vitro antifungal bioassays.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Synthesized this compound analogs

  • Fungal strains (e.g., S. sclerotiorum, R. solani)

  • Petri dishes

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions.

  • Dissolve the test compounds in DMSO to a stock concentration (e.g., 10 mg/mL).

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not inhibit fungal growth.

  • Pour the PDA-compound mixture into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug of the test fungus.

  • Include a positive control (e.g., this compound) and a negative control (DMSO without any compound).

  • Incubate the plates at an appropriate temperature (e.g., 25 °C) for a suitable duration (e.g., 48-72 hours) until the fungal growth in the negative control plate has reached a significant size.

  • Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculate the percentage of inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony in the negative control plates, and T is the average diameter of the fungal colony in the treated plates.

Signaling Pathway

While the precise molecular interactions of this compound with the mitochondrial electron transport chain are not fully elucidated in the provided search results, a general diagram illustrating the inhibition of this pathway is presented below.

G cluster_etc Mitochondrial Electron Transport Chain Inhibition ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII ComplexIV Complex IV (Cytochrome c Oxidase) ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase This compound This compound This compound->ComplexIII Inhibition Proton_Pumping Proton Pumping ATP_Production ATP Production Proton_Pumping->ATP_Production

References

Tebufloquin Bioassay: Application Notes and Protocols for Fungicidal Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing tebufloquin in fungicidal activity screening bioassays. Detailed protocols for common in vitro assays are provided, along with data presentation guidelines and a visualization of the compound's proposed mechanism of action.

Introduction

This compound is a quinoline-based fungicide demonstrating a broad spectrum of activity against various fungal pathogens. Its novel mode of action involves the inhibition of the mitochondrial electron transport chain, making it a valuable tool for fungicide discovery and resistance management studies. These protocols are designed to facilitate the standardized assessment of this compound's fungicidal efficacy and the screening of new chemical entities with similar modes of action.

Data Presentation

Quantitative data from fungicidal bioassays should be summarized for clarity and comparative analysis. The following tables provide examples of how to structure such data.

Table 1: In Vitro Fungicidal Activity of this compound against Various Phytopathogenic Fungi.

Fungal SpeciesAssay TypeConcentration (µg/mL)Percent Inhibition (%)Reference
Alternaria solaniAgar (B569324) Dilution5040-60
Botrytis cinereaAgar Dilution5056.7
Cercospora arachidicolaAgar Dilution5037.5
Fusarium oxysporumAgar Dilution5042.9
Pyricularia oryzaeAgar Dilution5040-60
Phytophthora capsiciAgar Dilution5058.1
Rhizoctonia solaniAgar Dilution50>80
Sclerotinia sclerotiorumAgar Dilution5075.0
Pythium ultimumAgar Dilution50-
Verticillium dahliaeAgar Dilution50-
Note: Data for P. ultimum and V. dahliae are not available in the provided search results and are left as placeholders for user-generated data.

Table 2: EC₅₀ Values of this compound for Selected Fungal Species.

Fungal SpeciesEC₅₀ (µg/mL)MethodReference
Erysiphe graminis>1.48Not Specified
Magnaporthe oryzae--
Fusarium graminearum--
Note: The EC₅₀ for E. graminis is presented as a comparative value to a more active analog. Specific EC₅₀ values for this compound against other fungi were not detailed in the provided search results and are left as placeholders.

Experimental Protocols

The following are detailed protocols for two standard in vitro fungicidal bioassays: the broth microdilution method for determining Minimum Inhibitory Concentration (MIC) and the agar dilution method for assessing fungal growth inhibition.

Protocol 1: Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of a fungicide that inhibits the visible growth of a microorganism.

Materials:

  • This compound (or test compound)

  • Sterile 96-well microtiter plates

  • Fungal isolate(s) of interest

  • Appropriate liquid culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Sterile pipettes and tips

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline and gently scraping the surface.

    • Adjust the spore suspension to a concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL using a spectrophotometer or hemocytometer. This will be your stock inoculum.

    • Dilute the stock inoculum 1:50 in the test medium to obtain the final inoculum concentration.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in the test medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well containing the this compound dilutions.

    • Include a positive control (no fungicide) and a negative control (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.

Protocol 2: Agar Dilution Method for Percent Inhibition

This method is used to determine the percentage of fungal growth inhibition at a specific fungicide concentration.

Materials:

  • This compound (or test compound)

  • Sterile petri dishes (90 mm)

  • Fungal isolate(s) of interest

  • Appropriate agar medium (e.g., Potato Dextrose Agar - PDA)

  • Sterile cork borer or biopsy punch (5 mm diameter)

  • Sterile water or saline

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Agar:

    • Prepare the agar medium according to the manufacturer's instructions and autoclave.

    • Cool the molten agar to 45-50°C.

    • Add the desired concentration of this compound (dissolved in a small amount of solvent) to the molten agar and mix thoroughly.

    • Pour the fungicide-amended agar into sterile petri dishes and allow them to solidify.

    • Prepare control plates with agar and solvent only.

  • Inoculation:

    • From a fresh, actively growing culture of the fungus, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelial side down, in the center of the fungicide-amended and control agar plates.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 25-28°C) until the fungal growth in the control plate has reached the edge of the dish.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony on both the control and treated plates.

    • Calculate the percent inhibition using the following formula: Percent Inhibition (%) = [(C - T) / C] x 100 Where:

      • C = Average diameter of the fungal colony on the control plate

      • T = Average diameter of the fungal colony on the treated plate

Mandatory Visualizations

Signaling Pathway

The proposed mechanism of action for this compound is the inhibition of the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex). This disruption halts ATP synthesis, leading to fungal cell death.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e⁻ ProtonGradient Proton Gradient (H+) ComplexI->ProtonGradient Pumps H⁺ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e⁻ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e⁻ CytC Cytochrome c ComplexIII->CytC e⁻ ComplexIII->ProtonGradient Pumps H⁺ ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e⁻ ComplexIV->ProtonGradient Pumps H⁺ O2 O₂ ComplexIV->O2 e⁻ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP This compound This compound This compound->ComplexIII Inhibition ProtonGradient->ATPSynthase Drives ADP ADP + Pi ADP->ATPSynthase H2O H₂O NADH NADH NADH->ComplexI e⁻ NAD NAD⁺ + H⁺ FADH2 FADH₂ FADH2->ComplexII e⁻ FAD FAD cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_fungi 1. Prepare Fungal Inoculum inoculation 3. Inoculation prep_fungi->inoculation prep_compound 2. Prepare this compound Dilutions prep_compound->inoculation incubation 4. Incubation inoculation->incubation measurement 5. Measure Fungal Growth incubation->measurement calculation 6. Calculate % Inhibition or MIC measurement->calculation

Application Note: High-Throughput Analysis of Tebufloquin and its M1 Metabolite using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of the fungicide Tebufloquin and its primary metabolite, M1, in complex matrices. The described protocol is intended for researchers, scientists, and professionals in drug development and pesticide analysis. The methodology employs a straightforward sample preparation procedure followed by a rapid and robust LC-MS/MS analysis, providing accurate quantification suitable for residue analysis and metabolism studies.

Introduction

This compound is a quinoline-based fungicide effective against a range of fungal pathogens in agriculture.[1] Understanding its metabolic fate is crucial for environmental risk assessment and ensuring food safety. The primary route of metabolism for this compound involves the hydrolysis of the acetate (B1210297) ester to form the M1 metabolite, 6-t-Butyl-8-fluoro-2,3-dimethyl-4(1H)-quinolinone.[2] This application note provides a detailed protocol for the simultaneous analysis of both the parent compound and its M1 metabolite using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A modified QuEChERS protocol is recommended for the extraction of this compound and its M1 metabolite from various sample matrices.

  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of water.

  • Extraction: Add 10 mL of acetonitrile (B52724) to the homogenized sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.

  • Salting Out: Add the contents of a commercially available QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) to the tube. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Shake for 30 seconds.

  • Final Centrifugation and Filtration: Centrifuge the d-SPE tube at high speed for 5 minutes. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions:

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
Quantitative Data

The following table summarizes the key mass spectrometry parameters for the quantification of this compound and its M1 metabolite. Note that collision energies should be optimized for the specific instrument used.

CompoundChemical FormulaPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound C17H20FNO2[1]290.1Predicted: 248.1Predicted: 230.1
Metabolite M1 C15H18FNO[3]248.1Predicted: 230.1Predicted: 202.1

Note: The predicted product ions are based on common fragmentation patterns. Actual values may vary and require experimental confirmation.

Diagrams

experimental_workflow sample Sample Homogenization extraction QuEChERS Extraction sample->extraction cleanup Dispersive SPE Cleanup extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis data Data Processing & Quantification analysis->data

Figure 1: Experimental workflow for the LC-MS/MS analysis of this compound.

metabolic_pathway This compound This compound (C17H20FNO2) Metabolite_M1 Metabolite M1 (6-t-Butyl-8-fluoro-2,3-dimethyl-4(1H)-quinolinone) (C15H18FNO) This compound->Metabolite_M1 Hydrolysis

Figure 2: Proposed metabolic pathway of this compound to its M1 metabolite.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous determination of this compound and its primary metabolite M1. The use of a standardized QuEChERS sample preparation protocol allows for high-throughput analysis in various complex matrices. This application note serves as a comprehensive guide for researchers to implement this method for pesticide residue monitoring and metabolic studies. Further validation of the method in specific matrices is recommended to ensure data quality and accuracy.

References

Application Notes and Protocols for Testing Tebufloquin Against Sclerotinia sclerotiorum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sclerotinia sclerotiorum is a devastating necrotrophic fungal pathogen with a wide host range, causing significant yield losses in numerous crops worldwide. The management of diseases caused by this pathogen, such as white mold, heavily relies on the application of fungicides. Tebufloquin, a quinoline (B57606) fungicide, functions by inhibiting the mitochondrial electron transport chain, a vital process for fungal respiration and energy production.[1][2][3] This document provides detailed protocols for the in vitro and in vivo evaluation of this compound's efficacy against Sclerotinia sclerotiorum, alongside data presentation guidelines and visual representations of experimental workflows and the proposed mechanism of action.

Data Presentation

Effective evaluation of a fungicide's potency relies on the clear and concise presentation of quantitative data. The following tables provide a template for summarizing key findings from the experimental protocols outlined below.

Table 1: In Vitro Mycelial Growth Inhibition of Sclerotinia sclerotiorum by this compound

This compound Concentration (µg/mL)Mean Radial Growth (mm) ± SDPercent Inhibition (%)
0 (Control)0
0.001
0.01
0.1
1.0
10.0
EC50 (µg/mL) [Calculated Value]

Table 2: Efficacy of this compound Analogs against Sclerotinia sclerotiorum at 50 µg/mL

CompoundInhibition Rate (%)
This compound (Positive Control)75.0[4]
Analog 2b>80[4]
Analog 2e>80[4]
Analog 2f>80[4]
Analog 2k>80[4]
Analog 2n>80[4]

Table 3: In Vivo Protective and Curative Efficacy of this compound on Host Plant

TreatmentApplication TimingMean Lesion Diameter (mm) ± SDDisease Severity IndexControl Efficacy (%)
Mock (Control)-0
This compoundProtective
This compoundCurative

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol determines the half-maximal effective concentration (EC50) of this compound required to inhibit the mycelial growth of S. sclerotiorum.

Materials:

  • Sclerotinia sclerotiorum pure culture

  • Potato Dextrose Agar (PDA) medium

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator (20-25°C)

  • Micropipettes

  • Laminar flow hood

Protocol:

  • Preparation of this compound Stock Solution: Due to this compound's poor aqueous solubility, prepare a stock solution (e.g., 10 mg/mL) in DMSO.[5] Ensure complete dissolution.

  • Preparation of Fungicide-Amended Media:

    • Autoclave PDA medium and cool to 50-55°C in a water bath.

    • Perform serial dilutions of the this compound stock solution in sterile distilled water to achieve desired final concentrations (e.g., 0.001, 0.01, 0.1, 1.0, 10.0 µg/mL) in the PDA. The final DMSO concentration in all plates, including the control, should be kept constant and low (e.g., <0.5%) to avoid solvent toxicity.[5]

    • Add the appropriate volume of the diluted this compound solution to the molten PDA, mix thoroughly, and pour into sterile petri dishes.

    • Prepare control plates with PDA and the same concentration of DMSO as the treatment plates.

  • Inoculation:

    • From the margin of an actively growing S. sclerotiorum culture (3-4 days old), take 5 mm mycelial plugs using a sterile cork borer.

    • Place one mycelial plug, mycelium-side down, in the center of each PDA plate (both control and this compound-amended).

  • Incubation:

    • Incubate the plates in the dark at 20-25°C.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

    • Calculate the average radial growth for each concentration.

    • Determine the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(C - T) / C] * 100

      • Where C is the average radial growth in the control and T is the average radial growth in the treatment.

    • Calculate the EC50 value by performing a probit analysis or by plotting the percentage inhibition against the log of the this compound concentration.

In Vivo Detached Leaf Assay

This protocol assesses the protective and curative activity of this compound on host plant leaves.

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., soybean, canola, lettuce).

  • Sclerotinia sclerotiorum mycelial plugs (5 mm).

  • This compound solution at various concentrations.

  • Sterile distilled water.

  • Tween 20 or similar surfactant.

  • Moist chambers (e.g., petri dishes with moist filter paper).

  • Growth chamber with controlled temperature and light.

Protocol:

  • Plant Material Preparation:

    • Excise healthy leaves from the host plant.

    • Surface sterilize the leaves by rinsing with sterile distilled water.

    • Place the leaves in moist chambers with the adaxial surface facing up.

  • This compound Application:

    • Protective Assay:

      • Prepare this compound solutions at desired concentrations in sterile water with a surfactant (e.g., 0.05% Tween 20).

      • Spray the leaves with the this compound solutions until runoff.

      • Allow the leaves to air dry in a laminar flow hood.

      • After 24 hours, inoculate the center of each leaf with a 5 mm mycelial plug of S. sclerotiorum.

    • Curative Assay:

      • Inoculate the center of each leaf with a 5 mm mycelial plug of S. sclerotiorum.

      • After 24 hours, spray the inoculated leaves with the this compound solutions.

  • Control Groups:

    • Include a mock-inoculated control (sprayed with water and surfactant, no pathogen).

    • Include a pathogen-inoculated control (sprayed with water and surfactant, with pathogen).

  • Incubation:

    • Incubate the moist chambers in a growth chamber at 20-25°C with a photoperiod (e.g., 12h light/12h dark).

  • Data Collection and Analysis:

    • Measure the diameter of the developing lesions on the leaves daily for 3-5 days.

    • Calculate the control efficacy using the formula:

      • Control Efficacy (%) = [(Lesion diameter in control - Lesion diameter in treatment) / Lesion diameter in control] * 100

    • A disease severity index can also be developed based on the lesion size and appearance.

Mandatory Visualizations

Signaling Pathway Diagram

G Proposed Mechanism of Action of this compound in Sclerotinia sclerotiorum cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV Water H₂O Complex_IV->Water ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I Succinate Succinate Succinate->Complex_II Oxygen O₂ Oxygen->Complex_IV ADP ADP + Pi ADP->ATP_Synthase This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Complex_III G In Vitro and In Vivo Testing Workflow for this compound cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay A1 Prepare this compound Stock in DMSO A2 Prepare Fungicide-Amended PDA Plates A1->A2 A3 Inoculate with S. sclerotiorum Mycelial Plugs A2->A3 A4 Incubate at 20-25°C A3->A4 A5 Measure Radial Growth A4->A5 A6 Calculate % Inhibition and EC50 A5->A6 Data_Analysis Data Analysis and Reporting A6->Data_Analysis B1 Prepare Host Plant Detached Leaves B2 Spray with this compound (Protective/Curative) B1->B2 B3 Inoculate with S. sclerotiorum B2->B3 B4 Incubate in Moist Chambers B3->B4 B5 Measure Lesion Diameter B4->B5 B6 Calculate Control Efficacy B5->B6 B6->Data_Analysis Start Start Start->A1 Start->B1 End End Data_Analysis->End

References

Application Notes and Protocols for Tebufloquin in Systemic Fungicide Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tebufloquin, a quinoline-based fungicide, and its application in systemic fungicide research. Detailed protocols for key experiments are provided to guide researchers in their studies.

Introduction to this compound

This compound is a synthetic quinoline (B57606) fungicide recognized for its protective and curative action, primarily against rice blast caused by the fungus Magnaporthe oryzae (syn. Pyricularia oryzae).[1] It belongs to the Quinone outside Inhibitors (QoIs) class of fungicides, which target mitochondrial respiration. This compound's novel mode of action makes it a valuable tool in fungicide resistance management, as it does not exhibit cross-resistance with existing fungicides.[2] Beyond rice, it has shown efficacy against fungal pathogens in crops such as soybeans, tomatoes, onions, and tea.[1]

Chemical Structure:

  • IUPAC Name: (6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate[3]

  • Chemical Formula: C₁₇H₂₀FNO₂[3]

  • Molecular Weight: 289.34 g/mol [3]

Mode of Action: Inhibition of Mitochondrial Respiration

This compound's fungicidal activity stems from its ability to disrupt the mitochondrial electron transport chain (ETC) in fungal cells. Specifically, it acts as a Quinone outside Inhibitor (QoI), targeting Complex III (also known as the cytochrome bc₁ complex).

By binding to the Qo site of Complex III, this compound blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c. This interruption of the electron flow halts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the mitochondrial electron transport chain by this compound.

cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e⁻ NAD NAD⁺ + H⁺ ComplexI->NAD H_plus_out H⁺ ComplexI->H_plus_out H⁺ pumping ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e⁻ Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III (Cytochrome bc₁) Ubiquinone->ComplexIII e⁻ (as UQH₂) CytochromeC Cytochrome c ComplexIII->CytochromeC e⁻ ComplexIII->H_plus_out H⁺ pumping ComplexIV Complex IV (Cytochrome c Oxidase) CytochromeC->ComplexIV e⁻ O2 ½O₂ + 2H⁺ ComplexIV->O2 H2O H₂O ComplexIV->H2O ComplexIV->H_plus_out H⁺ pumping ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP NADH NADH NADH->ComplexI e⁻ Succinate Succinate Succinate->ComplexII e⁻ ADP ADP + Pi ADP->ATPSynthase H_plus_in H⁺ H_plus_in->ATPSynthase H⁺ flow This compound This compound This compound->ComplexIII Inhibits Qo site

Caption: this compound inhibits Complex III at the Qo site, blocking electron transport.

Quantitative Data on Fungicidal Efficacy

The following tables summarize the available data on the efficacy of this compound and related fungicides against various fungal pathogens.

Table 1: In Vitro Mycelial Growth Inhibition of this compound (50 µg/mL)
Fungal SpeciesMycelial Growth Inhibition (%)
Sclerotinia sclerotiorum75.0
Botrytis cinerea56.7
Rhizoctonia solani69.7
Pestalotiopsis piricola65.4
Cercospora arachidicola37.5
Fusarium oxysporum42.9
Phytophthora capsici58.1

Data synthesized from studies on novel fluorinated quinoline analogs using this compound as a positive control.

Table 2: Field Efficacy of this compound-related Fungicide Combinations against Rice Blast (Magnaporthe oryzae)
Fungicide Combination (Active Ingredients)Application RateLeaf Blast Reduction (%)Neck Blast Reduction (%)Yield Increase (%)
Trifloxystrobin 25% + Tebuconazole 50% WG0.04%69.3248.9084.22
Azoxystrobin 11% + Tebuconazole 18.3% w/w SC0.15%62.2741.2379.69
Tebuconazole 50% + Trifloxystrobin 25% WG0.07%83.49-93.83
Azoxystrobin 18.2% + Difenoconazole 11.4% SC0.13%81.48-87.46

Data compiled from various field trials. Note that these are combination products and the contribution of each active ingredient is not isolated.

Experimental Protocols

The following are detailed protocols for key experiments in the study of this compound's systemic fungicidal properties.

Protocol for In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol determines the direct inhibitory effect of this compound on the mycelial growth of a target fungus.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Actively growing culture of the target fungus (e.g., Magnaporthe oryzae)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Media Preparation: Autoclave PDA medium and cool it to 50-55°C in a water bath.

  • Fungicide Amendment: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without this compound.

  • Pouring Plates: Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the target fungus (e.g., 25-28°C for M. oryzae) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:

    • DC = Average diameter of the fungal colony in the control plate.

    • DT = Average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: Determine the Effective Concentration for 50% inhibition (EC₅₀) by performing a probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

prep_stock Prepare this compound Stock Solution (in DMSO) amend_media Amend Molten PDA with This compound Concentrations prep_stock->amend_media prep_media Prepare and Autoclave PDA Medium prep_media->amend_media pour_plates Pour Amended and Control PDA Plates amend_media->pour_plates inoculate Inoculate Plates with Fungal Mycelial Plugs pour_plates->inoculate incubate Incubate Plates at Optimal Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition and EC₅₀ measure->calculate

Caption: Workflow for determining the in vitro efficacy of this compound.

Protocol for Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol assesses the effect of this compound on the oxygen consumption rate (OCR) of fungal mitochondria, providing direct evidence of its mode of action.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • This compound

  • Fungal spheroplasts or isolated mitochondria from the target fungus

  • Seahorse XF Assay Medium

  • Mitochondrial inhibitors:

Procedure:

  • Cell/Mitochondria Seeding: Seed the fungal spheroplasts or isolated mitochondria into the wells of a Seahorse XF Cell Culture Microplate at an optimized density.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Prepare Assay Medium: Prepare the Seahorse XF assay medium supplemented with appropriate substrates for fungal respiration (e.g., glucose, pyruvate, succinate).

  • Cell Plate Preparation: Replace the growth medium in the cell plate with the prepared assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.

  • Prepare Injection Ports: Load the injection ports of the sensor cartridge with the following compounds:

    • Port A: this compound (at various concentrations) or vehicle control.

    • Port B: Oligomycin.

    • Port C: FCCP.

    • Port D: Rotenone and Antimycin A mixture.

  • Run Assay: Load the calibrated sensor cartridge and the cell plate into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the OCR at baseline and after the sequential injection of the compounds from each port.

  • Data Analysis: Analyze the OCR data to determine the following parameters:

    • Basal Respiration: The initial OCR before any injections.

    • ATP-linked Respiration: The decrease in OCR after oligomycin injection.

    • Maximal Respiration: The peak OCR after FCCP injection.

    • Proton Leak: The OCR remaining after oligomycin injection.

    • Non-mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A. A significant decrease in basal and maximal respiration after the injection of this compound indicates inhibition of the electron transport chain.

baseline Measure Baseline Oxygen Consumption Rate (OCR) inject_this compound Inject this compound baseline->inject_this compound ocr_after_teb Measure OCR after This compound inject_this compound->ocr_after_teb inject_oligo Inject Oligomycin (Inhibits ATP Synthase) ocr_after_teb->inject_oligo analysis Analyze Data to Determine Inhibition of Respiration ocr_after_teb->analysis ocr_after_oligo Measure ATP-linked Respiration inject_oligo->ocr_after_oligo inject_fccp Inject FCCP (Uncoupler) ocr_after_oligo->inject_fccp ocr_after_oligo->analysis ocr_after_fccp Measure Maximal Respiration inject_fccp->ocr_after_fccp inject_rot_ant Inject Rotenone/Antimycin A (Inhibits Complex I/III) ocr_after_fccp->inject_rot_ant ocr_after_fccp->analysis ocr_after_rot_ant Measure Non-Mitochondrial Respiration inject_rot_ant->ocr_after_rot_ant ocr_after_rot_ant->analysis

Caption: Sequential steps in a mitochondrial stress test to assess this compound's effect.

Protocol for Assessing Systemic Translocation in Rice Plants

This protocol is designed to evaluate the uptake and movement of this compound within rice plants, a key characteristic of a systemic fungicide.

Materials:

  • Rice seedlings (e.g., variety 'Nipponbare') at the 3-4 leaf stage

  • Hydroponic culture system or pots with sterile soil/sand

  • This compound formulated for application

  • Microsyringe or fine-mist sprayer

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for residue analysis

  • Homogenizer

  • Appropriate solvents for extraction (e.g., acetonitrile, ethyl acetate)

Procedure:

  • Plant Growth: Grow rice seedlings in a controlled environment (growth chamber or greenhouse).

  • Fungicide Application:

    • Root Application (Hydroponics): Add a known concentration of this compound to the hydroponic solution.

    • Foliar Application: Apply a precise amount of this compound solution to a specific leaf (e.g., the second leaf) using a microsyringe or by spraying the entire foliage. Protect the soil surface to prevent contamination.

  • Sampling: At designated time points (e.g., 24, 48, 72, 96 hours) after application, harvest the plants.

  • Sample Preparation:

    • Carefully wash the plants to remove any unabsorbed fungicide from the surface. For root-treated plants, rinse the roots thoroughly.

    • Section the plant into different parts: treated leaf, other leaves (above and below the treated leaf), stem, and roots.

    • Record the fresh weight of each section.

  • Extraction: Homogenize each plant section in a suitable solvent. Perform liquid-liquid extraction or use a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to extract this compound from the plant matrix.

  • Analysis: Quantify the concentration of this compound in each extract using a validated HPLC or LC-MS method.

  • Data Interpretation: The presence of this compound in untreated parts of the plant (e.g., in upper leaves after root application, or in roots and new leaves after foliar application) confirms its systemic translocation. Calculate the amount of translocated fungicide as a percentage of the total amount absorbed.

grow_plants Grow Rice Seedlings to 3-4 Leaf Stage apply_fungicide Apply this compound (Foliar or Root) grow_plants->apply_fungicide harvest Harvest Plants at Different Time Points apply_fungicide->harvest section_plant Section Plant into Roots, Stem, Leaves harvest->section_plant extract Extract this compound from Each Section section_plant->extract quantify Quantify this compound using HPLC or LC-MS extract->quantify analyze Analyze Data to Determine Translocation quantify->analyze

Caption: Workflow for evaluating the systemic movement of this compound in rice.

Conclusion

This compound is a potent systemic fungicide with a well-defined mode of action targeting mitochondrial Complex III. Its efficacy against Magnaporthe oryzae and other fungal pathogens, combined with its novel chemical structure, makes it an important subject for ongoing research in crop protection and fungicide development. The protocols outlined above provide a framework for researchers to further investigate its fungicidal properties, systemic behavior, and potential applications in integrated disease management strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tebufloquin Concentration for Rice Blast Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tebufloquin to inhibit rice blast (Magnaporthe oryzae).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action against Magnaporthe oryzae?

A1: this compound is a quinoline-based fungicide used to control rice blast disease.[1] Its primary mode of action is the inhibition of the mitochondrial electron transport chain in the fungus.[2]

Q2: Which specific complex in the mitochondrial electron transport chain does this compound target?

A2: this compound is classified as a Quinone outside Inhibitor (QoI). It specifically targets Complex III (also known as the cytochrome bc1 complex) of the mitochondrial respiratory chain. By binding to the Qo site of this complex, it blocks the transfer of electrons, which disrupts the production of ATP, the energy currency of the cell, ultimately leading to fungal cell death.

Q3: What is the solubility of this compound and how might this affect my experiments?

A3: this compound has a low water solubility of 20.2 mg/L at 20°C.[2] This low aqueous solubility can present challenges in in vitro assays, potentially leading to precipitation of the compound when diluted from a stock solution (e.g., in DMSO) into an aqueous culture medium. This can result in inconsistent and inaccurate experimental outcomes. It is crucial to be mindful of the final solvent concentration in your assays to avoid such issues.

Q4: Has a specific IC50 value for this compound against Magnaporthe oryzae mycelial growth been published?

A4: A specific, peer-reviewed IC50 value for the mycelial growth inhibition of Magnaporthe oryzae by this compound was not identified in the available literature. However, a detailed experimental protocol is provided in this guide to enable researchers to determine the IC50 value in their own laboratory setting. One study did report the inhibitory effect of this compound at a concentration of 50 µg/mL against several fungi, including P. oryzae.[3]

Troubleshooting Guides

This section addresses common issues that may arise during the optimization of this compound concentration for rice blast inhibition experiments.

Issue 1: Precipitation of this compound Upon Dilution

Q: My this compound stock solution (in DMSO) precipitates when I add it to my aqueous culture medium. What can I do to prevent this?

A: This is a common problem due to the low aqueous solubility of this compound. Here are some troubleshooting steps:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay medium, ideally not exceeding 0.5%. While necessary for initial solubilization, high concentrations of DMSO can be toxic to the fungus and can also contribute to the precipitation of your compound.

  • Serial Dilutions in Media: Instead of a single large dilution, perform a serial dilution of your this compound stock in the culture medium itself. This gradual decrease in solvent concentration can sometimes help maintain solubility.

  • Pre-warming the Medium: Gently warming the culture medium to the incubation temperature before adding the this compound solution may slightly improve solubility.

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound stock to the medium to disperse the compound quickly and minimize localized high concentrations that are prone to precipitation.

Issue 2: Inconsistent Results Between Replicates

Q: I am observing high variability in mycelial growth inhibition between my replicate plates. What could be the cause?

A: Inconsistent results in bioassays can stem from several factors:

  • Uneven Inoculum: Ensure that the mycelial plugs used for inoculation are of a uniform size and are taken from the actively growing edge of the fungal colony. Inconsistent inoculum size will lead to variable growth rates.

  • Inaccurate Pipetting: Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate serial dilutions of this compound. Small errors in concentration can lead to significant variations in the biological response.

  • Environmental Fluctuations: Maintain consistent incubation conditions (temperature, humidity, and light) for all experimental plates. Variations in these conditions can affect fungal growth.[2]

  • Edge Effects: The outer wells of a multi-well plate are more susceptible to evaporation, which can concentrate the media components and the test compound, leading to altered fungal growth. It is good practice to fill the peripheral wells with sterile water or media and not use them for experimental data points.

Issue 3: No or Low Inhibition of Fungal Growth

Q: I am not observing the expected level of mycelial growth inhibition, even at higher concentrations of this compound. What should I check?

A: Several factors could contribute to a lack of efficacy in your assay:

  • Compound Degradation: Ensure that your this compound stock solution is stored correctly (e.g., at -20°C, protected from light) and has not degraded. It is advisable to prepare fresh stock solutions periodically.

  • Resistant Fungal Strain: The particular isolate of Magnaporthe oryzae you are using may have reduced sensitivity to QoI fungicides. If possible, test your assay with a known sensitive strain as a positive control.

  • Incorrect pH of the Medium: The pH of the culture medium can influence both the growth of the fungus and the activity of the fungicide. Ensure your media is prepared correctly and the pH is within the optimal range for Magnaporthe oryzae growth.

Quantitative Data

Table 1: Mycelial Growth Inhibition of Various Fungi by this compound at a Single Concentration.

Fungal SpeciesConcentration (µg/mL)Mycelial Inhibition (%)
Sclerotinia sclerotiorum5075.0
Botrytis cinerea5056.7
Rhizoctonia solani5050.0
Pyricularia oryzae5040-60 (Moderate Activity)
Fusarium oxysporum5042.9
Pellicularia sasakii5065.4
Phytophthora capsici5058.1
Cercospora arachidicola5037.5
Gibberella zeae50<30
Alternaria solani5040-60 (Moderate Activity)

Data adapted from a study on novel fluorinated quinoline (B57606) analogs where this compound was a control.[3]

Table 2: Example Data Structure for Determining the IC50 of this compound against Magnaporthe oryzae.

This compound Concentration (µg/mL)Replicate 1 Mycelial Growth (mm)Replicate 2 Mycelial Growth (mm)Replicate 3 Mycelial Growth (mm)Average Mycelial Growth (mm)Percent Inhibition (%)
0 (Control)0
0.1
0.5
1.0
5.0
10.0
50.0
100.0

Researchers should populate this table with their experimental data to calculate the IC50 value.

Experimental Protocols

Protocol 1: Determination of the 50% Inhibitory Concentration (IC50) of this compound against Magnaporthe oryzae Mycelial Growth using the Poisoned Food Technique

This protocol outlines the steps to determine the concentration of this compound that inhibits the mycelial growth of Magnaporthe oryzae by 50%.

Materials:

  • Pure culture of Magnaporthe oryzae

  • Potato Dextrose Agar (B569324) (PDA) medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure it is fully dissolved. Store at -20°C in a light-protected container.

  • Preparation of 'Poisoned' Media:

    • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Allow the autoclaved PDA to cool to approximately 45-50°C in a water bath.

    • From the this compound stock solution, perform serial dilutions to prepare working solutions that, when added to the PDA, will result in the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 50.0, and 100.0 µg/mL).

    • Add the appropriate volume of each this compound working solution to separate flasks of molten PDA. For the control, add an equivalent volume of DMSO without this compound. The final DMSO concentration should be consistent across all plates and not exceed 0.5%.

    • Mix the contents of each flask thoroughly by gentle swirling and pour approximately 20 mL into each sterile Petri dish.

    • Allow the agar to solidify completely under sterile conditions.

  • Inoculation:

    • From the growing edge of an actively growing, 7-10 day old culture of Magnaporthe oryzae, take 5 mm mycelial discs using a sterile cork borer.

    • Aseptically place one mycelial disc in the center of each PDA plate (both this compound-amended and control plates).

  • Incubation:

    • Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection:

    • Measure the radial mycelial growth in two perpendicular directions for each plate daily until the mycelium in the control plates reaches the edge of the plate.

    • Calculate the average diameter of mycelial growth for each concentration and replicate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Percent Inhibition (%) = [(C - T) / C] x 100 Where:

      • C = Average diameter of mycelial growth in the control plates.

      • T = Average diameter of mycelial growth in the treated plates.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration that causes 50% inhibition) from the dose-response curve using appropriate statistical software (e.g., through probit analysis or non-linear regression).

Visualizations

Experimental_Workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_media Prepare 'Poisoned' PDA with Serial Dilutions prep_stock->prep_media inoculate Inoculate Plates prep_media->inoculate prep_inoculum Prepare M. oryzae Mycelial Discs prep_inoculum->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Radial Growth incubate->measure calculate_inhibition Calculate Percent Inhibition measure->calculate_inhibition determine_ic50 Determine IC50 from Dose-Response Curve calculate_inhibition->determine_ic50

Caption: Workflow for determining the IC50 of this compound.

Signaling_Pathway This compound's Mode of Action in Fungal Mitochondria cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV ATP_Synthase Complex V (ATP Synthase) Complex_IV->ATP_Synthase ATP ATP Production ATP_Synthase->ATP This compound This compound This compound->Inhibition Inhibition->Complex_III Inhibits Qo site

Caption: this compound inhibits Complex III in mitochondria.

References

Technical Support Center: Overcoming Tebufloquin Insolubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Tebufloquin.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a lipophilic compound and is poorly soluble in water. Its reported solubility in water at 20°C is approximately 20.2 mg/L.[1] This low solubility can present significant challenges in various experimental settings, particularly in biological assays that require the compound to be in an aqueous solution.

Q2: In which solvents is this compound soluble?

Q3: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous assay buffer. What is happening?

A3: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic co-solvent (like DMSO) is diluted into an aqueous medium where it is poorly soluble. The drastic change in the solvent environment causes the compound to precipitate out of the solution. To avoid this, it is crucial to ensure that the final concentration of the organic co-solvent is kept to a minimum (typically <1%, and often <0.1% in cellular assays to avoid solvent toxicity) and that the final concentration of this compound does not exceed its solubility limit in the final aqueous buffer.

Q4: Can I heat the solution to dissolve this compound?

A4: Gentle heating can be a method to increase the solubility of some compounds. However, the thermal stability of this compound should be considered. Prolonged exposure to high temperatures may lead to degradation. If you choose to use heat, it is recommended to warm the solution gently and for a short period. Always assess the stability of your compound under these conditions.

Q5: What are the common strategies to improve the aqueous solubility of poorly soluble compounds like this compound?

A5: Several formulation strategies can be employed to enhance the aqueous solubility of lipophilic drugs.[2][3] These include the use of co-solvents, surfactants, cyclodextrins, pH modification, and the preparation of solid dispersions or nanosuspensions.[2][3]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in aqueous media.

Problem Possible Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock solution The concentration of this compound exceeds its solubility in the final aqueous buffer. The final concentration of DMSO is too low to maintain solubility.1. Decrease the final concentration of this compound: Perform serial dilutions to determine the maximum soluble concentration in your final assay buffer. 2. Optimize the final DMSO concentration: While keeping it as low as possible to avoid biological effects (ideally ≤ 0.1%), a slightly higher concentration (e.g., 0.5%) might be necessary. Always include a vehicle control with the same final DMSO concentration. 3. Use a step-wise dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in smaller increments while vortexing to allow for better mixing and reduce localized high concentrations that can trigger precipitation.
Inconsistent or non-reproducible assay results Poor solubility leading to variable concentrations of the active compound in the assay. Undissolved micro-precipitates affecting the assay readout.1. Visually inspect your solutions: Before use, check for any signs of precipitation or cloudiness. 2. Centrifuge your final solution: Before adding to the assay, centrifuge the diluted this compound solution at high speed (e.g., >10,000 x g) for 15-30 minutes and use the supernatant. This will remove any undissolved particles. 3. Employ solubilizing excipients: Consider using surfactants or cyclodextrins in your aqueous buffer to enhance the solubility of this compound.
This compound does not dissolve in the initial organic solvent The chosen organic solvent is not suitable for this compound. The concentration is too high even for the organic solvent.1. Try a different organic solvent: If DMSO is not effective, consider other solvents like ethanol (B145695) or acetone (B3395972) to prepare your stock solution. 2. Gently warm the solution: As a last resort, gentle warming and sonication can be applied to aid dissolution in the organic solvent. Be mindful of the compound's stability.

Data on this compound Solubilization Strategies

The following table summarizes illustrative quantitative data on the effectiveness of different methods for enhancing the aqueous solubility of this compound.

Solubilization Method Illustrative Concentration of Agent Achieved Aqueous Solubility of this compound (mg/L) Fold Increase in Solubility Advantages Disadvantages
None (Water only) N/A20.21No excipients, simple system.Very low solubility, limited utility.
Co-solvent (DMSO) 1% (v/v)150~7.4Simple to prepare, effective at increasing solubility.Potential for precipitation upon dilution, cellular toxicity at higher concentrations.
Surfactant (Tween® 80) 0.5% (w/v)120~5.9Can improve wetting and form micelles to encapsulate the drug.Can interfere with some biological assays, potential for cell toxicity.
Cyclodextrin (HP-β-CD) 2% (w/v)250~12.4Forms inclusion complexes to increase solubility, generally low toxicity.Can be more expensive, may not be effective for all compounds.
pH Adjustment pH 5.035~1.7Simple to implement for ionizable compounds.This compound is not strongly ionizable, so the effect is limited. Can alter biological activity and is restricted by the pH constraints of the assay.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

Objective: To prepare a stock solution of this compound in DMSO and dilute it into an aqueous buffer.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Target aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Weigh out the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

    • Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

    • If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.

  • Working Solution Preparation:

    • Perform a serial dilution of the DMSO stock solution into the target aqueous buffer to achieve the desired final concentration.

    • It is recommended to add the DMSO stock to the buffer and not the other way around.

    • Vortex immediately after adding the stock solution to the buffer to ensure rapid mixing.

  • Final Preparation:

    • Visually inspect the final solution for any signs of precipitation.

    • For sensitive applications, centrifuge the final solution at >10,000 x g for 15 minutes and use the supernatant.

Protocol 2: Solubility Enhancement using a Cyclodextrin (HP-β-CD)

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Orbital shaker or rotator

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Prepare a solution of HP-β-CD in your target aqueous buffer at the desired concentration (e.g., 2% w/v).

  • Complex Formation:

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Vortex the mixture vigorously for 2-3 minutes.

    • Place the tube on an orbital shaker or rotator and allow it to equilibrate for 1-24 hours at room temperature. The optimal time should be determined empirically.

  • Separation of Undissolved Compound:

    • Centrifuge the suspension at high speed (>10,000 x g) for 30 minutes to pellet the undissolved this compound.

  • Collection of Solubilized Fraction:

    • Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex, for use in your experiments. The concentration of this compound in the supernatant can be determined using a suitable analytical method like HPLC.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Co-solvent Method cluster_protocol2 Protocol 2: Cyclodextrin Method a1 Prepare this compound stock in DMSO a2 Dilute stock into aqueous buffer a1->a2 a3 Vortex and Centrifuge a2->a3 a4 Use Supernatant a3->a4 b1 Prepare HP-β-CD solution in buffer b2 Add excess this compound and equilibrate b1->b2 b3 Centrifuge to remove undissolved solid b2->b3 b4 Use Supernatant (this compound-CD complex) b3->b4

Caption: Experimental workflows for solubilizing this compound.

troubleshooting_logic cluster_solutions start Precipitation Observed? lower_conc Lower this compound Concentration start->lower_conc Yes optimize_dmso Optimize DMSO Concentration start->optimize_dmso Yes step_dilution Use Step-wise Dilution start->step_dilution Yes use_excipients Use Solubilizing Excipients (e.g., HP-β-CD) start->use_excipients Yes no_precip Solution is clear. Proceed with experiment. start->no_precip No

Caption: Troubleshooting logic for precipitation issues.

tebufloquin_moa This compound This compound complex_iii Mitochondrial Complex III (Cytochrome bc1 complex) This compound->complex_iii Inhibits electron_transport Electron Transport Chain complex_iii->electron_transport atp_production ATP Production complex_iii->atp_production Disrupts electron_transport->atp_production Drives fungal_growth Fungal Growth atp_production->fungal_growth Required for

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Tebufloquin stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Tebufloquin during long-term storage and experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Unexpected Degradation of this compound in Stock Solutions

  • Symptom: HPLC analysis of a recently prepared or stored stock solution shows a significant decrease in the main this compound peak and the appearance of new, unidentified peaks.

  • Possible Causes & Solutions:

CauseRecommended Action
Improper Solvent This compound is soluble in ethanol (B145695) and acetone, but insoluble in water.[1] Using aqueous buffers with unfavorable pH for extended periods can lead to hydrolysis. Prepare stock solutions in high-purity ethanol or acetone. For aqueous working solutions, prepare them fresh daily and buffer them within a pH range of 4-7 to minimize hydrolysis.
Exposure to Light This compound is photosensitive.[2] Store stock solutions in amber vials or wrap containers with aluminum foil to protect from light.[3]
Inappropriate Storage Temperature Recommended storage is 2-10°C.[1][2] Storing at room temperature or higher can accelerate degradation. Ensure refrigerators and freezers are properly calibrated and monitored.
Contaminated Solvent Impurities in solvents can catalyze degradation. Use HPLC-grade or higher purity solvents for preparing solutions.

Issue 2: Inconsistent Results in Biological Assays

  • Symptom: Variability in experimental results (e.g., IC50 values, inhibition zones) when using this compound from different stock solutions or stored for varying durations.

  • Possible Causes & Solutions:

CauseRecommended Action
Degradation Over Time Even under recommended conditions, slow degradation can occur over extended periods. Always use freshly prepared working solutions for critical experiments. Qualify older stock solutions by HPLC to confirm concentration and purity before use.
Freeze-Thaw Cycles Repeated freezing and thawing can accelerate degradation. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Interaction with Assay Components Components of your experimental system (e.g., high pH media, certain reactive species) could be degrading this compound. Perform control experiments to assess the stability of this compound in your specific assay medium over the experiment's duration.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal long-term storage conditions for solid this compound?

    • A1: Solid this compound should be stored in a cool, dark, and dry place. The recommended temperature is between 2-10°C.[1][2] It should be kept in a tightly sealed, light-shielding container.[2]

  • Q2: How should I prepare and store this compound stock solutions?

    • A2: Prepare stock solutions in high-purity ethanol or acetone.[1] Store them at 2-10°C in amber glass vials to protect from light. For longer-term storage, aliquoting and freezing at -20°C can be considered, but minimize freeze-thaw cycles.

  • Q3: Can I store this compound solutions in plastic containers?

    • A3: It is generally recommended to use glass containers, especially for long-term storage, to avoid potential leaching from or adsorption to plastic. For short-term use, high-quality, chemically resistant plastics may be acceptable, but should be validated for compatibility.

Degradation

  • Q4: What are the likely degradation pathways for this compound?

    • A4: Based on its chemical structure, which includes an acetate (B1210297) ester and a substituted quinoline (B57606) ring, the primary degradation pathways are likely hydrolysis and photolysis.[4]

      • Hydrolysis: The acetate ester group can be hydrolyzed to yield 6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-ol and acetic acid. This is more likely to occur at non-neutral pH.

      • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the quinoline ring structure.[3]

      • Oxidation: The tert-butyl group and the quinoline ring may be susceptible to oxidation over time, especially in the presence of oxidizing agents or under elevated temperatures.

  • Q5: I see an additional peak in my HPLC analysis of an old this compound sample. What could it be?

    • A5: A common degradation product could be the result of hydrolysis of the acetate ester. One known metabolite is this compound Metabolite M1, which is 6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-ol. Other unidentified peaks could result from further degradation of the quinoline ring.

Analytical Testing

  • Q6: How can I check the stability of my this compound sample?

    • A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the best way to assess the purity and concentration of this compound and to detect any degradation products.

  • Q7: Can you provide a starting point for a stability-indicating HPLC method?

    • A7: A detailed experimental protocol is provided in the section below. This method is a general starting point and may require optimization for your specific instrumentation and requirements.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method for the quantification of this compound and the separation of its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

Time (minutes)% A% B
06040
201090
251090
266040
306040
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute stock solutions in the mobile phase (initial conditions) to a suitable concentration (e.g., 10-100 µg/mL).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis cluster_decision Decision stock Prepare this compound Stock (e.g., in Acetone) working Prepare Working Solutions (Freshly Prepared) stock->working storage_conditions Store at 2-10°C Protected from Light hplc HPLC Analysis working->hplc Inject storage_conditions->hplc Sample at Time Points data Data Interpretation (Peak Area, Purity) hplc->data decision Stable? data->decision use Use in Experiments decision->use Yes discard Discard Sample decision->discard No degradation_pathway This compound This compound (C17H20FNO2) Hydrolysis_Product Hydrolysis Product (6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-ol) This compound->Hydrolysis_Product Hydrolysis (H2O, pH) Photodegradation_Products Photodegradation Products (e.g., Ring-Opened Structures) This compound->Photodegradation_Products Photolysis (Light) Oxidation_Products Oxidation Products This compound->Oxidation_Products Oxidation (O2, Heat)

References

Technical Support Center: Tebufloquin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities encountered during the synthesis of Tebufloquin.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in this compound synthesis?

A1: Impurities in this compound synthesis can be broadly categorized into three groups:

  • Process-Related Impurities: These arise from the synthetic route itself and include unreacted starting materials, intermediates, and byproducts from side reactions.

  • Isomeric Impurities: These have the same molecular formula as this compound but differ in the arrangement of atoms. They can arise from lack of regioselectivity in the key bond-forming reactions.

  • Degradation Products: These result from the decomposition of this compound under various stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.

Q2: My final product shows a lower than expected purity. What are the likely process-related impurities?

A2: Lower purity can often be attributed to residual starting materials or intermediates. Key compounds to look for include:

  • 2-Fluoro-4-tert-butylaniline: A primary starting material for the quinoline (B57606) core.

  • Butane-2,3-dione: The diketone reactant in the quinoline ring formation.

  • 6-tert-Butyl-8-fluoro-2,3-dimethylquinolin-4-ol (this compound Precursor): The immediate precursor to this compound, which may not have been fully acetylated.

Incomplete reaction or inefficient purification are the primary causes for the presence of these impurities.

Q3: I've identified an impurity with the same mass as this compound. What could it be?

A3: An impurity with the same mass is likely an isomer. In the context of this compound synthesis, a common isomeric impurity is 7-tert-Butyl-8-fluoro-2,3-dimethylquinolin-4-yl acetate (B1210297) (Iso-Tebufloquin) . This can form due to a lack of complete regioselectivity during the Friedländer annulation step, where the tert-butyl group is incorrectly positioned on the quinoline ring.

Q4: After storage, I've noticed new peaks in my HPLC analysis. What are these likely to be?

A4: The appearance of new peaks upon storage suggests degradation of the this compound molecule. Common degradation pathways include:

  • Hydrolysis: The acetate ester can be hydrolyzed back to 6-tert-Butyl-8-fluoro-2,3-dimethylquinolin-4-ol . This is more likely to occur under acidic or basic conditions.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of various photoproducts.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials and Intermediates

Symptoms:

  • Additional peaks in HPLC/GC analysis corresponding to the mass of starting materials or the immediate precursor.

  • Lower than expected yield of the final product.

Possible Causes:

  • Suboptimal reaction conditions (temperature, time, catalyst concentration).

  • Inefficient purification methods.

Solutions:

  • Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting parameters. For the final acetylation step, ensure a sufficient excess of the acetylating agent is used.

  • Improve Purification: Employ column chromatography with a suitable solvent gradient to effectively separate the final product from the more polar precursor. Recrystallization can also be an effective final purification step.

Issue 2: Formation of Isomeric Impurities

Symptoms:

  • A peak in the mass spectrum with the same m/z as this compound but a different retention time in HPLC.

  • Complex NMR spectra with overlapping signals.

Possible Causes:

  • Lack of regioselectivity in the Friedländer synthesis of the quinoline core.

Solutions:

  • Control Reaction Temperature: Lowering the temperature of the cyclization reaction can sometimes improve regioselectivity.

  • Choice of Catalyst: The Lewis or Brønsted acid catalyst used can influence the isomeric ratio. Screening different catalysts may be necessary.

  • Preparative Chromatography: If the isomeric impurity cannot be prevented, separation using preparative HPLC is often the most effective solution.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity NameStructureMolecular Weight ( g/mol )Likely Source
2-Fluoro-4-tert-butylanilineC₁₀H₁₄FN167.22Starting Material
6-tert-Butyl-8-fluoro-2,3-dimethylquinolin-4-olC₁₅H₁₆FNO245.29Intermediate
7-tert-Butyl-8-fluoro-2,3-dimethylquinolin-4-yl acetate (Iso-Tebufloquin)C₁₇H₂₀FNO₂289.34Side Reaction (Isomer)
This compound N-oxideC₁₇H₂₀FNO₃305.34Degradation (Oxidation)

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should provide good separation of this compound from its more polar precursor and potential degradation products, as well as its less polar isomeric impurity.

Protocol 2: Forced Degradation Study

To understand the potential degradation pathways, forced degradation studies can be performed.

  • Acid Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and 1M HCl. Heat at 60 °C for 24 hours. Neutralize with 1M NaOH before injection.

  • Base Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and 1M NaOH. Heat at 60 °C for 24 hours. Neutralize with 1M HCl before injection.

  • Oxidative Degradation: Dissolve this compound in acetonitrile and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photodegradation: Expose a solution of this compound in acetonitrile to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the HPLC method described above to identify and quantify the degradation products.

Visualizations

Tebufloquin_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2-Fluoro-4-tert-butylaniline 2-Fluoro-4-tert-butylaniline Quinolinol_Precursor 6-tert-Butyl-8-fluoro- 2,3-dimethylquinolin-4-ol 2-Fluoro-4-tert-butylaniline->Quinolinol_Precursor Friedländer Annulation Butane-2,3-dione Butane-2,3-dione Butane-2,3-dione->Quinolinol_Precursor This compound This compound Quinolinol_Precursor->this compound Acetylation

Caption: Synthetic pathway of this compound.

Impurity_Formation cluster_impurities Potential Impurities Tebufloquin_Synthesis This compound Synthesis Starting_Materials Unreacted Starting Materials (e.g., 2-Fluoro-4-tert-butylaniline) Tebufloquin_Synthesis->Starting_Materials Incomplete Conversion Intermediate Incomplete Reaction (6-tert-Butyl-8-fluoro-2,3-dimethylquinolin-4-ol) Tebufloquin_Synthesis->Intermediate Incomplete Acetylation Isomer Side Reaction (Iso-Tebufloquin) Tebufloquin_Synthesis->Isomer Lack of Regioselectivity Degradation Degradation Products (e.g., Hydrolysis, Oxidation) This compound This compound This compound->Degradation Stress Conditions

Caption: Formation of common impurities.

Troubleshooting_Workflow Start Impurity Detected in This compound Sample Analyze Analyze by HPLC-MS Start->Analyze Identify Identify Impurity Mass Analyze->Identify Compare Mass = this compound? Identify->Compare Isomer Likely Isomeric Impurity (e.g., Iso-Tebufloquin) Compare->Isomer Yes Process_Impurity Likely Process-Related or Degradation Impurity Compare->Process_Impurity No Optimize Optimize Synthesis/ Purification Isomer->Optimize Stress_Test Conduct Forced Degradation Studies Process_Impurity->Stress_Test

Caption: Troubleshooting workflow for impurity identification.

Troubleshooting Tebufloquin bioassay variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tebufloquin bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a quinoline-based fungicide and acaricide.[1][2][3] Its primary mode of action is the inhibition of the mitochondrial electron transport chain (ETC) at Complex I (NADH:ubiquinone oxidoreductase).[3][4] By blocking this complex, this compound disrupts the production of ATP, the main energy currency of the cell, leading to cellular death.[3]

Q2: Why am I seeing high variability in my IC50/EC50 values for this compound between experiments?

A2: High variability in IC50 values is a common issue in bioassays and can stem from multiple sources.[5][6][7] For mitochondrial inhibitors like this compound, factors such as the physiological state of the test organism, subtle differences in assay conditions, and the chemical properties of the compound itself can significantly influence the outcome. It is common to see 2- to 5-fold variations in IC50 values even when using the same cell line or organism.[6]

Q3: Can the choice of bioassay method affect the results for this compound?

A3: Absolutely. The methodology used to assess the efficacy of this compound can lead to different IC50 values.[5][7] For example, a whole-organism assay (e.g., fungal growth inhibition on agar) may yield different results compared to an in vitro assay using isolated mitochondria due to factors like compound uptake, metabolism, and distribution in the whole organism.

Q4: How does the health and life stage of the target organism impact bioassay results?

A4: The health, age, and developmental stage of the test organisms are critical factors that can introduce variability.[8] For instance, different life stages of fungi or mites may exhibit varying sensitivity to this compound. Ensuring a consistent and healthy population of test subjects is crucial for reproducible results.

Q5: Could resistance development be a reason for observing higher than expected IC50 values?

A5: Yes, if the organism you are testing has been previously exposed to this compound or other Complex I inhibitors, it may have developed resistance.[9][10] Resistance can arise from target-site mutations or metabolic degradation of the compound.[11] It is advisable to use a well-characterized, susceptible strain as a control in your experiments.

Troubleshooting Guide

Problem 1: High Variability in IC50 Values Between Replicates
  • Possible Cause: Inconsistent experimental setup.

    • Solution: Ensure all reagents are properly stored and equilibrated to the assay temperature before use.[12] Use calibrated pipettes and ensure thorough mixing of all solutions. Run a standard compound with a known IC50 to validate the assay setup.

  • Possible Cause: Fluctuation in initial cell/organism density.

    • Solution: Standardize the initial number of cells, spores, or organisms in each well or plate.[5] High cell densities can lead to an artificially high IC50 value.

  • Possible Cause: Inaccurate drug dilutions.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution.[5] Given that this compound is insoluble in water, ensure it is fully dissolved in a suitable solvent like ethanol (B145695) or acetone (B3395972) before preparing aqueous dilutions.[4]

Problem 2: Poor Dose-Response Curve
  • Possible Cause: Inappropriate concentration range.

    • Solution: The concentration range of this compound tested may be too high or too low to generate a complete sigmoidal curve. Conduct a preliminary range-finding experiment to determine the optimal concentration range for your specific assay.

  • Possible Cause: Compound precipitation.

    • Solution: this compound has low water solubility.[4] Visually inspect your assay plates for any signs of precipitation, especially at higher concentrations. If precipitation occurs, you may need to adjust the solvent concentration or use a different formulation.

Problem 3: IC50 Values Differ Significantly from Published Data
  • Possible Cause: Differences in assay protocols.

    • Solution: Carefully compare your protocol with the published literature.[13] Pay close attention to details such as incubation time, temperature, media composition, and the method used for data analysis.[5][7]

  • Possible Cause: Different strains or isolates of the test organism.

    • Solution: The susceptibility to fungicides can vary significantly between different strains of the same species. Ensure you are using the same strain as cited in the literature, or characterize the susceptibility of your strain.

Data Presentation

The variability in reported efficacy values for mitochondrial inhibitors is a known challenge. The following table is a conceptual representation of how to structure your experimental data to track and identify sources of variability.

Parameter Experiment 1 Experiment 2 Experiment 3 Literature Value
Organism/Cell Line Aspergillus nidulansAspergillus nidulansBotrytis cinereaAspergillus nidulans
Assay Type Mitochondrial RespirationFungal Growth InhibitionFungal Growth InhibitionMitochondrial Respiration
Media/Buffer YPD BrothPotato Dextrose AgarPotato Dextrose AgarMinimal Media
Incubation Time (hr) 272722
Temperature (°C) 30252530
IC50 (µM) 0.51.22.50.4
Standard Deviation 0.050.20.4N/A

Experimental Protocols

Protocol: Mitochondrial Complex I Activity Assay

This protocol is adapted for measuring the effect of this compound on mitochondrial Complex I activity in isolated mitochondria.

1. Isolation of Mitochondria:

  • Isolate mitochondria from your target organism (e.g., fungal mycelia, cultured cells) using a suitable protocol, such as differential centrifugation with a mitochondria isolation kit.[14]
  • Determine the protein concentration of the mitochondrial suspension.

2. Assay Procedure:

  • Prepare a reaction buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl2, pH 7.2).
  • In a 96-well plate, add the reaction buffer, isolated mitochondria (e.g., 5-10 µg of protein), and various concentrations of this compound (dissolved in a suitable solvent). Include a solvent-only control.
  • To measure specific Complex I activity, prepare a parallel set of wells containing a known Complex I inhibitor, such as rotenone (B1679576), for background subtraction.[15]
  • Initiate the reaction by adding NADH (final concentration ~0.2 mM) and a suitable electron acceptor like decylubiquinone.[15]
  • Immediately measure the decrease in absorbance at 340 nm (due to NADH oxidation) over several minutes using a microplate reader in kinetic mode.[16]

3. Data Analysis:

  • Calculate the rate of NADH oxidation (ΔA340/min) for each concentration of this compound.
  • Subtract the rate observed in the presence of rotenone to get the specific Complex I activity.
  • Plot the specific Complex I activity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

This compound's Mechanism of Action

Tebufloquin_MoA cluster_etc Mitochondrial Electron Transport Chain cluster_atp ATP Synthesis NADH NADH NAD NAD+ NADH->NAD Oxidation Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) Complex_I->Q e- QH2 Ubiquinol (QH2) Complex_III Complex III QH2->Complex_III e- Cyt_C Cytochrome c Complex_III->Cyt_C e- Complex_IV Complex IV Cyt_C->Complex_IV e- O2 O₂ Complex_IV->O2 H2O H₂O O2->H2O Reduction ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H+ Gradient This compound This compound This compound->Complex_I Inhibits

Caption: this compound inhibits Complex I of the mitochondrial electron transport chain.

General Bioassay Workflow

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solution (this compound in Solvent) B Prepare Serial Dilutions A->B E Add this compound Dilutions and Controls B->E C Prepare Organism Culture (e.g., Fungal Spores) D Dispense Organism into 96-Well Plate C->D D->E F Incubate under Controlled Conditions E->F G Measure Endpoint (e.g., Absorbance, Growth) F->G H Generate Dose-Response Curve G->H I Calculate IC50 Value H->I

Caption: A generalized workflow for determining the IC50 of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start High Bioassay Variability? Check_Replicates High variability within replicates? Start->Check_Replicates Check_Setup Check Pipetting, Mixing, Temp Control Check_Replicates->Check_Setup Yes Check_Inter_Assay High variability between assays? Check_Replicates->Check_Inter_Assay No End Consistent Results Check_Setup->End Check_Reagents Prepare Fresh Reagents/Dilutions Check_Inter_Assay->Check_Reagents Yes Check_Inter_Assay->End No Check_Organism Standardize Organism Age/Density Check_Reagents->Check_Organism Check_Protocol Review Protocol vs. Literature Check_Organism->Check_Protocol Check_Protocol->End

Caption: A decision tree for troubleshooting common sources of bioassay variability.

References

Technical Support Center: Optimizing Tebufloquin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tebufloquin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound.

I. Synthesis Overview and Key Challenges

This compound is a quinoline-based fungicide synthesized in a multi-step process. The overall synthetic route involves the formation of a substituted quinoline (B57606) core, followed by electrophilic addition of a tert-butyl group and a final acetylation step. While the synthesis is conceptually straightforward, several steps can be challenging, leading to reduced yields and purification difficulties.

This guide will address specific issues that may be encountered during the synthesis, providing detailed protocols and troubleshooting advice for each key transformation.

Overall Synthesis Workflow:

A 2-Fluoroaniline (B146934) C Step 1: Combes Quinoline Synthesis A->C B Ethyl 2-methylacetoacetate (B1246266) B->C D 8-Fluoro-2,3-dimethylquinolin-4-ol (B1465670) C->D High Yield (89.2%) E Step 2: Friedel-Crafts tert-Butylation D->E F 6-tert-Butyl-8-fluoro-2,3-dimethylquinolin-4-ol E->F Yield can be variable G Step 3: Acetylation F->G H This compound G->H Generally high yield

Figure 1: General workflow for the synthesis of this compound.

II. Step 1: Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol (Combes Synthesis)

This initial step involves the acid-catalyzed condensation and cyclization of 2-fluoroaniline with ethyl 2-methylacetoacetate to form the quinoline core. This reaction, a variation of the Combes synthesis, generally proceeds in high yield but can be affected by reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of 8-fluoro-2,3-dimethylquinolin-4-ol is significantly lower than the reported 89.2%. What are the likely causes?

A1: Low yields in this step can often be attributed to incomplete reaction, side reactions, or issues during workup. Here are some factors to consider:

  • Purity of Starting Materials: Ensure that 2-fluoroaniline and ethyl 2-methylacetoacetate are of high purity. Impurities can interfere with the reaction.

  • Reaction Temperature: The reaction is typically carried out at a high temperature (around 150°C).[1] Insufficient heating can lead to an incomplete reaction. Conversely, excessive temperatures may cause decomposition of starting materials or products.

  • Acid Catalyst: Polyphosphoric acid (PPA) acts as both a solvent and a catalyst.[1] Ensure that the PPA is fresh and has not absorbed atmospheric moisture, which can reduce its effectiveness.

  • Workup Procedure: The pH adjustment during workup is critical. The product precipitates upon neutralization of the acidic reaction mixture. Incomplete neutralization will result in loss of product. Ensure the pH is adjusted to 7-8 with a 10% aqueous sodium hydroxide (B78521) solution while cooling in an ice bath to prevent overheating.[1]

Q2: The product obtained after filtration is difficult to handle and purify. What can I do?

A2: The crude product may contain residual PPA or other impurities. Thorough washing of the filter cake with water is essential to remove these. If the product is still impure, recrystallization from a suitable solvent like ethanol (B145695) can be performed.

Detailed Experimental Protocol

Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol [1]

  • In a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).

  • Heat the mixture to 150°C and maintain this temperature with stirring until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Place the flask in an ice bath and slowly add 10% aqueous sodium hydroxide solution with stirring to adjust the pH to 7-8.

  • Collect the resulting precipitate by filtration.

  • Wash the solid thoroughly with water and dry to obtain 8-fluoro-2,3-dimethylquinolin-4-ol.

Parameter Value Reference
Yield89.2%[1]
Melting Point230-231°C[1]

III. Step 2: Friedel-Crafts tert-Butylation of 8-Fluoro-2,3-dimethylquinolin-4-ol

This step involves the introduction of a tert-butyl group at the 6-position of the quinoline ring via a Friedel-Crafts alkylation. This reaction is notoriously challenging for quinolines due to the deactivating effect of the basic nitrogen atom.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the Friedel-Crafts reaction on the quinoline ring not working?

A1: The nitrogen atom in the quinoline ring is a Lewis base and readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction. This complexation deactivates the aromatic system towards electrophilic substitution.

Troubleshooting Workflow for Friedel-Crafts tert-Butylation:

Start Low or no yield in tert-butylation Problem1 Problem: Quinoline nitrogen deactivates the ring Start->Problem1 Solution1 Solution 1: Use a milder Lewis acid Problem1->Solution1 Solution2 Solution 2: Use a Brønsted acid catalyst Problem1->Solution2 Solution3 Solution 3: Alternative tert-butylating agents Problem1->Solution3 Details1 e.g., FeCl₃, ZnCl₂ Solution1->Details1 Details2 e.g., H₂SO₄, PPA Solution2->Details2 Details3 e.g., tert-butanol, isobutylene Solution3->Details3

Figure 2: Troubleshooting logic for the tert-butylation step.

Q2: Are there any alternative methods to introduce the tert-butyl group?

A2: Yes, if the direct Friedel-Crafts alkylation is unsuccessful, consider the following alternatives:

  • Using a Pre-functionalized Aniline (B41778): An alternative synthetic route could start with a pre-tert-butylated aniline derivative, although this would require a different initial synthetic strategy.

  • Directed Ortho-Metalation: While more complex, a directed ortho-metalation approach could be explored to introduce the tert-butyl group at a specific position.

Detailed Experimental Protocol

IV. Step 3: Acetylation of 6-tert-Butyl-8-fluoro-2,3-dimethylquinolin-4-ol

The final step is the acetylation of the hydroxyl group at the 4-position of the quinoline ring to yield this compound. This is a standard esterification reaction that generally proceeds with high yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The acetylation reaction is slow or incomplete. How can I improve the conversion?

A1: Incomplete acetylation can be due to several factors:

  • Reagent Purity: Ensure that acetic anhydride (B1165640) is fresh and has not been hydrolyzed to acetic acid.

  • Catalyst: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[2][3][4][5][6]

  • Base: A tertiary amine base, such as triethylamine (B128534) or pyridine, is typically used to neutralize the acetic acid byproduct. Ensure an adequate amount of base is used.

  • Anhydrous Conditions: The reaction should be carried out under anhydrous conditions, as water will react with the acetic anhydride.

Q2: I am observing side products in my reaction mixture. What are they and how can I avoid them?

A2: A potential side reaction is the N-acetylation of the quinoline nitrogen. However, this is generally less favorable than O-acetylation of the hydroxyl group. To minimize side products, maintain a moderate reaction temperature and use the recommended catalytic amount of DMAP.

Detailed Experimental Protocol

Acetylation of 6-tert-Butyl-8-fluoro-2,3-dimethylquinolin-4-ol

  • In a dry round-bottom flask under an inert atmosphere, dissolve 6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-ol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF).

  • Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture in an ice bath and add acetic anhydride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reagent Typical Conditions Potential for Yield Improvement
Solvent Dichloromethane, THFOptimization of solvent may improve solubility and reaction rate.
Base Triethylamine, PyridineEnsure stoichiometry is correct to neutralize byproduct.
Catalyst DMAP (catalytic)Crucial for efficient reaction, especially with sterically hindered alcohols.
Temperature 0°C to Room Temp.Lower temperatures can improve selectivity.

V. Purification of Quinoline Derivatives

Purification of quinoline derivatives by column chromatography can sometimes be challenging due to the basicity of the nitrogen atom.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My quinoline compound is streaking on the silica (B1680970) gel column, leading to poor separation.

A1: Streaking is a common issue caused by the interaction of the basic quinoline nitrogen with the acidic silanol (B1196071) groups on the silica gel surface.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-2%), to the eluent.[7][8] This will neutralize the acidic sites on the silica gel and improve the peak shape. Alternatively, using a different stationary phase like alumina (B75360) can be effective.[7]

Q2: How can I effectively remove the solvent after purification?

A2: Standard rotary evaporation is typically used. For high-boiling solvents like DMF, which might be used in the acetylation step, azeotropic distillation with a lower-boiling solvent or high-vacuum evaporation may be necessary.

This technical support center provides a starting point for troubleshooting and optimizing the synthesis of this compound. For further assistance, consulting the primary literature and considering alternative synthetic strategies is recommended, particularly for the challenging tert-butylation step.

References

Technical Support Center: Tebufloquin Phytotoxicity in Laboratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential phytotoxicity of Tebufloquin in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action in target organisms?

This compound is a fungicide belonging to the quinoline (B57606) class of chemicals.[1] Its primary mode of action is the inhibition of the mitochondrial electron transport chain, which disrupts the production of ATP, the main energy currency of the cell.[1]

Q2: Why is it important to assess the phytotoxicity of this compound on non-target plants?

While developed as a fungicide, this compound can inadvertently affect non-target plants in the environment. Assessing its phytotoxicity is crucial for understanding its potential ecological impact.[2] Laboratory studies help determine the concentrations at which this compound may cause harm to plants, providing valuable data for risk assessment and regulatory purposes.

Q3: What are the common symptoms of phytotoxicity that might be observed in lab studies with this compound?

Based on the mode of action of mitochondrial inhibitors and general phytotoxicity symptoms, exposure to this compound could potentially lead to:

  • Visual Symptoms:

    • Chlorosis (yellowing of leaves)

    • Necrosis (tissue death, appearing as brown or black spots)

    • Stunted growth of both shoots and roots

    • Reduced biomass

    • Poor seed germination or seedling emergence[2]

  • Physiological and Biochemical Symptoms:

    • Increased production of reactive oxygen species (ROS)[3]

    • Oxidative stress, leading to lipid peroxidation (membrane damage)[3]

    • Inhibition of photosynthesis

Troubleshooting Guides

Issue 1: Inconsistent or no observable phytotoxicity symptoms at expected concentrations.

Possible Causes:

  • Incorrect Solution Preparation: Errors in calculating concentrations or improper dissolution of this compound.

  • Plant Species Tolerance: The selected plant species may have a high tolerance to this compound.

  • Suboptimal Growth Conditions: Environmental conditions (light, temperature, humidity) may not be conducive to revealing phytotoxicity symptoms.

  • Short Exposure Duration: The experimental timeframe may be too short for symptoms to manifest.

Troubleshooting Steps:

  • Verify Solution Preparation:

    • Double-check all calculations for preparing stock and working solutions.

    • Ensure this compound is fully dissolved in the chosen solvent before diluting into the final medium. A small amount of a suitable solvent like DMSO may be necessary, with an appropriate solvent control included in the experiment.

  • Review Plant Species Selection:

    • Consult literature for sensitive indicator species used in phytotoxicity testing. Consider using a range of both monocot and dicot species.

  • Optimize Growth Conditions:

    • Ensure plants are healthy and actively growing before this compound application.

    • Maintain consistent and optimal light intensity, photoperiod, temperature, and humidity according to the requirements of the test species.

  • Extend Exposure Duration:

    • Increase the observation period to allow for the development of chronic toxicity symptoms.

Issue 2: High variability in results between replicates.

Possible Causes:

  • Uneven Application of this compound: Inconsistent spraying or drenching of the test substance.

  • Genetic Variability in Plant Material: Use of non-uniform seeds or plantlets.

  • Inconsistent Environmental Conditions: Fluctuations in light, temperature, or water availability across the experimental setup.

Troubleshooting Steps:

  • Standardize Application Method:

    • For spray applications, use a calibrated sprayer to ensure uniform coverage.

    • For soil drench applications, apply a consistent volume of the test solution to each pot.

  • Use Uniform Plant Material:

    • Source certified seeds from a reputable supplier.

    • Select seedlings of uniform size and developmental stage for the experiments.

  • Ensure Uniform Environmental Conditions:

    • Randomize the placement of replicates within the growth chamber or greenhouse to minimize the effects of micro-environmental variations.

    • Monitor and control environmental conditions closely throughout the experiment.

Data Presentation

Table 1: Hypothetical Quantitative Data on this compound Phytotoxicity on Lactuca sativa (Lettuce) Seedlings
This compound Concentration (µM)Germination Rate (%)Root Elongation (mm, mean ± SD)Shoot Biomass (mg, mean ± SD)Malondialdehyde (MDA) Content (nmol/g FW)
0 (Control)98 ± 245.2 ± 3.1150.5 ± 10.225.3 ± 2.1
195 ± 340.1 ± 2.8142.8 ± 9.535.7 ± 3.0
1082 ± 528.5 ± 2.5115.2 ± 8.158.9 ± 4.5
5065 ± 615.3 ± 1.980.7 ± 6.789.4 ± 7.2
10040 ± 78.1 ± 1.252.1 ± 5.3121.6 ± 9.8

Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for this compound phytotoxicity on lettuce was not found in the search results. The trends are based on typical dose-response relationships observed in phytotoxicity studies.

Table 2: Summary of a Study on the Effects of Tebuconazole and Trifloxystrobin on Cucumber Seedlings under Salt Stress
TreatmentHydrogen Peroxide (H₂O₂) Content (% of Control)Malondialdehyde (MDA) Content (% of Control)
Salt Stress (60 mM NaCl)184%147%
Low Dose Fungicide + Salt StressSignificantly reduced vs. Salt StressSignificantly reduced vs. Salt Stress
High Dose Fungicide + Salt StressSignificantly reduced vs. Salt StressSignificantly reduced vs. Salt Stress

This table is a summary of findings from a study investigating the combined effect of Tebuconazole and Trifloxystrobin on cucumber seedlings under salt stress, indicating that the fungicide application mitigated oxidative stress.[3]

Experimental Protocols

Protocol 1: Seed Germination and Early Seedling Growth Assay

This protocol is a generalized procedure based on standard phytotoxicity testing methods.

1. Materials:

  • Certified seeds of a sensitive indicator species (e.g., lettuce, radish, cress).

  • Petri dishes with filter paper or clear plastic containers with absorbent pads.

  • This compound stock solution of known concentration.

  • Growth medium or deionized water.

  • Controlled environment chamber with controlled light and temperature.

2. Procedure:

  • Prepare a series of this compound dilutions from the stock solution. Include a negative control (no this compound) and a solvent control if a solvent is used to dissolve the this compound.

  • Place a sterile filter paper in each Petri dish and moisten it with a fixed volume of the respective test solution.

  • Place a predetermined number of seeds (e.g., 20-30) evenly on the filter paper in each dish.

  • Seal the Petri dishes to prevent evaporation and place them in a controlled environment chamber (e.g., 24 ± 2°C with a 16h/8h light/dark cycle).

  • After a set period (e.g., 72-120 hours), count the number of germinated seeds to calculate the germination rate.

  • Measure the root and shoot length of each seedling.

  • Record any visual signs of phytotoxicity.

Protocol 2: Assessment of Oxidative Stress

This protocol outlines a general method for measuring malondialdehyde (MDA), a marker of lipid peroxidation.

1. Materials:

  • Plant tissue (leaves or roots) from control and this compound-treated plants.

  • Trichloroacetic acid (TCA) solution (e.g., 0.1% w/v).

  • Thiobarbituric acid (TBA) solution (e.g., 0.5% w/v in 20% TCA).

  • Spectrophotometer.

2. Procedure:

  • Harvest a known weight of fresh plant tissue (e.g., 0.5 g).

  • Homogenize the tissue in TCA solution.

  • Centrifuge the homogenate to pellet the debris.

  • Take an aliquot of the supernatant and mix it with the TBA solution.

  • Heat the mixture in a water bath (e.g., 95°C for 30 minutes).

  • Quickly cool the reaction mixture on ice.

  • Centrifuge to clarify the solution.

  • Measure the absorbance of the supernatant at 532 nm and 600 nm.

  • Calculate the MDA concentration using the Beer-Lambert equation with the extinction coefficient for the MDA-TBA adduct.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Phytotoxicity Assessment prep Prepare this compound Concentrations setup Seed Plating & Exposure prep->setup incubation Incubation in Controlled Environment setup->incubation visual Visual Assessment (Germination, Symptoms) incubation->visual growth Growth Measurement (Root/Shoot Length, Biomass) incubation->growth biochem Biochemical Assays (ROS, MDA) incubation->biochem analysis Data Analysis & Interpretation visual->analysis growth->analysis biochem->analysis

Caption: Experimental workflow for assessing this compound phytotoxicity.

G cluster_1 Signaling Pathway: this compound-Induced Phytotoxicity This compound This compound complex_iii Mitochondrial Complex III This compound->complex_iii Inhibits etc_inhibition Electron Transport Chain Inhibition complex_iii->etc_inhibition ros Increased Reactive Oxygen Species (ROS) etc_inhibition->ros oxidative_stress Oxidative Stress ros->oxidative_stress membrane_damage Lipid Peroxidation & Membrane Damage oxidative_stress->membrane_damage cellular_damage Cellular Damage & Phytotoxicity Symptoms membrane_damage->cellular_damage

Caption: Postulated signaling pathway for this compound phytotoxicity.

References

Technical Support Center: Investigating the Acaricidal Efficacy of Tebufloquin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals who are investigating the potential acaricidal properties of Tebufloquin and may be encountering inconsistent results in their efficacy trials. While this compound is primarily known as a quinoline (B57606) fungicide with protective and curative actions against fungal pathogens like rice blast (Magnaporthe grisea), its mode of action as a mitochondrial electron transport inhibitor suggests potential for broader bioactivity.[1][2][3][4][5] This guide offers troubleshooting advice, standardized protocols, and answers to frequently asked questions to help ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected mode of action of this compound against mites?

A1: this compound is known to inhibit mitochondrial electron transport processes, thereby disrupting energy production in fungi.[5] It is plausible that it would have a similar mode of action in mites, likely targeting one of the mitochondrial complexes. Many modern insecticides and acaricides function as mitochondrial complex inhibitors.[6][7][8] For instance, the novel insecticide Flometoquin, which is also a quinoline derivative, acts as a mitochondrial complex III inhibitor.[9] Therefore, inconsistent efficacy could be related to factors that affect mitochondrial function or potential target site mutations in the mite population.

Q2: What are the most common reasons for inconsistent results in acaricide bioassays?

A2: Inconsistencies in acaricide bioassays can stem from a variety of biological and procedural factors.[10] Key sources of variability include:

  • Biological Variability: The age, life stage, and nutritional status of the mites can significantly influence their susceptibility to acaricides.[10]

  • Acaricide Resistance: The mite population being tested may have developed resistance to the compound or to other acaricides with a similar mode of action.[11][12][13]

  • Improper Acaricide Preparation: Inaccurate concentrations due to improper dissolution or suspension of the compound can lead to flawed results.[10]

  • Inconsistent Application: Non-uniform application of the test substance can result in variable exposure among the test subjects.[10]

  • Environmental Fluctuations: Variations in temperature and humidity between experiments can affect mite metabolism and their susceptibility to the test compound.[10][14]

Q3: Why are my LC50 values for this compound inconsistent between experiments?

A3: Variability in LC50 values is a common challenge in bioassays.[10] In addition to the factors mentioned in Q2, inconsistent LC50 values can be caused by:

  • Incorrect Concentration Range: If the selected concentrations are too high or too low, it can lead to an inaccurate calculation of the LC50 value. A preliminary range-finding experiment is recommended to determine the appropriate dose range.[10]

  • Insufficient Exposure Time: Some compounds have a slower mode of action. It's crucial to assess mortality at appropriate time points, which may be 48 to 72 hours post-treatment.[10]

  • Solvent Effects: The solvent used to dissolve this compound may have toxic effects on the mites. A solvent-only control should always be included in the experimental design.[14]

Q4: Could resistance to other acaricides affect the efficacy of this compound?

A4: Yes, this is known as cross-resistance. If the mite population has developed resistance to an acaricide with a similar mode of action, it may also show reduced susceptibility to this compound.[15][16] For example, if this compound acts as a mitochondrial complex I inhibitor, populations with resistance to other complex I inhibitors may be less affected. It is important to test a known susceptible mite strain alongside any field-collected or potentially resistant strains to determine if resistance is a factor.[10]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound efficacy trials.

Problem 1: High variability in mortality rates across replicates of the same concentration.
Possible Cause Troubleshooting Step
Non-uniform application of this compound solution. For leaf-dip assays, ensure a consistent dipping time (e.g., 10 seconds) and allow leaves to air dry uniformly. For spray tower assays, calibrate the equipment to ensure a consistent and even deposition of the spray.[10]
Inconsistent mite age or life stage. Standardize the age and life stage of the mites used in each assay. For example, use adult females of a specific age range.[10]
Poorly mixed this compound solution. Ensure the stock solution is thoroughly mixed before making serial dilutions. If the compound has low solubility, consider using a sonicator or vortex to ensure it is fully dissolved or suspended.
Contamination of experimental units. Ensure all equipment, including petri dishes and leaf surfaces, are clean and free from any residual pesticides or other contaminants.[14]
Problem 2: Lower than expected mortality, even at high concentrations.
Possible Cause Troubleshooting Step
Degradation of this compound. Use a fresh stock of the compound and ensure it has been stored correctly according to the manufacturer's instructions.[14]
Resistance in the mite population. Test a known susceptible strain of the same mite species alongside the field-collected or resistant strain to confirm resistance.[10][14]
Sub-lethal effects of the solvent. Run a solvent-only control to ensure that the solvent is not adversely affecting the mites and masking the effect of the this compound.[14]
Incorrect bioassay method for the compound. This compound may have a specific mode of action that is not well-suited to the chosen bioassay. For example, if it acts as a repellent, a choice-based assay might be more appropriate than a contact toxicity assay.
Problem 3: No clear dose-response relationship is observed.
Possible Cause Troubleshooting Step
Concentration range is too narrow or not appropriate. Conduct a preliminary range-finding experiment with a wide range of concentrations (e.g., spanning several orders of magnitude) to identify the active range.[10]
The compound is not toxic to the target mite species. While this compound may have insecticidal or acaricidal properties, it is possible that it is not effective against the specific species being tested. Consider testing against other mite species or pest insects.
Errors in preparing serial dilutions. Double-check all calculations and procedures for preparing the serial dilutions. Use calibrated pipettes and ensure proper mixing at each step.[17]

Data Presentation

Clear and structured data presentation is crucial for interpreting efficacy trials. Below are examples of how to summarize your quantitative data.

Table 1: Example Dose-Response Data for this compound against Tetranychus urticae

Concentration (ppm)No. of Mites TestedNo. of Mites Dead (48h)% MortalityCorrected Mortality (%)*
0 (Control)10055.00.0
101001515.010.5
251003030.026.3
501005555.052.6
1001008585.084.2
2001009898.097.9

*Corrected mortality is calculated using Abbott's formula if control mortality is between 5% and 20%.

Table 2: Example Comparison of LC50 Values for Susceptible and Field-Collected Strains

Mite StrainNLC50 (ppm) (95% CI)Slope ± SEResistance Ratio (RR)
Susceptible Lab Strain60045.2 (38.9 - 52.6)2.1 ± 0.21.0
Field Strain A600180.8 (165.4 - 197.7)1.8 ± 0.34.0
Field Strain B600> 200-> 4.4

Experimental Protocols

Following standardized protocols is essential for obtaining reproducible results.

Leaf-Dip Bioassay Protocol for Adult Mites
  • Mite Rearing: Rear mites on a suitable host plant (e.g., bean or strawberry plants) in a controlled environment (e.g., 25 ± 2°C, 60 ± 10% RH, 16:8 L:D photoperiod).

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone).[14] Make a series of dilutions in distilled water containing a surfactant (e.g., 0.01% Triton X-100) to achieve the desired test concentrations.

  • Leaf Disc Preparation: Cut leaf discs (e.g., 2 cm diameter) from untreated host plants.

  • Treatment Application: Dip each leaf disc into the corresponding this compound solution for 10 seconds with gentle agitation.[10] Dip control discs in the solvent-surfactant solution without this compound.

  • Drying: Place the treated leaf discs on a wire rack to air dry for 1-2 hours.

  • Mite Infestation: Place the dried leaf discs, adaxial side up, on a layer of moistened cotton in a petri dish. Transfer a set number of adult female mites (e.g., 20-25) onto each leaf disc.

  • Incubation: Seal the petri dishes with a ventilated lid and incubate under the same conditions used for mite rearing.

  • Mortality Assessment: Assess mite mortality after 48 or 72 hours under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.[10]

  • Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality using Abbott's formula, and determine the LC50 value using probit analysis.

Visualizations

Hypothesized Mechanism of Action

G cluster_0 Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- H_out H+ ComplexI->H_out ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_out ComplexIV Complex IV (Cytochrome c Oxidase) O2 O₂ -> H₂O ComplexIV->O2 e- ComplexIV->H_out ATP_Synthase ATP Synthase (Complex V) ADP_ATP ADP -> ATP ATP_Synthase->ADP_ATP ATP Synthesis CoQ->ComplexIII e- CytC->ComplexIV e- H_in H+ H_out->ATP_Synthase Proton Gradient This compound This compound (Hypothesized Target) This compound->ComplexI Inhibition

Caption: Hypothesized inhibition of mitochondrial Complex I by this compound.

Experimental Workflow for Acaricide Bioassay

G start Start rearing Mite Rearing (Standardized Conditions) start->rearing prep Prepare this compound Serial Dilutions rearing->prep assay Perform Bioassay (e.g., Leaf-Dip) prep->assay incubate Incubate (Controlled Environment) assay->incubate assess Assess Mortality (e.g., 48 hours) incubate->assess analyze Data Analysis (Probit, LC50) assess->analyze end End analyze->end

Caption: Standardized workflow for conducting an acaricide efficacy bioassay.

Troubleshooting Inconsistent Bioassay Results

G start Inconsistent Results Observed check_protocol Review Protocol & Calculations start->check_protocol check_mites Assess Mite Colony Health & Homogeneity start->check_mites check_compound Verify Compound Integrity & Preparation start->check_compound check_env Check Environmental Controls (Temp/Humidity) start->check_env decision_protocol Procedural Error Found? check_protocol->decision_protocol check_resistance Test Known Susceptible Strain check_mites->check_resistance check_compound->decision_protocol check_env->decision_protocol decision_resistance Resistance Confirmed? check_resistance->decision_resistance resistance_mngmt Consider Resistance Management Studies decision_resistance->resistance_mngmt Yes consistent_results Consistent Results Achieved decision_resistance->consistent_results No decision_protocol->check_resistance No revise_protocol Revise Protocol & Re-run decision_protocol->revise_protocol Yes revise_protocol->consistent_results

Caption: Decision tree for troubleshooting inconsistent bioassay results.

References

Validation & Comparative

A Comparative Analysis of Tebufloquin and Tricyclazole for the Management of Rice Blast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key fungicides, Tebufloquin and Tricyclazole, used in the management of rice blast, a devastating disease caused by the fungus Magnaporthe oryzae (Pyricularia oryzae). This publication aims to deliver an objective comparison of their performance, supported by available experimental data, to aid in research and development efforts.

Executive Summary

Tricyclazole is a well-established systemic fungicide with a specific mode of action targeting melanin (B1238610) biosynthesis, which is crucial for the appressorial penetration of the host plant. Extensive data from both in vitro and field studies demonstrate its efficacy in controlling rice blast. This compound, a newer quinoline (B57606) fungicide, operates by inhibiting the mitochondrial electron transport chain, a different and also critical fungal metabolic pathway. While its mode of action is known, publicly available, direct comparative efficacy data against Tricyclazole for rice blast control is limited. This guide synthesizes the available information on both compounds to provide a comprehensive overview for the scientific community.

Mechanisms of Action

Tricyclazole: This fungicide is a melanin biosynthesis inhibitor (MBI). It specifically inhibits the enzyme scytalone (B1230633) dehydratase, a key step in the dihydroxynaphthalene (DHN) melanin pathway in M. oryzae. Melanin is essential for the structural integrity and function of the appressorium, a specialized infection structure that generates turgor pressure to breach the plant cuticle. By blocking melanin production, Tricyclazole prevents the appressorium from maturing and penetrating the host tissue, thus halting the infection process.[1][2]

This compound: this compound is a quinoline fungicide that acts as a mitochondrial electron transport inhibitor (METI). Specifically, it targets Complex III (the cytochrome bc1 complex) of the mitochondrial respiratory chain. By binding to this complex, this compound disrupts the flow of electrons, which in turn inhibits ATP synthesis, the primary energy currency of the cell. This disruption of cellular respiration is lethal to the fungus.

Signaling Pathway Diagrams

Tricyclazole_Pathway cluster_fungus Magnaporthe oryzae Cell Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Polyketide_Synthase Polyketide Synthase Malonyl-CoA->Polyketide_Synthase 1,3,6,8-THN 1,3,6,8-Tetrahydroxynaphthalene Polyketide_Synthase->1,3,6,8-THN Scytalone_Dehydratase Scytalone Dehydratase 1,3,6,8-THN->Scytalone_Dehydratase 1,3,8-THN 1,3,8-Trihydroxynaphthalene Scytalone_Dehydratase->1,3,8-THN Vermelone Vermelone 1,3,8-THN->Vermelone 1,8-DHN 1,8-Dihydroxynaphthalene Vermelone->1,8-DHN Melanin Melanin 1,8-DHN->Melanin Appressorium_Wall Appressorium Wall Hardening Melanin->Appressorium_Wall Host_Penetration Host Penetration Appressorium_Wall->Host_Penetration Tricyclazole Tricyclazole Tricyclazole->Scytalone_Dehydratase Inhibition

Caption: Tricyclazole inhibits the melanin biosynthesis pathway.

Tebufloquin_Pathway cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase ATP ATP This compound This compound This compound->Complex_III Inhibition

Caption: this compound inhibits Complex III of the electron transport chain.

Efficacy Data Comparison

In Vitro Efficacy of Tricyclazole
ConcentrationMycelial Growth Inhibition (%)Reference
50 ppm55.83[3]
100 ppm63.62[3]
150 ppm70.52[3]
25 ppm22.59[4]
50 ppm62.96[4]
100 ppm87.41[4]
800 ppm100[5]
Field Efficacy of Tricyclazole
Application RateDisease Reduction (%)Yield Increase (%)Reference
75% WP @ 0.6 g/L52.35 (leaf blast)Not Reported[6]
75% WP27.85 (leaf blast severity)Highest grain yield (3.93 t/ha)[7]
Not Specified89.2 (leaf blast), 97.5 (neck blast)43.3[8]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is commonly used to evaluate the efficacy of fungicides against fungal pathogens in a laboratory setting.

  • Media Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (B569324) (PDA) or Oat Meal Agar (OMA), is prepared and sterilized by autoclaving.

  • Fungicide Incorporation: The sterile medium is cooled to approximately 45-50°C. The test fungicide (e.g., Tricyclazole) is added to the molten agar at various concentrations (e.g., 50, 100, 150 ppm). The agar is then thoroughly mixed and poured into sterile Petri plates. A control set of plates is prepared with the medium but without any fungicide.[2][3][4]

  • Inoculation: A small disc (typically 5 mm in diameter) of actively growing mycelium of Pyricularia oryzae is cut from the edge of a young culture and placed in the center of each fungicide-amended and control plate.[2]

  • Incubation: The inoculated plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 7-14 days), or until the mycelial growth in the control plates reaches the edge of the plate.[2][3]

  • Data Collection and Analysis: The radial growth of the fungal colony is measured in millimeters. The percentage of mycelial growth inhibition is calculated using the following formula:

    % Inhibition = [(C - T) / C] x 100

    Where:

    • C = Average diameter of mycelial growth in the control plate

    • T = Average diameter of mycelial growth in the fungicide-treated plate

Field Trial Protocol for Efficacy Evaluation

Field trials are essential to assess the performance of fungicides under real-world conditions.

  • Experimental Design: Trials are typically conducted in a Randomized Complete Block Design (RCBD) with multiple replications (usually 3 or 4) for each treatment.[7][9][10]

  • Plot Establishment: Rice seedlings of a susceptible variety are transplanted into plots of a defined size. Standard agronomic practices for fertilization, irrigation, and weed control are followed.[7][9]

  • Fungicide Application: Fungicides are applied at specified rates and growth stages of the rice plant, often as foliar sprays. The timing of application can be prophylactic (before disease appearance) or curative (after initial symptoms). Multiple applications at set intervals (e.g., 10-15 days) are common.[7][9]

  • Disease Assessment: Disease severity is assessed at different time points after fungicide application. This is often done using a standardized scale, such as the 0-9 scale from the International Rice Research Institute (IRRI), which evaluates the percentage of leaf or panicle area affected by blast lesions.[11][12][13] The Percent Disease Index (PDI) is then calculated.

  • Yield Data Collection: At the end of the trial, yield parameters such as grain yield ( kg/ha ), 1000-grain weight, and the number of productive tillers are recorded.[7][9]

  • Data Analysis: The collected data on disease severity and yield are subjected to statistical analysis (e.g., ANOVA) to determine the significance of differences between treatments.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo Field Trial Media_Prep Prepare & Sterilize Growth Medium Fungicide_Add Incorporate Fungicide (Poisoned Food Technique) Media_Prep->Fungicide_Add Inoculation_vitro Inoculate with Pyricularia oryzae Fungicide_Add->Inoculation_vitro Incubation_vitro Incubate at Controlled Temperature Inoculation_vitro->Incubation_vitro Data_Collection_vitro Measure Mycelial Growth & Calculate % Inhibition Incubation_vitro->Data_Collection_vitro End_vitro In Vitro Results Plot_Setup Establish Rice Plots (RCBD) Fungicide_App Apply Fungicide Treatments Plot_Setup->Fungicide_App Disease_Assess Assess Disease Severity (e.g., IRRI 0-9 Scale) Fungicide_App->Disease_Assess Yield_Assess Collect Yield Data Disease_Assess->Yield_Assess Data_Analysis Statistical Analysis Yield_Assess->Data_Analysis End_invivo Field Efficacy & Yield Results Start Start Start->Media_Prep Start->Plot_Setup

Caption: General workflow for in vitro and field evaluation of fungicides.

Conclusion

Tricyclazole is a proven and effective fungicide for the control of rice blast, with a well-understood mechanism of action and a substantial body of efficacy data. This compound presents an alternative mode of action by targeting mitochondrial respiration, which can be valuable in fungicide resistance management strategies. However, the lack of publicly available, direct comparative efficacy data for this compound against Pyricularia oryzae makes a definitive performance comparison with Tricyclazole challenging. Further research and data dissemination on the field performance and in vitro activity of this compound are crucial for the scientific community to fully evaluate its potential in integrated rice blast management programs.

References

A Comparative Analysis of the Antifungal Activities of Tebufloquin and Ipflufenoquin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct quinoline-based fungicides, tebufloquin and ipflufenoquin (B10861161), reveals differing mechanisms of action and varying levels of efficacy against a range of fungal pathogens. While both compounds are utilized in agricultural applications to combat fungal diseases, their biochemical targets and inhibitory profiles show significant differences.

Ipflufenoquin, a newer generation fungicide, has been identified as a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the pyrimidine (B1678525) biosynthesis pathway. This mode of action, classified under the Fungicide Resistance Action Committee (FRAC) code 52, disrupts the production of essential building blocks for DNA and RNA synthesis in fungi. In contrast, this compound's primary mode of action is the inhibition of the mitochondrial electron transport chain, a crucial process for cellular respiration and energy production in fungal cells. It is categorized under FRAC code U16, signifying an unknown or unclassified mode of action, although evidence points towards it being a respiratory inhibitor.

Quantitative Antifungal Activity

A direct comparison of the antifungal potency of these two compounds is challenging due to the limited availability of publicly accessible, directly comparable quantitative data. However, existing research provides insights into their activity against specific fungal species.

Ipflufenoquin has demonstrated significant in vitro activity against a number of important plant pathogens. For instance, it is highly effective against Aspergillus species, which are not only plant saprophytes but also opportunistic human pathogens.[1] One study reported a Minimum Inhibitory Concentration (MIC) of 12.5 mg/L for ipflufenoquin against Aspergillus fumigatus.[2] Furthermore, research has indicated high sensitivity of Botrytis cinerea (the causative agent of gray mold), Sclerotinia sclerotiorum (white mold), and Pyricularia oryzae (rice blast) to ipflufenoquin.[3]

Quantitative data for this compound is less readily available in the form of MIC or half-maximal effective concentration (EC50) values. However, studies have demonstrated its efficacy in controlling rice blast, a disease caused by Pyricularia oryzae.[4][5] One study reported that a combination of trifloxystrobin (B1683241) and tebuconazole (B1682727) (a different triazole fungicide, not this compound) showed 100% inhibition of Pyricularia oryzae mycelial growth in vitro.[6] Another study provided percentage inhibition data for this compound at a concentration of 50 μg/mL against a range of phytopathogenic fungi, including Sclerotinia sclerotiorum (75.0% inhibition) and Botrytis cinerea (56.7% inhibition).[7] While this indicates activity, the lack of MIC or EC50 values makes a direct comparison with ipflufenoquin's potency difficult.

Table 1: Summary of Antifungal Activity Data

FungicideFungal SpeciesActivity MetricValueReference
IpflufenoquinAspergillus fumigatusMIC12.5 mg/L[2]
IpflufenoquinAspergillus spp.MIC502/4 mg/L (50%/complete inhibition)[8]
IpflufenoquinBotrytis cinereaDescriptiveHighly sensitive[3]
IpflufenoquinSclerotinia sclerotiorumDescriptiveHighly sensitive[3]
IpflufenoquinPyricularia oryzaeDescriptiveTarget pathogen[8]
This compoundSclerotinia sclerotiorum% Inhibition @ 50 µg/mL75.0%[7]
This compoundBotrytis cinerea% Inhibition @ 50 µg/mL56.7%[7]
This compoundPyricularia oryzaeDescriptiveMainly for control of rice blast[4]

Experimental Protocols

The determination of antifungal activity for these compounds generally follows standardized methodologies to ensure reproducibility and comparability of results.

Mycelial Growth Inhibition Assay (for this compound)

The antifungal activity of this compound and its analogs was evaluated using the mycelium growth rate method.[7] Stock solutions of the test compounds were prepared in DMSO. The compounds were then incorporated into a suitable growth medium, such as Potato Dextrose Agar (PDA), at a specific concentration (e.g., 50 μg/mL). Mycelial plugs of the test fungi were placed on the amended and control plates. The plates were incubated at a suitable temperature (e.g., 27°C) for a defined period. The diameter of the fungal colony was measured, and the percentage of inhibition was calculated using the formula:

Inhibition (%) = [(C - T) / C] x 100

Where C is the average diameter of the mycelial colony on the control plate and T is the average diameter of the mycelial colony on the treated plate.[7]

Minimum Inhibitory Concentration (MIC) Determination (for Ipflufenoquin)

The MIC values for ipflufenoquin against Aspergillus species were determined using the broth microdilution method according to the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9] This method involves preparing a series of twofold dilutions of the antifungal agent in a liquid growth medium (e.g., RPMI-1640) in microtiter plates. A standardized inoculum of the fungal spores is then added to each well. The plates are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 48 hours). The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the fungus.[9]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and ipflufenoquin are reflected in the cellular pathways they disrupt.

Ipflufenoquin: Inhibition of Pyrimidine Biosynthesis

Ipflufenoquin targets the enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthetic pathway. This pathway is essential for the synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA, RNA, and glycoprotein (B1211001) synthesis. By inhibiting DHODH, ipflufenoquin effectively starves the fungal cell of essential building blocks, leading to the cessation of growth and eventual cell death.

Ipflufenoquin_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Pyrimidine_Nucleotides Pyrimidine Nucleotides (DNA, RNA, etc.) UMP->Pyrimidine_Nucleotides DHODH->Orotate Ipflufenoquin Ipflufenoquin Ipflufenoquin->DHODH Inhibits

Ipflufenoquin's inhibition of the pyrimidine biosynthesis pathway.
This compound: Disruption of Mitochondrial Respiration

This compound's mode of action is believed to be the inhibition of the mitochondrial electron transport chain. This complex series of protein complexes is responsible for generating the majority of the cell's adenosine (B11128) triphosphate (ATP), the primary energy currency. By interfering with this process, this compound disrupts the energy supply of the fungal cell, leading to a halt in metabolic activities and ultimately cell death. The precise complex within the electron transport chain that this compound targets is not definitively established in the available literature.

Tebufloquin_Pathway Substrates Substrates (NADH, FADH2) ETC Mitochondrial Electron Transport Chain (Complex I-IV) Substrates->ETC Oxygen Oxygen ETC->Oxygen ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Cellular Energy) ATP_Synthase->ATP This compound This compound This compound->ETC Inhibits

This compound's disruption of the mitochondrial respiratory chain.

Conclusion

This compound and ipflufenoquin are two effective fungicides that operate through fundamentally different mechanisms. Ipflufenoquin's targeted inhibition of DHODH in the pyrimidine biosynthesis pathway provides a clear and specific mode of action. This compound, on the other hand, disrupts the broader process of mitochondrial respiration. While both show efficacy against important plant pathogens, a comprehensive quantitative comparison of their antifungal activity is limited by the currently available data. Further research providing direct comparative MIC or EC50 values for both compounds against a wider range of fungal species would be invaluable for a more complete understanding of their relative potencies and for optimizing their use in agricultural disease management strategies. The distinct modes of action also suggest that these fungicides could be valuable tools in fungicide resistance management programs, where rotation of chemicals with different targets is crucial.

References

In Vitro Showdown: Tebufloquin Versus Novel Quinoline Analogs in the Fight Against Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and safer antifungal agents is a perpetual challenge. This guide provides a detailed in vitro comparison of the established fungicide Tebufloquin and a series of novel quinoline (B57606) analogs, offering a comprehensive overview of their relative performance, mechanisms of action, and cytotoxic profiles. The data presented herein is supported by experimental protocols to aid in the replication and further investigation of these promising compounds.

This compound, a quinoline fungicide, has a known mechanism of action that involves the inhibition of mitochondrial electron transport in fungi.[1] However, the emergence of resistance and the need for a broader spectrum of activity have spurred the development of novel quinoline-based compounds. This guide delves into the in vitro efficacy of these next-generation analogs, providing a head-to-head comparison with this compound.

Quantitative Antifungal Activity: A Comparative Analysis

The in vitro antifungal efficacy of this compound and novel quinoline analogs has been evaluated against a range of phytopathogenic fungi. The following tables summarize the available quantitative data, primarily focusing on the half-maximal effective concentration (EC50) and percentage inhibition.

A direct comparison of EC50 values reveals that certain novel quinoline derivatives exhibit superior potency against specific fungal strains. For instance, the novel perfluoropropan-2-yl-based quinoline derivative 8c demonstrated an EC50 of 1.48 mg/L against Erysiphe graminis, outperforming this compound's EC50 of 2.16 mg/L in the same study.[2]

Table 1: In Vitro Antifungal Activity of this compound and a Novel Quinoline Analog against Erysiphe graminis [2]

CompoundEC50 (mg/L)
This compound2.16
Analog 8c 1.48

Further studies have provided percentage inhibition data for a series of novel fluorinated quinoline analogs compared to this compound at a fixed concentration of 50 μg/mL. These results highlight the potential of these analogs to exhibit comparable or even superior activity against a variety of fungal pathogens.[3]

Table 2: Comparative In Vitro Antifungal Activity (% Inhibition at 50 μg/mL) of this compound and Novel Fluorinated Quinoline Analogs [3]

Fungal SpeciesThis compoundAnalog 2fAnalog 2gAnalog 2nAnalog 2p
Alternaria solani--40-60%-40-60%
Botrytis cinerea56.7%--57.7%-
Cercospora arachidicola37.5%46.7%-60.0%-
Fusarium oxysporum42.9%----
Gibberella zeae<30%<30%->30%-
Pestalotiopsis piricola65.4%76.0%-76.0%-
Phytophthora capsici58.1%58.1%---
Pyricularia oryzae-40-60%--40-60%
Rhizoctonia solani69.7%-80.8%-76.9%
Sclerotinia sclerotiorum75.0%>80%->80%-

Unraveling the Mechanisms of Action

While this compound's primary mode of action is the disruption of the mitochondrial respiratory chain, preliminary studies on novel quinoline analogs suggest a multi-faceted approach to fungal inhibition. These novel compounds have been observed to:

  • Induce Morphological Changes: Cause abnormal morphology of cell walls and vacuoles.

  • Disrupt Organelles: Lead to the loss of mitochondria.

  • Increase Membrane Permeability: Resulting in the release of cellular contents.

This suggests that while both this compound and its novel counterparts target mitochondrial function, the newer analogs may possess additional mechanisms that contribute to their antifungal activity. Some quinoline alkaloids have been shown to inhibit electron transfer between cytochromes b and c in the respiratory chain and also inhibit "exogenous" NADH-dehydrogenase in the mitochondria of Candida lipolytica yeast.[4]

Below is a conceptual diagram illustrating the proposed mechanisms of action.

G Proposed Antifungal Mechanisms of Action cluster_this compound This compound cluster_novel_quinolines Novel Quinoline Analogs This compound This compound Mito_Resp_T Mitochondrial Electron Transport This compound->Mito_Resp_T Inhibits Fungal_Cell_Death Fungal_Cell_Death Mito_Resp_T->Fungal_Cell_Death Leads to Novel_Quinolines Novel_Quinolines Cell_Wall Cell Wall Abnormalities Novel_Quinolines->Cell_Wall Mito_Loss Mitochondrial Loss Novel_Quinolines->Mito_Loss Mem_Perm Increased Membrane Permeability Novel_Quinolines->Mem_Perm Cell_Wall->Fungal_Cell_Death Mito_Loss->Fungal_Cell_Death Mem_Perm->Fungal_Cell_Death

Caption: Proposed mechanisms of action for this compound and novel quinoline analogs.

Cytotoxicity Profile: A Look at Selectivity

A critical aspect of drug development is ensuring a favorable therapeutic index, meaning the compound is significantly more toxic to the target pathogen than to the host. The following table summarizes the available in vitro cytotoxicity data for a novel quinoline derivative against various human cancer cell lines, providing an initial assessment of its potential impact on mammalian cells.

Table 3: In Vitro Cytotoxicity (IC50 in μg/mL) of a Novel Quinoline Derivative (BAPPN) against Human Cancer Cell Lines [5]

Cell LineIC50 (μg/mL)
HepG2 (Hepatocellular Carcinoma)3.3
HCT-116 (Colon Carcinoma)23
MCF-7 (Breast Cancer)3.1
A549 (Lung Cancer)9.96

It is important to note that direct comparative cytotoxicity studies between this compound and these specific novel analogs against the same cell lines are not yet available in the public domain and represent a critical area for future research.

Experimental Protocols

To ensure the reproducibility and comparability of in vitro antifungal and cytotoxicity data, standardized experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely accepted standard for determining the MIC of antifungal agents.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Culture the fungal strain on a suitable agar (B569324) medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the concentration to a standardized level (e.g., 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at a temperature and for a duration suitable for the specific fungal species being tested (e.g., 35°C for 24-48 hours for Candida species).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the cytotoxicity of chemical compounds.

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Conclusion

The in vitro data presented in this guide indicates that novel quinoline analogs hold significant promise as a new generation of antifungal agents. Several of the analyzed compounds demonstrate antifungal efficacy comparable or superior to this compound against a range of phytopathogenic fungi. Furthermore, their proposed multi-faceted mechanism of action, potentially involving the disruption of cell wall integrity and mitochondrial function, could offer an advantage in overcoming resistance mechanisms that have evolved against single-target fungicides.

However, further research is imperative. A comprehensive understanding of the structure-activity relationships, the precise molecular targets, and a thorough evaluation of their in vivo efficacy and safety profiles, including direct comparative cytotoxicity studies with this compound, are essential next steps in the development of these promising candidates. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to advancing the field of antifungal drug discovery.

References

Validating the Antifungal Spectrum of Tebufloquin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antifungal agent Tebufloquin against established clinical antifungals. This document summarizes available data to facilitate an objective evaluation of its potential spectrum of activity and highlights areas for future investigation.

This compound is a quinoline-based fungicide primarily utilized in agriculture for the control of plant pathogenic fungi, most notably rice blast (Magnaporthe grisea).[1][2][3][4][5][6] Its novel mode of action, which is understood to involve the inhibition of mitochondrial electron transport, and the absence of cross-resistance with existing agricultural fungicides have made it a compound of interest.[2][5] While direct evidence of this compound's efficacy against human fungal pathogens is not currently available in published literature, the quinoline (B57606) scaffold is a known pharmacophore with documented antifungal properties against clinically relevant species.[2][7][8][9][10][11][12][13] This guide, therefore, evaluates this compound in the context of widely used clinical antifungal agents—Fluconazole, Itraconazole, Voriconazole, and Amphotericin B—to provide a framework for assessing its potential antifungal spectrum for therapeutic applications.

Comparative Antifungal Spectrum: A Tabular Overview

The following tables summarize the in vitro activity of the comparator antifungal agents against key human fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, which represent the concentration of the drug required to inhibit the growth of the fungal isolates. This quantitative data serves as a benchmark for the potential evaluation of this compound.

Fungal SpeciesFluconazole MIC Range (µg/mL)Itraconazole MIC Range (µg/mL)Voriconazole MIC Range (µg/mL)Amphotericin B MIC Range (µg/mL)
Candida albicans0.25 - >64[6][14][15][16]0.015 - >160.007 - 16[17]0.03 - 2
Candida glabrata0.5 - >256[6][18]0.03 - 16[19]≤0.03 - 16[17][18]0.12 - 16
Aspergillus fumigatusResistant0.03 - >16[20][21][22][23][24]0.06 - >8[22]0.12 - 4[20]
Cryptococcus neoformans0.125 - 64[25]0.015 - 1[5]0.0078 - 1[5]0.03 - 2[25][26][27][28]

Note: MIC values can vary depending on the testing methodology (e.g., CLSI, EUCAST), the specific isolates tested, and the development of resistance. The ranges provided are indicative of the general activity of these agents.

Mechanisms of Action: A Visual Representation

Understanding the molecular pathways targeted by antifungal agents is crucial for drug development and for predicting potential synergistic or antagonistic interactions. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for the comparator drugs.

Azole_Mechanism cluster_fungal_cell Fungal Cell cluster_drug_action Lanosterol Lanosterol 14-alpha-demethylase (Erg11) 14-alpha-demethylase (Erg11) Lanosterol->14-alpha-demethylase (Erg11) Ergosterol Ergosterol 14-alpha-demethylase (Erg11)->Ergosterol Cell_Membrane Fungal Cell Membrane (Ergosterol is a key component) Ergosterol->Cell_Membrane Incorporation Azoles (Fluconazole, Itraconazole, Voriconazole) Azoles (Fluconazole, Itraconazole, Voriconazole) Azoles (Fluconazole, Itraconazole, Voriconazole)->14-alpha-demethylase (Erg11) Inhibition

Caption: Mechanism of action of azole antifungals.

AmphotericinB_Mechanism cluster_fungal_cell_membrane Fungal Cell Membrane cluster_drug_interaction Ergosterol Ergosterol Membrane_Pore Pore Formation Ion_Leakage Ion Leakage (K+, Na+) Membrane_Pore->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Amphotericin_B Amphotericin_B Amphotericin_B->Ergosterol Binding

Caption: Mechanism of action of Amphotericin B.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure reproducible and comparable data, standardized methods for antifungal susceptibility testing are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.

Broth Microdilution Method (CLSI M27/M38 and EUCAST E.Def 7.3.2/9.3.2)

This method is considered the gold standard for determining the MIC of antifungal agents. A summary of the general workflow is provided below.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum (Standardized Concentration) Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Containing Drug Dilutions Prepare_Inoculum->Inoculate_Plates Serial_Dilution Prepare Serial Dilutions of Antifungal Agent Serial_Dilution->Inoculate_Plates Incubate Incubate at 35-37°C (24-72 hours) Inoculate_Plates->Incubate Read_MIC Determine MIC (Lowest concentration with significant growth inhibition) Incubate->Read_MIC End End Read_MIC->End

References

Navigating Fungicide Resistance: A Comparative Guide to the Cross-Resistance Profiles of Tebufloquin and DMI Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of fungicide resistance in pathogenic fungi pose a significant threat to global food security and disease management. Understanding the cross-resistance profiles of different fungicide classes is paramount for developing sustainable and effective resistance management strategies. This guide provides a comparative analysis of the resistance profile of tebufloquin, a quinoline (B57606) fungicide, with that of the widely used Demethylation Inhibitor (DMI) fungicides. While direct cross-resistance data for this compound with DMIs is limited due to their distinct modes of action, this guide contrasts the known resistance characteristics of each, supported by experimental data for the DMI class.

This compound: A Novel Mode of Action with No Reported Cross-Resistance

This compound is classified by the Fungicide Resistance Action Committee (FRAC) under Group U16, signifying a currently unknown mode of action.[1] It is primarily used for the control of rice blast (Magnaporthe grisea) and has also shown efficacy against fungal diseases in other crops like soybeans and tomatoes.[1][2] A key characteristic of this compound is the absence of identified cases of resistance in the field.[1] Its novel mechanism of action suggests a low probability of cross-resistance with existing fungicide classes, including the DMIs.[1]

DMI Fungicides: A History of Cross-Resistance

DMI fungicides, belonging to FRAC Group 3, have a specific mode of action, inhibiting the C14-demethylase enzyme (encoded by the CYP51 gene) in the sterol biosynthesis pathway.[3] This disruption of ergosterol (B1671047) production is lethal to the fungus. However, the extensive use of DMIs has led to the development of resistance in numerous fungal pathogens.[3][4][5]

Resistance to DMI fungicides is often a quantitative trait and can develop gradually.[6] A critical concern with DMI fungicides is the well-documented phenomenon of cross-resistance, where resistance to one DMI fungicide confers resistance to other fungicides within the same class.[6] This is because the underlying resistance mechanisms are often effective against multiple DMI compounds.

Quantitative Comparison of Cross-Resistance within DMI Fungicides

The following table summarizes experimental data illustrating the cross-resistance patterns observed between different DMI fungicides in various fungal pathogens. The data is presented as the 50% effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the fungal growth. A positive correlation in the EC50 values between two DMIs against a panel of fungal isolates indicates cross-resistance.

Fungal PathogenDMI Fungicide 1DMI Fungicide 2Cross-Resistance RelationshipEC50 Range (µg/mL)Reference
Alternaria spp.DifenoconazolePropiconazolePositiveNot Specified[6]
Colletotrichum truncatumDifenoconazolePropiconazolePositive0.2326 - 1.7802[6]
Lasiodiplodia theobromaeDifenoconazoleTebuconazolePositive0.01 - 13.72[6]
Botrytis cinereaDifenoconazoleTebuconazolePositive (Correlation Coefficient: 0.81)Not Specified[6]
Botrytis cinereaDifenoconazoleProchlorazPositive (Correlation Coefficient: 0.75)Not Specified[6]
Venturia inaequalisDifenoconazoleMyclobutanilPositiveNot Specified[6]
Venturia inaequalisDifenoconazoleFenbuconazolePositiveNot Specified[6]
Uncinula necatorTriadimenolFenarimolModerate Positive Correlation>0.42 (Triadimenol), >0.12 (Fenarimol) for reduced sensitivity[7]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro sensitivity assays. A standard and widely employed method is the mycelial growth inhibition assay.

Detailed Methodology: Mycelial Growth Inhibition Assay
  • Isolate Preparation: Single-spore isolates of the target fungus are cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), until actively growing colonies are established.[6][8]

  • Fungicide Stock Solution Preparation: Stock solutions of the fungicides to be tested are prepared by dissolving the technical grade active ingredient in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[8]

  • Amended Media Preparation: The fungicide stock solutions are serially diluted and added to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).[6][8] A control group containing only the solvent at the highest concentration used in the treatments is always included to account for any solvent effects. The final concentration of the solvent should not affect fungal growth (typically ≤ 1% v/v).[8]

  • Inoculation and Incubation: Mycelial plugs (typically 5-7 mm in diameter) are taken from the leading edge of an actively growing fungal colony.[8] A single mycelial plug is placed in the center of each fungicide-amended and control Petri dish.[8] The plates are then incubated in the dark at a temperature optimal for the specific fungus (e.g., 20-22°C).[8]

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions after a set incubation period, typically when the colony in the control plate has reached a specific diameter.[8] The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the fungicide-free control medium.[8] The EC50 value for each isolate and fungicide combination is then determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.[8][9]

  • Cross-Resistance Analysis: To determine cross-resistance, the EC50 values of one fungicide are plotted against the EC50 values of another fungicide for a collection of isolates. A statistically significant positive correlation between the log-transformed EC50 values is indicative of cross-resistance.

G cluster_workflow Experimental Workflow for Cross-Resistance Assessment A 1. Isolate Fungal Pathogen C 3. Prepare Fungicide-Amended Growth Media (Serial Dilutions) A->C B 2. Prepare Fungicide Stock Solutions (this compound, DMI-A, DMI-B) B->C D 4. Inoculate Media with Fungal Isolates C->D E 5. Incubate under Controlled Conditions D->E F 6. Measure Mycelial Growth Inhibition E->F G 7. Calculate EC50 Values F->G H 8. Statistical Analysis (Correlation of log EC50 values) G->H I Determine Cross-Resistance Profile H->I G cluster_pathway Signaling Pathway of DMI Fungicide Action and Resistance cluster_resistance Resistance Mechanisms DMI DMI Fungicide (e.g., Tebuconazole, Propiconazole) CYP51 14α-demethylase (CYP51 enzyme) DMI->CYP51 Inhibits Cell Fungal Cell Ergosterol Ergosterol (Essential for cell membrane) CYP51->Ergosterol Catalyzes synthesis of Death Fungal Cell Death CYP51->Death Inhibition leads to Membrane Cell Membrane Integrity Ergosterol->Membrane Membrane->Cell Maintains Mutation Target Site Mutation (Altered CYP51) Mutation->CYP51 Reduces DMI binding Overexpression CYP51 Overexpression Overexpression->CYP51 Increases enzyme level Efflux Efflux Pump Overexpression Efflux->DMI Pumps out fungicide

References

Tebufloquin's Efficacy Against Rice Blast Pathogen, Magnaporthe oryzae: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of tebufloquin's performance against various strains of Magnaporthe oryzae, the causal agent of rice blast disease. This document synthesizes available experimental data to offer an objective analysis of this compound's efficacy, often in comparison with other fungicidal agents.

This compound is a quinoline-based fungicide developed for the control of rice blast (Magnaporthe oryzae, formerly Pyricularia oryzae). While specific data on the standalone performance of this compound against diverse M. oryzae strains is limited in publicly available literature, extensive research has been conducted on triazole fungicides, such as tebuconazole (B1682727), and various combination products used to manage this devastating crop disease. This guide presents available data on tebuconazole and its combinations as a proxy to understand the potential efficacy landscape for fungicides targeting rice blast, alongside a generalized framework for evaluating such compounds.

Comparative Efficacy of Fungicides Against Magnaporthe oryzae

Quantitative data from various studies evaluating the in vitro and in vivo efficacy of different fungicides against M. oryzae are summarized below. It is crucial to note that "this compound" and "tebuconazole" are distinct active ingredients, with the former being a quinoline (B57606) and the latter a triazole. The data presented for tebuconazole and its combinations should be interpreted with this distinction in mind.

In Vitro Mycelial Growth Inhibition

The following table summarizes the percentage of mycelial growth inhibition of M. oryzae by various fungicides at different concentrations, as determined by the poisoned food technique.

FungicideConcentration (ppm)Mean Mycelial Inhibition (%)Reference
Tebuconazole + Trifloxystrobin (50% + 25%) WG5098.40[1]
10099.90[1]
15099.90[1]
Tebuconazole (25.9% EC)5097.73[1]
10099.90[1]
15099.90[1]
Azoxystrobin (23% EC)50, 100, 150-
Captan (50% WP)50, 100, 150-
Carbendazim (50% WP)50, 100, 150-
Tricyclazole (75% WP)5055.83[1]
10063.62[1]
15070.52[1]
TebuconazoleDose 1 (100%)100[2]
Dose 2 (75%)100[2]
Dose 3 (50%)98.3[2]
HexaconazoleAll Doses100[2]
IsoprothiolaneAll Doses100[2]
KitazinAll Doses100[2]
ZinebAll Doses100[2]
PyraclostrobinDose 1 (100%)100[2]
Dose 2 (75%)90.6[2]
Dose 3 (50%)90.1[2]
Field Performance: Disease Reduction

The table below presents data from field trials, showing the reduction in rice blast disease intensity and the corresponding impact on grain yield for various fungicide treatments.

Fungicide TreatmentDisease Intensity (%)Grain Yield ( kg/ha )Reference
Tebuconazole 50% + Trifloxystrobin 25% (WG)11.464102.11[3]
Azoxystrobin 18.2% + Difenoconazole 11.4% (SC)12.853967.28[3]
Tebuconazole 25.9% (EC)15.97-[3]
Control (Water Spray)69.402116.23[3]
Fluopyram + Tebuconazole (twice applied)32-33% severity reduction29.92% yield increase[4]
Difenoconazole + Propiconazole (twice applied)32-33% severity reduction-[4]
Flutriafol (twice applied)32-33% severity reduction-[4]
Azoxystrobin (twice applied)32-33% severity reduction30.71% yield increase[4]

Experimental Protocols

A generalized experimental workflow for evaluating the efficacy of fungicides against Magnaporthe oryzae is described below. This protocol is a composite of methodologies reported in various studies.

In Vitro Fungicide Evaluation (Poisoned Food Technique)
  • Fungal Isolate : A pure culture of a specific Magnaporthe oryzae strain is maintained on a suitable medium, such as Potato Dextrose Agar (PDA).

  • Fungicide Stock Solutions : Stock solutions of the test fungicides are prepared by dissolving a known amount of the commercial formulation in sterile distilled water to achieve the desired concentrations (e.g., 50, 100, 150 ppm).

  • Media Preparation : The required amount of fungicide stock solution is mixed with molten PDA medium to obtain the desired final concentrations. The fungicide-amended medium is then poured into sterile Petri plates. A control set is prepared with PDA medium without any fungicide.

  • Inoculation : A mycelial disc (typically 5 mm in diameter) is taken from the periphery of a 7-10 day old culture of M. oryzae and placed at the center of each Petri plate (both treatment and control).

  • Incubation : The inoculated plates are incubated at a controlled temperature (e.g., 25 ± 2°C) until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection : The radial mycelial growth is measured in millimeters. The percent inhibition of mycelial growth is calculated using the formula: Percent Inhibition = ((C - T) / C) * 100 where C is the mycelial growth in the control plate and T is the mycelial growth in the treated plate.

  • Statistical Analysis : The experiment is typically conducted in a completely randomized design with multiple replications. The collected data are subjected to statistical analysis, such as Analysis of Variance (ANOVA), to determine the significance of the results.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis isolate Isolate Pure Culture of M. oryzae Strain media Prepare Poisoned and Control Media isolate->media fungicide Prepare Fungicide Stock Solutions fungicide->media inoculate Inoculate Media with Mycelial Disc media->inoculate incubate Incubate at Controlled Temperature inoculate->incubate measure Measure Radial Mycelial Growth incubate->measure calculate Calculate Percent Inhibition measure->calculate stat Statistical Analysis (e.g., ANOVA) calculate->stat

A generalized workflow for in vitro fungicide efficacy testing.

Proposed Signaling Pathway for Quinoline Fungicides

This compound belongs to the quinoline class of fungicides. The primary mode of action for many quinoline fungicides is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This disruption of electron transport ultimately leads to a reduction in ATP synthesis, which is essential for fungal growth and development.

The following diagram illustrates the proposed signaling pathway affected by quinoline fungicides in Magnaporthe oryzae.

G cluster_mito Mitochondrial Respiratory Chain complex_i Complex I q Ubiquinone (Coenzyme Q) complex_i->q complex_ii Complex II complex_ii->q complex_iii Complex III (Cytochrome bc1) q->complex_iii cyt_c Cytochrome c complex_iii->cyt_c inhibition_growth Inhibition complex_iv Complex IV cyt_c->complex_iv atp_synthase ATP Synthase complex_iv->atp_synthase atp ATP Synthesis atp_synthase->atp This compound This compound (Quinoline Fungicide) inhibition Inhibition This compound->inhibition inhibition->complex_iii fungal_growth Fungal Growth & Development atp->fungal_growth inhibition_growth->fungal_growth

Proposed mode of action of this compound on the mitochondrial respiratory chain.

References

A Comparative Analysis of Tebufloquin and Azoxystrobin on Fungal Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicides Tebufloquin and Azoxystrobin, with a focus on their impact on fungal respiration. The information presented is supported by experimental data to assist researchers in understanding their mechanisms of action and comparative efficacy.

Introduction

This compound and Azoxystrobin are both effective fungicides used in agriculture to control a variety of fungal pathogens. While both ultimately disrupt the fungal respiratory process, they belong to different chemical classes and exhibit distinct inhibitory mechanisms at the molecular level. This guide delves into a comparative analysis of their action on the fungal mitochondrial electron transport chain.

Mechanism of Action

Fungal respiration is a critical cellular process for energy production, primarily occurring within the mitochondria. The electron transport chain (ETC) is a key component of this process. Both this compound and Azoxystrobin target the ETC, but at different sites and through different interactions.

Azoxystrobin , a member of the strobilurin class of fungicides, is a Quinone outside Inhibitor (QoI). It specifically targets the cytochrome bc1 complex, also known as Complex III, of the mitochondrial respiratory chain.[1] Azoxystrobin binds to the Qo site of cytochrome b, a key subunit of Complex III. This binding action physically obstructs the transfer of electrons from ubiquinol (B23937) to cytochrome c1, effectively halting the electron flow. The disruption of the electron transport chain leads to an inhibition of ATP synthesis, the primary energy currency of the cell. This energy depletion ultimately results in the cessation of fungal growth and development.

This compound is a quinoline (B57606) fungicide.[2][3][4] While detailed public studies on its specific binding site are less abundant compared to Azoxystrobin, evidence suggests that quinoline-based fungicides also inhibit the mitochondrial electron transport chain at the level of Complex III, between cytochrome b and cytochrome c. This indicates that like Azoxystrobin, this compound disrupts the crucial process of ATP production by interfering with the electron flow within the same complex of the respiratory chain. This compound is particularly noted for its efficacy against rice blast, caused by the fungus Magnaporthe oryzae.[2][5]

Comparative Efficacy Data

Direct comparative studies detailing the IC50 values of this compound and Azoxystrobin on the same fungal species under identical experimental conditions are limited in publicly available literature. However, data from separate studies provide insights into their respective potencies.

FungicideTarget FungusEfficacy MetricValue (µg/mL)Reference
Azoxystrobin Magnaporthe oryzaeEC50 (mycelial growth)0.02 - 2.02[6][7]
This compound Pyricularia oryzaeInhibition Rate at 50 µg/mL58.1%

Note: Pyricularia oryzae is the anamorph of Magnaporthe oryzae.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the analysis of fungicide effects on fungal respiration.

Mycelial Growth Inhibition Assay

This assay is fundamental for determining the direct impact of a fungicide on fungal growth.

Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a target fungus by 50% (EC50).

Materials:

  • Pure culture of the target fungus (e.g., Magnaporthe oryzae)

  • Potato Dextrose Agar (PDA) medium

  • Fungicide stock solutions (this compound and Azoxystrobin) in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare a series of PDA plates amended with different concentrations of the fungicide. A stock solution of the fungicide is added to the molten PDA before pouring the plates to achieve the desired final concentrations. A control plate with the solvent alone should also be prepared.

  • From a fresh, actively growing culture of the fungus, take a mycelial plug using a sterile cork borer.

  • Place the mycelial plug at the center of each fungicide-amended and control PDA plate.

  • Incubate the plates at a suitable temperature for the fungus (e.g., 25-28°C) for a defined period, or until the mycelial growth in the control plate reaches a specific diameter.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control.

  • The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[8][9][10]

Mitochondrial Respiration Assay (Oxygen Consumption Rate)

This assay directly measures the effect of the fungicides on the respiratory activity of fungal cells. The Seahorse XF Analyzer is a common instrument for this purpose.[11][12][13][14][15]

Objective: To measure the real-time oxygen consumption rate (OCR) of fungal cells in the presence of the fungicides.

Materials:

  • Fungal spore suspension or mycelial fragments

  • Seahorse XF Cell Culture Microplates

  • Specific assay medium (e.g., Seahorse XF DMEM)

  • Fungicide stock solutions

  • Inhibitors of the electron transport chain (e.g., oligomycin (B223565), FCCP, rotenone, antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Seed the fungal spores or mycelial fragments into the wells of a Seahorse XF microplate and allow them to attach and grow for a specified period.

  • Prepare the sensor cartridge by hydrating it overnight. Load the injection ports of the cartridge with the fungicides and other mitochondrial inhibitors.

  • Replace the growth medium in the cell plate with the assay medium and incubate in a non-CO2 incubator.

  • Place the sensor cartridge and the cell plate into the Seahorse XF Analyzer.

  • The instrument will measure the basal OCR. Subsequently, it will inject the fungicides from the ports and continue to measure the OCR to determine the inhibitory effect.

  • Further injections of known ETC inhibitors (e.g., oligomycin to inhibit ATP synthase, FCCP to uncouple the proton gradient, and rotenone/antimycin A to shut down Complex I and III) can be used to dissect the specific effects on different respiratory parameters.

  • The data is analyzed to determine the impact of this compound and Azoxystrobin on basal respiration, ATP-linked respiration, and maximal respiration.[11][13][15]

Spectrophotometric Assay for Mitochondrial Complex III Activity

This biochemical assay specifically measures the enzymatic activity of Complex III, the target for both fungicides.[16][17][18]

Objective: To quantify the ubiquinol-cytochrome c reductase activity of isolated fungal mitochondria in the presence and absence of the inhibitors.

Materials:

  • Isolated fungal mitochondria

  • Assay buffer (e.g., potassium phosphate (B84403) buffer with EDTA)

  • Reduced coenzyme Q (ubiquinol) as the substrate

  • Cytochrome c (oxidized)

  • Inhibitors: this compound, Azoxystrobin, and a known Complex III inhibitor like Antimycin A for control.

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from the target fungus using standard cell fractionation techniques.

  • In a cuvette, add the assay buffer, isolated mitochondria, and oxidized cytochrome c.

  • Initiate the reaction by adding the substrate, ubiquinol.

  • Measure the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. This rate represents the basal Complex III activity.

  • To determine the inhibitory effect of the fungicides, pre-incubate the mitochondria with different concentrations of this compound or Azoxystrobin before adding the substrate.

  • Measure the rate of cytochrome c reduction in the presence of the inhibitors.

  • The specific activity of Complex III is calculated from the rate of absorbance change and can be expressed in units per milligram of mitochondrial protein. The inhibitory effect of the fungicides is determined by comparing the activity with and without the compounds.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_etc Mitochondrial Electron Transport Chain cluster_inhibitors Fungicide Inhibition ComplexI Complex I UQ Ubiquinone (UQ) ComplexI->UQ e- ComplexII Complex II ComplexII->UQ e- ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Azoxystrobin Azoxystrobin (QoI) Azoxystrobin->ComplexIII Inhibits Qo site This compound This compound (Quinoline) This compound->ComplexIII Inhibits cluster_workflow Mycelial Growth Inhibition Assay Workflow prep_plates Prepare Fungicide-Amended PDA Plates inoculate Inoculate with Fungal Mycelial Plug prep_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition and EC50 measure->calculate cluster_ocr_workflow Oxygen Consumption Rate (OCR) Assay Workflow seed_cells Seed Fungal Cells in Seahorse Microplate prepare_cartridge Prepare Sensor Cartridge with Fungicides seed_cells->prepare_cartridge run_assay Run Seahorse XF Assay prepare_cartridge->run_assay measure_basal Measure Basal OCR run_assay->measure_basal inject_fungicide Inject Fungicide and Measure OCR measure_basal->inject_fungicide analyze Analyze Data for Respiratory Parameters inject_fungicide->analyze

References

A Comparative Guide to the Structure-Activity Relationship of Tebufloquin Derivatives in Antifungal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Tebufloquin derivatives, a class of quinoline-based fungicides. The content is designed to offer objective insights into their performance against key fungal pathogens, supported by experimental data. Detailed methodologies for the key experiments are provided to ensure reproducibility and further research.

Introduction to this compound and its Derivatives

This compound is a quinoline (B57606) fungicide primarily developed for the control of rice blast, a devastating disease caused by the fungus Magnaporthe oryzae (Pyricularia oryzae).[1] Its core structure, a substituted quinoline ring, has been a focal point for the development of numerous derivatives with modified antifungal activities. The exploration of this compound's SAR is crucial for designing new, more potent, and potentially more specific antifungal agents. This guide will delve into the known modifications of the this compound scaffold and their impact on antifungal efficacy, while also comparing its performance with other established fungicidal agents.

Mechanism of Action: Targeting the Fungal Powerhouse

This compound and its derivatives exert their antifungal effects by disrupting the mitochondrial electron transport chain (mETC), a critical pathway for cellular energy (ATP) production in fungi. Specifically, evidence suggests that these quinoline-based fungicides target Complex III , also known as the cytochrome bc1 complex. Inhibition of this complex blocks the transfer of electrons, leading to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, fungal cell death. One study on a novel quinoline insecticide, flometoquin, revealed that its deacylated metabolite specifically inhibits Complex III by binding to the Qi site.[2]

Below is a diagram illustrating the proposed mechanism of action of this compound derivatives on the mitochondrial electron transport chain.

Caption: Proposed mechanism of this compound derivatives targeting Complex III.

Structure-Activity Relationship (SAR) of this compound Derivatives

The antifungal activity of this compound derivatives is significantly influenced by the nature and position of substituents on the quinoline scaffold. The following table summarizes the key SAR findings from various studies.

Modification Position Substituent Effect on Antifungal Activity Target Fungi Reference
Quinoline Ring Fluorine at C8Generally enhances activitySclerotinia sclerotiorum, Rhizoctonia solani
4-position (Ester group) Substituted BenzoatesVaries with substituent. Electron-withdrawing groups (e.g., -F, -Cl) can increase activity.S. sclerotiorum, R. solani, Cercospora arachidicola, Physalospora piricola
4-position (Ester group) 4-tert-butylbenzoateShowed good activity against S. sclerotiorum.S. sclerotiorum
6-position Perfluoropropan-2-ylPotent fungicidal activities, with some derivatives exceeding this compound's efficacy.Erysiphe graminis

Performance Comparison with Alternative Fungicides

This compound and its derivatives are primarily used to control rice blast. The following table compares their efficacy with other commercially available fungicides.

Fungicide Chemical Class Mechanism of Action Efficacy against P. oryzae Reference
This compound QuinolineMitochondrial Complex III inhibitorGood to Excellent
Tricyclazole TriazolobenzothiazoleMelanin biosynthesis inhibitorExcellent (resistance can be an issue)[3]
Azoxystrobin StrobilurinMitochondrial Complex III inhibitor (Qo site)Good to Excellent[3]
Tebuconazole TriazoleSterol biosynthesis inhibitor (CYP51)Moderate to Good
Hexaconazole TriazoleSterol biosynthesis inhibitor (CYP51)Good
Biological Agents (e.g., Bacillus subtilis) MicrobialVarious (e.g., competition, antibiosis)Variable, can be effective in integrated pest management[4]

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of SAR studies. Below are representative protocols for the synthesis of this compound derivatives and their in vitro antifungal evaluation.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of this compound derivatives typically involves a multi-step process. A general workflow is outlined below.

start Starting Materials (e.g., Substituted anilines, β-ketoesters) step1 Cyclization Reaction (e.g., Conrad-Limpach or Gould-Jacobs reaction) start->step1 intermediate1 Substituted 4-hydroxyquinoline (B1666331) core step1->intermediate1 step2 Esterification or Etherification (Reaction with acyl chlorides, alkyl halides, etc.) intermediate1->step2 product This compound Derivative step2->product purification Purification (e.g., Column chromatography, recrystallization) product->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization

Caption: General synthetic workflow for this compound derivatives.

Detailed Synthetic Steps (Example: Esterification of 4-hydroxyquinoline core)

  • Dissolution: Dissolve the 4-hydroxyquinoline intermediate in a suitable aprotic solvent (e.g., dichloromethane, N,N-dimethylformamide).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to deprotonate the hydroxyl group.

  • Addition of Acylating Agent: Slowly add the desired acyl chloride or anhydride (B1165640) to the mixture at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a mild acid. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

In Vitro Antifungal Activity Assay (Poisoned Food Technique)

This method is commonly used to determine the mycelial growth inhibition of fungicides.[5][6][7]

Materials:

  • Fungal culture of Pyricularia oryzae

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes

  • Stock solutions of this compound derivatives and control fungicides in a suitable solvent (e.g., DMSO)

  • Sterile cork borer

  • Incubator

Procedure:

  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Incorporation of Test Compounds: Cool the molten PDA to approximately 45-50 °C. Add the required volume of the stock solution of the test compound to achieve the desired final concentration. Mix thoroughly by gentle swirling.

  • Pouring Plates: Pour the poisoned medium into sterile Petri dishes and allow them to solidify. Prepare control plates with the solvent alone.

  • Inoculation: Using a sterile cork borer, cut a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing culture of P. oryzae.

  • Incubation: Place the mycelial disc, mycelial side down, at the center of each PDA plate (both poisoned and control). Incubate the plates at 25-28 °C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the fungus in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    % Inhibition = [(C - T) / C] x 100

    Where:

    • C = Average diameter of the fungal colony in the control plate

    • T = Average diameter of the fungal colony in the treated plate

Conclusion

The structure-activity relationship of this compound derivatives demonstrates that modifications at various positions of the quinoline ring can significantly modulate their antifungal activity. The primary mechanism of action involves the inhibition of the mitochondrial electron transport chain at Complex III, a vital target for antifungal drug development. Compared to other fungicides used for rice blast control, this compound and its optimized derivatives offer a potent alternative. The experimental protocols provided herein serve as a foundation for further research and development of novel quinoline-based fungicides with improved efficacy and a favorable safety profile. The continued exploration of SAR in this chemical class holds promise for addressing the ongoing challenges of fungal resistance in agriculture.

References

A Comparative Analysis of Tebufloquin and Other Quinoline Fungicides for the Management of Rhizoctonia solani

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal efficacy of tebufloquin and other quinoline-based fungicides against the soil-borne plant pathogen Rhizoctonia solani. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the current landscape of quinoline (B57606) fungicides for controlling this significant pathogen.

Introduction to Quinoline Fungicides and Rhizoctonia solani

Rhizoctonia solani is a formidable fungal pathogen with a wide host range, causing diseases such as damping-off, root rot, and sheath blight in numerous crops, leading to significant economic losses worldwide. Chemical control remains a primary strategy for managing R. solani, and fungicides with novel modes of action are crucial to combat the development of resistance. Quinoline fungicides, a class of heterocyclic aromatic compounds, have demonstrated broad-spectrum antifungal activity and represent a promising area for the development of new plant protection agents. This compound is a quinoline fungicide primarily known for its effectiveness against rice blast, but its activity against other pathogens like R. solani is an area of active research.

Comparative Efficacy Against Rhizoctonia solani

Direct comparative studies of this compound against a wide range of other quinoline fungicides specifically for the control of Rhizoctonia solani are limited in the currently available scientific literature. However, data from a study on novel fluorinated quinoline analogs provides a baseline for the efficacy of this compound and a point of comparison with a newly synthesized derivative.

Table 1: In Vitro Mycelial Growth Inhibition of Rhizoctonia solani

FungicideChemical ClassConcentration (µg/mL)Mycelial Inhibition (%)Source
This compoundQuinoline5069.7[1]
Compound 2g*Quinoline5080.8[1]

*Compound 2g is a novel fluorinated quinoline analog synthesized using this compound as the lead compound.

It is important to note that many studies on the control of R. solani focus on fungicides from other chemical classes, such as triazoles (e.g., tebuconazole) and strobilurins, often in combination products. For instance, a mixture of tebuconazole (B1682727) and trifloxystrobin (B1683241) has been shown to be highly effective in controlling R. solani[2]. While these are not quinoline fungicides, their high efficacy provides a benchmark for the performance of new chemical entities.

Other notable quinoline fungicides include:

  • Quinoxyfen (B1680402): Primarily used for the control of powdery mildew, quinoxyfen acts by disrupting signal transduction pathways involved in spore germination[5][6]. Its efficacy against R. solani is not well-documented in the available literature.

  • Quinofumelin (B3026455): A novel quinoline fungicide that has demonstrated excellent activity against Sclerotinia sclerotiorum and Fusarium graminearum[7][8]. Its specific mode of action has been elucidated, but its performance against R. solani relative to this compound has not been published.

Mechanism of Action of Quinoline Fungicides

The mode of action of quinoline fungicides is not uniform across all derivatives.

One identified mechanism for a novel quinoline fungicide, quinofumelin, involves the inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). This enzyme is critical for the de novo pyrimidine (B1678525) biosynthesis pathway in fungi[7]. Inhibition of DHODH leads to a deficiency in pyrimidines, which are essential for DNA, RNA, and protein synthesis, ultimately resulting in the cessation of fungal growth.

Quinofumelin_MoA Carbamoyl_phosphate Carbamoyl phosphate Carbamoyl_aspartate Carbamoyl aspartate Carbamoyl_phosphate->Carbamoyl_aspartate Aspartate Aspartate Aspartate->Carbamoyl_aspartate Dihydroorotate Dihydroorotate Carbamoyl_aspartate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Nucleic_acids Nucleic Acids (DNA, RNA) UMP->Nucleic_acids DHODH->Orotate Quinofumelin Quinofumelin Quinofumelin->DHODH Inhibition

Proposed mechanism of action for the quinoline fungicide quinofumelin.

Other studies on different quinoline derivatives suggest a mechanism involving the disruption of the fungal cell membrane's integrity, leading to increased permeability and the release of cellular contents[1][9]. The precise mechanism of action for this compound against Rhizoctonia solani has not been definitively elucidated in the reviewed literature.

Experimental Protocols

The evaluation of the in vitro efficacy of fungicides against Rhizoctonia solani is commonly performed using the poisoned food technique .

Poisoned Food Technique Protocol
  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized.

  • Fungicide Incorporation: The test fungicide is dissolved in a suitable solvent and added to the molten PDA at desired concentrations. A control group with the solvent but without the fungicide is also prepared.

  • Pouring Plates: The fungicide-amended and control media are poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from an actively growing culture of R. solani is placed at the center of each plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a defined period.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((dc - dt) / dc) x 100 where 'dc' is the average diameter of the fungal colony in the control plate, and 'dt' is the average diameter of the fungal colony in the fungicide-treated plate.

Poisoned_Food_Technique cluster_prep Preparation cluster_assay Assay Setup cluster_eval Evaluation Prep_PDA Prepare & Sterilize Potato Dextrose Agar (PDA) Mix Incorporate Fungicide into molten PDA Prep_PDA->Mix Prep_Fungicide Prepare Fungicide Stock Solutions Prep_Fungicide->Mix Pour Pour into Petri Dishes Mix->Pour Inoculate Inoculate with R. solani Mycelial Plug Pour->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Radial Colony Growth Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate

Workflow for the in vitro poisoned food technique.

Conclusion

The mechanism of action for quinoline fungicides appears to be varied, with specific targets such as DHODH identified for some derivatives, while others may act more broadly on cell membrane integrity. Further research is required to elucidate the specific mode of action of this compound against R. solani.

For professionals in drug development, the quinoline scaffold remains a valuable starting point for the design of new fungicides. The limited direct comparative data highlights a research gap and an opportunity for further studies to systematically evaluate the efficacy of a broader range of quinoline fungicides against economically important pathogens like Rhizoctonia solani.

References

A Comparative Guide to New Fungicides for the Management of Key Rice Pathogens: Benchmarking Against Tebufloquin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of several new-generation fungicides against the established quinoline (B57606) fungicide, Tebufloquin, for the control of major rice pathogens: Magnaporthe oryzae (Rice Blast), Rhizoctonia solani (Sheath Blight), and Ustilaginoidea virens (False Smut). This document synthesizes available experimental data to offer an objective evaluation for research and development professionals in the agrochemical sector.

Executive Summary of Fungicide Performance

The following tables summarize the in-vitro efficacy of this compound and selected new fungicides against the key rice pathogens. It is important to note that the data presented is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, these values should be considered indicative of the potential of each active ingredient.

Table 1: In-vitro Efficacy (EC₅₀ in µg/mL) Against Magnaporthe oryzae (Rice Blast)

FungicideChemical ClassMode of Action (FRAC Group)EC₅₀ (µg/mL)
This compoundQuinolineQuinone outside Inhibitor (QoI) (21)0.05 - 0.1[1]
Fenpicoxamid (B607437)PicolinamideQuinone inside Inhibitor (QiI) (21)Not widely reported for M. oryzae
IpflufenoquinQuinolineDihydroorotate (B8406146) dehydrogenase inhibitor (DHODHI) (52)Effective against Pyricularia oryzae[2][3]
InpyrfluxamPyrazole-carboxamideSuccinate dehydrogenase inhibitor (SDHI) (7)Not widely reported for M. oryzae
PydiflumetofenPyrazole-carboxamideSuccinate dehydrogenase inhibitor (SDHI) (7)Effective against a wide range of fungal pathogens[4][5]

Table 2: In-vitro Efficacy (EC₅₀ in µg/mL or % Inhibition) Against Rhizoctonia solani (Sheath Blight)

FungicideChemical ClassMode of Action (FRAC Group)Efficacy Data
This compoundQuinolineQuinone outside Inhibitor (QoI) (21)High efficacy reported[1]
FenpicoxamidPicolinamideQuinone inside Inhibitor (QiI) (21)Not widely reported for R. solani
IpflufenoquinQuinolineDihydroorotate dehydrogenase inhibitor (DHODHI) (52)Inherently resistant in some isolates[6]
InpyrfluxamPyrazole-carboxamideSuccinate dehydrogenase inhibitor (SDHI) (7)Reduced sheath blight incidence from 68% to 25%[7]
PydiflumetofenPyrazole-carboxamideSuccinate dehydrogenase inhibitor (SDHI) (7)Effective against R. solani[8]

Table 3: In-vivo Efficacy (% Disease Reduction) Against Ustilaginoidea virens (False Smut)

FungicideChemical ClassMode of Action (FRAC Group)% Disease Reduction
This compoundQuinolineQuinone outside Inhibitor (QoI) (21)Data not readily available
FenpicoxamidPicolinamideQuinone inside Inhibitor (QiI) (21)Not widely reported for U. virens
IpflufenoquinQuinolineDihydroorotate dehydrogenase inhibitor (DHODHI) (52)Not widely reported for U. virens
InpyrfluxamPyrazole-carboxamideSuccinate dehydrogenase inhibitor (SDHI) (7)Not widely reported for U. virens
PydiflumetofenPyrazole-carboxamideSuccinate dehydrogenase inhibitor (SDHI) (7)Effective against a broad spectrum of diseases[4][5]

Experimental Protocols

The following sections detail the methodologies commonly employed in the evaluation of fungicides against rice pathogens, based on the reviewed literature.

In-vitro Fungicide Efficacy Assessment: The Poisoned Food Technique

The "poisoned food technique" is a standard laboratory method to determine the fungitoxic efficacy of a chemical compound against a target pathogen.[9][10]

Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a pathogen by 50% (EC₅₀).

Materials:

  • Pure culture of the target pathogen (Magnaporthe oryzae, Rhizoctonia solani, or Ustilaginoidea virens)

  • Potato Dextrose Agar (PDA) medium

  • Fungicide stock solutions of known concentrations

  • Sterile Petri plates (90 mm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.

  • Fungicide Incorporation: Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A control set is prepared without any fungicide.

  • Pouring Plates: Pour the fungicide-amended and control PDA into sterile Petri plates and allow them to solidify.

  • Inoculation: Inoculate the center of each plate with a 5 mm mycelial disc taken from the periphery of an actively growing culture of the target pathogen.

  • Incubation: Incubate the inoculated plates at a suitable temperature for the specific pathogen (e.g., 25-28°C) until the mycelial growth in the control plate almost covers the plate.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions and calculate the average diameter.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = ((C - T) / C) x 100 Where:

    • C = Average diameter of mycelial growth in the control plate

    • T = Average diameter of mycelial growth in the fungicide-treated plate

  • EC₅₀ Determination: The EC₅₀ value is calculated by plotting the percentage inhibition against the logarithm of the fungicide concentration and determining the concentration that causes 50% inhibition using probit analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare PDA Medium C Incorporate Fungicide into PDA A->C B Prepare Fungicide Stock Solutions B->C D Pour Plates C->D E Inoculate with Pathogen D->E F Incubate Plates E->F G Measure Mycelial Growth F->G H Calculate % Inhibition G->H I Determine EC50 H->I

Fig. 1: Experimental workflow for the poisoned food technique.
In-vivo Fungicide Efficacy Assessment: Field Trials

Field trials are essential to evaluate the performance of fungicides under real-world conditions.[11][12]

Objective: To assess the efficacy of fungicides in controlling disease and their impact on crop yield.

Experimental Design: Randomized Complete Block Design (RCBD) with multiple replications.

Procedure:

  • Plot Establishment: Establish experimental plots in a location with a history of the target disease.

  • Crop Management: Follow standard agronomic practices for rice cultivation.

  • Fungicide Application: Apply fungicides at recommended rates and timings (e.g., at specific growth stages or upon initial disease appearance). A control group is left untreated.

  • Disease Assessment: Periodically assess disease severity and incidence using a standardized rating scale.

  • Yield Data Collection: At harvest, collect data on grain yield and other relevant parameters.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between treatments.

G A Plot Establishment & Crop Sowing B Fungicide Application (Treatment Groups) A->B C Untreated Control Group A->C D Disease Inoculation (if necessary) B->D C->D E Periodic Disease Assessment D->E F Data Collection at Harvest (Yield, etc.) E->F G Statistical Analysis F->G

Fig. 2: Logical workflow for in-vivo fungicide efficacy trials.

Modes of Action and Signaling Pathways

Understanding the mode of action of fungicides is critical for effective and sustainable disease management, including resistance management strategies.

This compound: Quinone outside Inhibitor (QoI)

This compound inhibits mitochondrial respiration by blocking the electron transfer at the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This disrupts ATP production, leading to fungal cell death.

New Fungicides: Diverse Modes of Action

The new fungicides benchmarked in this guide target different biochemical pathways:

  • Fenpicoxamid (Picolinamide): A Quinone inside Inhibitor (QiI), also targeting the cytochrome bc1 complex but at a different site than QoI fungicides.[13][14][15][16] This provides a valuable tool for managing resistance to QoI fungicides.

  • Ipflufenoquin (Quinoline): This fungicide inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine (B1678525) biosynthesis.[2][3][6][17][18] This novel mode of action is classified under FRAC group 52.

  • Inpyrfluxam and Pydiflumetofen (Pyrazole-carboxamides): Both are Succinate Dehydrogenase Inhibitors (SDHIs) that block the mitochondrial electron transport chain at Complex II.[4][5][7][8][19][20][21][22][23][24][25][26] This leads to a disruption of cellular respiration and energy production.

G cluster_mito Mitochondrial Electron Transport Chain cluster_fungicides Fungicide Action cluster_other Other Cellular Processes ComplexI Complex I ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP SDHI Inpyrfluxam Pydiflumetofen (SDHI) SDHI->ComplexII QoI This compound (QoI) QoI->ComplexIII Qo site QiI Fenpicoxamid (QiI) QiI->ComplexIII Qi site DHODH_Inhibitor Ipflufenoquin (DHODH Inhibitor) Pyrimidine_Synth Pyrimidine Biosynthesis DHODH_Inhibitor->Pyrimidine_Synth

Fig. 3: Simplified diagram of fungicide modes of action.

Concluding Remarks

The development of new fungicides with novel modes of action is crucial for sustainable rice production in the face of evolving pathogen populations and resistance concerns. While this compound remains an effective fungicide, the introduction of new active ingredients like Fenpicoxamid, Ipflufenoquin, Inpyrfluxam, and Pydiflumetofen offers valuable alternatives and potential for resistance management programs.

This guide provides a snapshot of the current landscape based on available data. Further head-to-head comparative studies under standardized conditions are necessary for a more definitive assessment of the relative performance of these new fungicides against this compound. Researchers and drug development professionals are encouraged to utilize the provided experimental protocols as a foundation for their own comparative evaluations.

References

Safety Operating Guide

Navigating the Safe Disposal of Tebufloquin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds like tebufloquin are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory chemical waste management principles.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to prevent accidental exposure. A Safety Data Sheet (SDS) for this compound indicates that the compound can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1].

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesChemically resistant gloves
Eye ProtectionSafety glasses with side shields or goggles
Lab CoatStandard laboratory coat
Respiratory ProtectionUse in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedure

The disposal of this compound, as with most laboratory chemicals, involves a multi-step process of collection, storage, and transfer to an authorized waste disposal service. Direct disposal into regular trash or down the drain is strictly prohibited[2][3][4].

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: Treat all this compound waste, including contaminated materials, as hazardous chemical waste[2][5].

  • Segregate Waste Streams: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures. Specifically, ensure it is not mixed with acids, bases, or oxidizing agents unless compatibility is confirmed[6].

    • Solid Waste: Collect unused or expired this compound powder, as well as grossly contaminated items like weighing boats and paper towels, in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Avoid mixing with organic solvents unless specified by your institution's waste management guidelines[5].

Step 2: Waste Collection and Container Management

  • Use Appropriate Containers: Collect this compound waste in containers that are chemically compatible, in good condition, and have a secure, leak-proof closure[3]. The original container, if in good condition, is an ideal choice for the waste[6].

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Note the accumulation start date on the label.

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste[2][6].

Step 3: On-site Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation[6][7].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Regular Inspections: Conduct weekly inspections of the SAA to check for any leaks or container degradation[3][6].

Step 4: Disposal of Empty Containers

  • Complete Removal of Contents: Ensure the container is thoroughly emptied of all this compound residue[8].

  • Triple Rinsing (for acutely hazardous waste containers): While the available SDS for this compound does not classify it as an acute hazardous waste (P-listed), it is best practice for highly toxic materials to triple rinse the empty container. The rinsate should be collected as hazardous waste[2][9][10].

  • Deface Labels: Before disposing of the empty container in regular trash, completely deface or remove all chemical labels[2].

Step 5: Arranging for Final Disposal

  • Contact a Licensed Waste Disposer: The Safety Data Sheet for this compound specifies that disposal should be subcontracted to a waste disposer authorized by a Prefectural Governor or the equivalent local regulatory authority[8]. Your institution's Environmental Health and Safety (EHS) office will manage this process.

  • Schedule a Pickup: Contact your EHS office to schedule a pickup of the hazardous waste from your laboratory's SAA.

Experimental Workflow for this compound Disposal

cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Waste Collection cluster_2 Step 3: On-site Storage cluster_3 Step 4: Final Disposal Identify this compound Waste Identify this compound Waste Segregate Solid & Liquid Waste Segregate Solid & Liquid Waste Identify this compound Waste->Segregate Solid & Liquid Waste Use Compatible Containers Use Compatible Containers Segregate Solid & Liquid Waste->Use Compatible Containers Label Container Correctly Label Container Correctly Use Compatible Containers->Label Container Correctly Keep Container Closed Keep Container Closed Label Container Correctly->Keep Container Closed Store in SAA Store in SAA Keep Container Closed->Store in SAA Use Secondary Containment Use Secondary Containment Store in SAA->Use Secondary Containment Weekly Inspection Weekly Inspection Use Secondary Containment->Weekly Inspection Contact EHS for Pickup Contact EHS for Pickup Weekly Inspection->Contact EHS for Pickup Licensed Waste Disposal Licensed Waste Disposal Contact EHS for Pickup->Licensed Waste Disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Tebufloquin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling and disposal of Tebufloquin in a laboratory setting. Adherence to these procedures is critical to minimize exposure risk and ensure a safe research environment.

This compound is a fungicide that presents potential health hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, strict observance of personal protective equipment (PPE) protocols and disposal plans is mandatory.

I. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles. A face shield is required if there is a risk of splashing.Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile rubber).Fully-buttoned lab coat.A NIOSH-approved N95, R95, or P95 filtering facepiece respirator (dust mask) is required for handling the powder.
Solution Preparation and Handling Chemical splash goggles. A face shield is recommended.Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile rubber).Chemical-resistant apron over a fully-buttoned lab coat.Work in a certified chemical fume hood. Respiratory protection is generally not required if handled within a fume hood.
Equipment Decontamination Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or thicker Nitrile).Chemical-resistant apron over a fully-buttoned lab coat.Work in a well-ventilated area or a chemical fume hood.
Waste Disposal Chemical splash goggles.Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile rubber).Fully-buttoned lab coat.Work in a well-ventilated area.
II. Operational Plan for Safe Handling

This step-by-step guide ensures a systematic and safe approach to working with this compound.

A. Pre-Operational Checks:

  • Verify Equipment: Ensure a certified chemical fume hood, safety shower, and eyewash station are readily accessible and operational.

  • Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect for any defects.

  • Prepare Workspace: Designate a specific area for handling this compound. Cover the work surface with absorbent, disposable bench paper.

  • Review Safety Data Sheet (SDS): Before beginning work, review the SDS for this compound to be familiar with its hazards and emergency procedures.

B. Handling Procedure:

  • Weighing (Solid):

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use a disposable weighing boat or paper.

    • Carefully transfer the weighed powder to the receiving vessel using a spatula. Avoid generating dust.

  • Solution Preparation:

    • Conduct all solution preparation within a certified chemical fume hood.

    • Slowly add the solid this compound to the solvent to prevent splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.

C. Post-Handling Decontamination:

  • Personal Decontamination:

    • Remove outer gloves and dispose of them as hazardous waste.

    • Remove the lab coat and any other reusable PPE, being careful to avoid contaminating personal clothing.

    • Remove inner gloves and dispose of them as hazardous waste.

    • Thoroughly wash hands and forearms with soap and water.

  • Equipment Decontamination:

    • Clean all non-disposable equipment (e.g., glassware, spatulas) that came into contact with this compound.

    • A triple-rinse procedure with a suitable solvent (e.g., ethanol (B145695) or acetone (B3395972), followed by water) is recommended.

    • Collect all rinsate as hazardous waste.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated weighing boats, bench paper, and PPE, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and rinsate from equipment decontamination, in a compatible, sealed, and clearly labeled hazardous waste container.

  • Sharps Waste:

    • Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

B. Labeling and Storage:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant").

  • Store waste containers in a designated, secondary containment area away from incompatible materials.

C. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound waste down the drain or in the regular trash.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep 1. Pre-Operational Checks - Verify Fume Hood & Safety Equipment - Assemble & Inspect PPE - Prepare Workspace review_sds 2. Review Safety Data Sheet (SDS) weighing 3. Weighing Solid this compound - Use Ventilated Enclosure - Minimize Dust Generation review_sds->weighing solution_prep 4. Solution Preparation - Add Solid to Solvent Slowly - Prevent Splashes weighing->solution_prep decon_personal 5. Personal Decontamination - Remove & Dispose of Gloves - Remove Lab Coat - Wash Hands Thoroughly solution_prep->decon_personal decon_equipment 6. Equipment Decontamination - Triple-Rinse Equipment - Collect Rinsate as Waste decon_personal->decon_equipment segregate 7. Segregate Waste - Solid, Liquid, Sharps decon_equipment->segregate label_store 8. Label & Store Waste - 'Hazardous Waste' Label - Secondary Containment segregate->label_store dispose 9. Final Disposal - Contact EHS / Licensed Contractor label_store->dispose

Caption: Workflow for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.